Product packaging for 2-Fluoro-DL-phenylglycine(Cat. No.:CAS No. 84145-28-8)

2-Fluoro-DL-phenylglycine

Katalognummer: B1296894
CAS-Nummer: 84145-28-8
Molekulargewicht: 169.15 g/mol
InChI-Schlüssel: CGNMJIBUVDGMIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

2-Amino-2-(2-fluorophenyl)acetic acid is a fluorinated glycine derivative with the molecular formula C8H8FNO2 and a molar mass of 169.15 g/mol . This compound is designated for research use only and is not intended for diagnostic or therapeutic applications in humans. As an amino acid derivative, it is recognized that compounds of this class serve as ergogenic supplements in research settings, where they are studied for their potential to influence the secretion of anabolic hormones, act as a fuel supply during physical exertion, impact mental performance under stress, and help prevent exercise-induced muscle damage . The incorporation of a fluorine atom onto the phenyl ring is a common strategy in medicinal chemistry to enhance the bioavailability and metabolic stability of molecular frameworks, making this compound a valuable building block in organic synthesis . It is particularly useful for the research and development of novel bioactive molecules. Researchers should note that this product is a solid and should be stored at 4°C, protected from light to ensure stability. For long-term storage, keeping it at -80°C for up to 6 months or -20°C for one month is recommended, always while protected from light .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8FNO2 B1296894 2-Fluoro-DL-phenylglycine CAS No. 84145-28-8

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-amino-2-(2-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNMJIBUVDGMIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84145-28-8
Record name (2-Fluorophenyl)glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84145-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (±)-amino(2-fluorophenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.074.752
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Fluoro-DL-phenylglycine chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Fluoro-DL-phenylglycine: Chemical Properties and Structure

Introduction

This compound is a non-proteinogenic α-amino acid, a fluorinated derivative of phenylglycine. The presence of a fluorine atom on the phenyl ring introduces unique electronic properties that can significantly influence the conformation and biological activity of peptides into which it is incorporated. This modification can enhance metabolic stability, binding affinity, and lipophilicity, making it a valuable building block for medicinal chemists and drug development professionals in the design of novel therapeutics, including antivirals and anticancer agents.[1] This guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental protocols.

Chemical Properties

The key chemical and physical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₈FNO₂[2][3][4]
Molecular Weight 169.15 g/mol [3][4]
Melting Point 290 °C (sublimes)[4][5]
Appearance White to pale cream crystalline powder
Solubility Sparingly soluble in water. Solubility is influenced by pH.[6]
Flash Point >110 °C[5]
Assay ≥97%[5]

Chemical Structure

The structural identifiers for this compound are detailed below, providing standardized representations for this molecule.

IdentifierValueSource
IUPAC Name 2-amino-2-(2-fluorophenyl)acetic acid
Synonyms (2-Fluorophenyl)glycine, alpha-amino-2-fluorobenzeneacetic acid[4]
CAS Number 84145-28-8[3][4]
SMILES String NC(C(O)=O)c1ccccc1F[4]
InChI 1S/C8H8FNO2/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)[4]
InChI Key CGNMJIBUVDGMIY-UHFFFAOYSA-N[4]

Experimental Protocols

Synthesis of Peptides Containing this compound via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide chain is commonly achieved using solid-phase peptide synthesis (SPPS). The following is a generalized protocol using Boc (tert-butyloxycarbonyl) protection chemistry.

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30-60 minutes in a reaction vessel.

  • Drain the DCM.

2. First Amino Acid Loading:

  • The first Boc-protected amino acid is coupled to the resin. For Merrifield resin, the cesium salt method is often employed.

  • The Boc-amino acid cesium salt is dissolved in dimethylformamide (DMF) and added to the swollen resin.

  • The mixture is heated at 50°C for 12-24 hours.

  • The resin is then washed thoroughly with DMF, followed by DCM, and dried under a vacuum.

3. Peptide Chain Elongation (Cyclical Process):

  • Deprotection: The Boc protecting group is removed from the N-terminus of the resin-bound amino acid.

    • Swell the peptide-resin in DCM.

    • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes, then drain.

    • Treat the resin again with 50% TFA in DCM for 20-30 minutes with agitation.

    • Wash the resin thoroughly with DCM.[7]

  • Neutralization:

    • Wash the resin with 5-10% N,N-diisopropylethylamine (DIEA) in DCM or DMF for 5-10 minutes. Repeat this step.[7]

  • Coupling of Boc-2-Fluoro-DL-phenylglycine:

    • In a separate vessel, dissolve Boc-2-Fluoro-DL-phenylglycine (3 equivalents) and a coupling reagent like HBTU (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution to activate the amino acid.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. A longer coupling time or a second coupling may be needed due to potential steric hindrance.

    • Monitor the completion of the coupling reaction using a qualitative method like the ninhydrin (Kaiser) test.[7]

  • Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.

4. Cleavage and Deprotection:

  • Dry the final peptide-resin thoroughly under vacuum.

  • Place the dried peptide-resin in a hydrofluoric acid (HF) reaction vessel.

  • Add a scavenger, such as anisole (typically 5-10% v/v).

  • Cool the reaction vessel to between -5 and 0°C.

  • Carefully add anhydrous HF (approximately 10 mL per gram of resin).

  • Stir the mixture at 0°C for 1-2 hours.

  • Evaporate the HF under a vacuum.[7]

5. Peptide Precipitation and Washing:

  • Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.

  • Filter and dry the crude peptide.[7]

Analysis by High-Performance Liquid Chromatography (HPLC)

The purity of the synthesized peptide can be assessed using HPLC.

  • Mobile Phase: A common mobile phase consists of a gradient of methanol and an aqueous buffer, such as monosodium phosphate (20 mmol/L). An example composition is a 1:9 ratio of methanol to buffer.

  • Flow Rate: A typical flow rate is 1 mL/min.

  • Detection: The peptide can be detected by UV absorbance at 260 nm.

  • A standard curve for a reference standard of the peptide should be generated to quantify the concentration in the sample.[8]

Logical Workflow Visualization

The following diagram illustrates the general workflow for the solid-phase synthesis of a peptide containing this compound.

Peptide_Synthesis_Workflow Resin 1. Resin Swelling (DCM) Loading 2. First Amino Acid Loading Resin->Loading Deprotection 3. Boc Deprotection (TFA in DCM) Loading->Deprotection Neutralization 4. Neutralization (DIEA in DCM/DMF) Deprotection->Neutralization Coupling 5. Coupling of Boc-2-Fluoro-DL-phenylglycine Neutralization->Coupling Elongation Repeat Steps 3-5 for each Amino Acid Coupling->Elongation Next Amino Acid Cleavage 6. Cleavage from Resin (HF) Coupling->Cleavage Final Amino Acid Elongation->Deprotection Purification 7. Purification (e.g., HPLC) Cleavage->Purification FinalPeptide Final Peptide Purification->FinalPeptide

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

References

A Technical Guide to the Physical Characteristics of 2-Fluoro-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical characteristics of 2-Fluoro-DL-phenylglycine, a synthetic amino acid of interest in peptide synthesis and drug development. The introduction of a fluorine atom onto the phenyl ring can significantly influence the compound's conformational preferences, metabolic stability, and biological activity, making a thorough understanding of its physical properties essential for its application.

Physicochemical Properties

PropertyValueSource/Method
Molecular Formula C₈H₈FNO₂[1][2]
Molecular Weight 169.15 g/mol [1][2]
CAS Number 84145-28-8[1][3]
Appearance White to off-white crystalline powder (Predicted)Inferred from DL-phenylglycine
Melting Point 290 °C (sublimes)[1][4]
Solubility Sparingly soluble in water. Soluble in acidic and basic aqueous solutions. Predicted to have slightly increased solubility in less polar organic solvents compared to DL-phenylglycine.General amino acid properties
pKa₁ (-COOH) ~2.1 (Predicted)Inferred from DL-phenylglycine and electronic effects of fluorine
pKa₂ (-NH₃⁺) ~9.0 (Predicted)Inferred from DL-phenylglycine and electronic effects of fluorine

Experimental Protocols

Detailed methodologies for determining the key physical characteristics of amino acids like this compound are provided below.

Melting Point Determination

The melting point is determined using a capillary melting point apparatus.

Melting_Point_Determination cluster_prep Sample Preparation cluster_measurement Measurement prep1 Grind the crystalline sample to a fine powder. prep2 Pack the powder into a capillary tube to a height of 2-3 mm. prep1->prep2 meas1 Place the capillary tube in the heating block of the melting point apparatus. prep2->meas1 meas2 Heat rapidly to a temperature ~15-20°C below the expected melting point. meas1->meas2 meas3 Reduce heating rate to 1-2°C per minute. meas2->meas3 meas4 Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. meas3->meas4

Fig. 1: Workflow for Melting Point Determination.
Solubility Determination

The equilibrium solubility can be determined by the shake-flask method followed by a suitable analytical technique.

Solubility_Determination start Add excess this compound to a known volume of the solvent (e.g., water, ethanol). equilibration Agitate the mixture at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours). start->equilibration separation Separate the solid and liquid phases by centrifugation or filtration. equilibration->separation analysis Determine the concentration of the solute in the supernatant/filtrate using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy). separation->analysis result Express solubility in terms of mass/volume (e.g., mg/mL) or molarity. analysis->result

Fig. 2: Shake-Flask Method for Solubility Determination.
pKa Determination by Potentiometric Titration

The acid dissociation constants (pKa) are determined by titrating an aqueous solution of the amino acid with a strong base and monitoring the pH.

pKa_Determination cluster_titration Titration Procedure cluster_analysis Data Analysis prep Prepare a standard solution of this compound in water and acidify to a low pH (e.g., pH 1.5) with HCl. titrate Titrate the solution with a standardized solution of NaOH, recording the pH after each addition of titrant. prep->titrate plot Plot pH versus the equivalents of NaOH added to generate a titration curve. titrate->plot pka1 Determine pKa1 at the midpoint of the first buffer region (0.5 equivalents of NaOH). plot->pka1 pka2 Determine pKa2 at the midpoint of the second buffer region (1.5 equivalents of NaOH). plot->pka2

Fig. 3: Workflow for pKa Determination via Potentiometric Titration.

Spectroscopic Data

While experimental spectra for this compound are not widely available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups. An ATR-IR spectrum is available in the SpectraBase database.[5]

Wavenumber (cm⁻¹)IntensityAssignment
3200-2500BroadO-H stretch of the carboxylic acid
3100-3000MediumAromatic C-H stretch
~1700StrongC=O stretch of the carboxylic acid
~1600, ~1475MediumAromatic C=C stretches
~1550MediumN-H bend of the amine
~1400-1300MediumC-O stretch and O-H bend of the carboxylic acid
~1250-1000StrongC-F stretch
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is predicted to show signals for the aromatic protons, the alpha-proton, and the amine protons. The aromatic region will be complex due to the fluorine substitution and the resulting splitting patterns.

Chemical Shift (δ, ppm)MultiplicityAssignment
~7.5-7.1MultipletAromatic protons (4H)
~4.3Singlet or broad singletα-CH (1H)
VariableBroad-NH₂ and -COOH (3H)

¹³C NMR: The carbon NMR spectrum will show distinct signals for the eight carbon atoms in the molecule. The carbon attached to the fluorine will exhibit a large C-F coupling constant.

Chemical Shift (δ, ppm)Assignment
~175-COOH
~160 (doublet)C-F of the aromatic ring
~130-115Aromatic carbons
~58α-C
Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak at m/z = 169. The fragmentation pattern will likely involve the loss of the carboxylic acid group and cleavage of the side chain.

m/zPossible Fragment Ion
169[M]⁺
124[M - COOH]⁺
96[C₆H₄F]⁺

References

An In-depth Technical Guide to 2-Fluoro-DL-phenylglycine (CAS: 84145-28-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-DL-phenylglycine is a non-proteinogenic amino acid, a fluorinated derivative of phenylglycine. The introduction of a fluorine atom to the phenyl ring can significantly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. These modifications make fluorinated amino acids like this compound valuable building blocks in medicinal chemistry and drug design. This technical guide provides a comprehensive overview of the available technical data on this compound, including its properties, synthesis, and potential applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical supplier databases.

PropertyValueReference
CAS Number 84145-28-8[1][2][3][4][5]
Molecular Formula C₈H₈FNO₂[4][5]
Molecular Weight 169.15 g/mol [1][2][3][4][5]
Appearance White to off-white powder or crystals
Melting Point 290 °C (sublimes)[1][2][3]
Linear Formula FC₆H₄CH(NH₂)COOH[1][2][3]
InChI 1S/C8H8FNO2/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)[1][3]
InChI Key CGNMJIBUVDGMIY-UHFFFAOYSA-N[1][3]
SMILES NC(C(O)=O)c1ccccc1F[1][3]

Synthesis and Characterization

General Experimental Protocol: Strecker Synthesis

The Strecker synthesis is a three-component reaction involving an aldehyde (2-fluorobenzaldehyde), ammonia, and cyanide. The resulting α-aminonitrile is then hydrolyzed to yield the desired α-amino acid.

Strecker_Synthesis 2-Fluorobenzaldehyde 2-Fluorobenzaldehyde alpha-Aminonitrile_intermediate α-Aminonitrile Intermediate 2-Fluorobenzaldehyde->alpha-Aminonitrile_intermediate Ammonia Ammonia Ammonia->alpha-Aminonitrile_intermediate Cyanide Cyanide Cyanide->alpha-Aminonitrile_intermediate Hydrolysis Hydrolysis alpha-Aminonitrile_intermediate->Hydrolysis This compound This compound Hydrolysis->this compound

A generalized workflow for the Strecker synthesis of this compound.

Step 1: Formation of the α-aminonitrile In a suitable solvent, 2-fluorobenzaldehyde is reacted with ammonia and a cyanide source (e.g., sodium cyanide). This reaction forms the α-amino-2-fluorophenylacetonitrile intermediate.

Step 2: Hydrolysis of the α-aminonitrile The α-aminonitrile intermediate is then subjected to hydrolysis, typically under acidic or basic conditions, to convert the nitrile group into a carboxylic acid, yielding this compound.

Note: This is a generalized protocol. Reaction conditions such as solvent, temperature, and reaction time need to be optimized for the specific substrate.

Spectroscopic Data

Specific NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry data for this compound are not explicitly available in the reviewed literature. However, for the related compound 2-phenylglycine, ¹H NMR and mass spectral data are available in public databases such as the Human Metabolome Database and the NIST WebBook.[6][7][8][9][10][11] Researchers synthesizing this compound would need to perform standard characterization techniques to confirm its identity and purity. The presence of the fluorine atom would be readily identifiable by ¹⁹F NMR spectroscopy.

Biological Activity and Applications

The incorporation of fluorine into drug candidates is a common strategy to enhance their pharmacological properties. Fluorine's high electronegativity and small size can lead to improved metabolic stability, increased binding affinity, and altered electronic properties.[12]

While extensive biological activity data for this compound is limited, its use as a building block in the synthesis of bioactive compounds has been demonstrated.

Incorporation into Antibiotics

A notable application of this compound is its incorporation into the glycopeptide antibiotic balhimycin through mutasynthesis. In a study, a mutant strain of the balhimycin producer was fed with this compound, leading to the production of new fluorinated balhimycin derivatives. The successful incorporation of the fluorinated amino acid demonstrates the potential to generate novel antibiotic variants with potentially altered activities. Mass spectrometry was used to confirm the presence of the fluorine-containing residue in the final antibiotic structure.

Potential as a Building Block in Drug Discovery

Derivatives of 2-phenylglycine have been investigated for a range of biological activities, including as potential pesticides.[4][13] The introduction of a fluorine atom at the ortho-position of the phenyl ring in this compound provides a strategic point for modification and can influence the overall conformation and electronic properties of molecules it is incorporated into. This makes it a valuable tool for structure-activity relationship (SAR) studies in drug discovery programs.

Experimental Protocols

Detailed experimental protocols for the use of this compound are scarce in the public domain. However, its application in peptide synthesis is a primary area of interest.

Solid-Phase Peptide Synthesis (SPPS)

This compound can be utilized as a non-canonical amino acid in solid-phase peptide synthesis to create novel peptides with modified properties. The general workflow for incorporating an amino acid into a peptide chain via SPPS is outlined below. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy is commonly employed.

SPPS_Workflow Resin_bound_peptide Resin-bound Peptide (with Fmoc protection) Deprotection Deprotection Resin_bound_peptide->Deprotection Free_amine Resin-bound Peptide (with free N-terminus) Deprotection->Free_amine Coupling Coupling Free_amine->Coupling Elongated_peptide Elongated Peptide (with Fmoc protection) Coupling->Elongated_peptide Fmoc_2F_Phg Fmoc-2-Fluoro-DL- phenylglycine-OH Fmoc_2F_Phg->Coupling

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Fluoro-DL-phenylglycine: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of this compound, a non-proteinogenic amino acid of significant interest in medicinal chemistry and peptide science. The strategic incorporation of a fluorine atom onto the phenyl ring of DL-phenylglycine imparts unique physicochemical properties that can be leveraged to enhance the therapeutic potential of peptide-based drugs. This document details the core properties of this compound, provides a detailed experimental protocol for its use in solid-phase peptide synthesis, and discusses its applications and the biological implications of fluorination in this context.

Core Properties of this compound

This compound is a derivative of the amino acid phenylglycine. The presence of the highly electronegative fluorine atom can influence molecular conformation and enhance metabolic stability, making it a valuable building block in drug design.[1][2][3]

PropertyValue
Molecular Formula C₈H₈FNO₂[4][5]
Molecular Weight 169.15 g/mol [4][5][6][7][8]
CAS Number 84145-28-8[4][5][6][8]
Appearance White solid
Melting Point 290 °C (sublimes)[4][6]
Synonyms (2-Fluorophenyl)glycine, alpha-amino-2-fluorobenzeneacetic acid[4][6]
Primary Application Peptide Synthesis[4]

Experimental Protocols: Incorporation into Peptides

The primary application of this compound is in the synthesis of novel peptides.[4] It is commonly incorporated into peptide chains using solid-phase peptide synthesis (SPPS), often with a tert-butyloxycarbonyl (Boc) protection strategy. The steric hindrance from the phenyl group can necessitate longer or repeated coupling steps to ensure the reaction proceeds to completion.[7]

A generalized workflow for the manual solid-phase synthesis of a peptide containing a this compound residue is detailed below.

G cluster_0 Resin Preparation cluster_1 Peptide Chain Elongation Cycle (for each amino acid) cluster_2 Coupling of this compound cluster_3 Final Cleavage and Purification Resin Merrifield or PAM Resin Swell Swell Resin in DCM (30-60 min) Resin->Swell Load Load First Boc-Amino Acid (e.g., Cesium Salt Method, 50°C, 12-24h) Swell->Load WashDry Wash (DMF, DCM) and Dry Load->WashDry Deprotection Boc Deprotection: Treat with 50% TFA in DCM (2 min, then 20-30 min) WashDry->Deprotection Start Elongation Wash1 Wash with DCM Deprotection->Wash1 Neutralization Neutralize with 5-10% DIEA in DCM or DMF (2x 5-10 min) Wash1->Neutralization Wash2 Wash with DCM Neutralization->Wash2 Activation Activate Boc-2-Fluoro-DL-phenylglycine (3 eq) with HBTU (3 eq) and DIEA (6 eq) in DMF Wash2->Activation Coupling Add to Resin and Agitate (2-4 hours, may require double coupling) Activation->Coupling Monitor Monitor with Ninhydrin Test Coupling->Monitor Wash3 Wash (DMF, DCM) Monitor->Wash3 Wash3->Deprotection Repeat for Next Amino Acid Cleavage Cleave Peptide from Resin (e.g., Anhydrous HF at 0°C, 1-2h) Wash3->Cleavage Final Cycle Complete Precipitation Precipitate Peptide in Cold Diethyl Ether Cleavage->Precipitation Purify Filter, Dry, and Purify Crude Peptide Precipitation->Purify

Generalized workflow for solid-phase peptide synthesis (SPPS).

Applications and Biological Significance

Phenylglycine and its derivatives are valuable building blocks in modern organic and medicinal chemistry.[8] They can serve as chiral auxiliaries in asymmetric synthesis and are core components in the synthesis of β-lactam antibiotics.[8] Derivatives of phenylglycine have also been investigated for their potential as antifungal and antibacterial agents.[9][10][11]

The introduction of fluorine into amino acid side chains is a well-established strategy in drug development to enhance pharmacokinetic properties.[1][2] The stable carbon-fluorine bond can increase resistance to metabolic degradation, and the high electronegativity of fluorine can modulate intermolecular interactions, potentially leading to enhanced binding affinity with biological targets.[1][12]

While specific signaling pathways modulated by this compound are not extensively documented, the inclusion of fluorinated amino acids in peptides can potentiate their biological activity. This is often achieved by enhancing the peptide's interaction with its target receptor, which in turn can lead to more potent downstream signaling.

G cluster_0 Mechanism of Enhanced Biological Activity Peptide Peptide containing This compound Receptor Target Receptor (e.g., GPCR, Kinase) Peptide->Receptor Binds to Binding Enhanced Binding Affinity (Altered electronic properties, non-covalent interactions) Peptide->Binding Stability Increased Metabolic Stability (Stable C-F bond) Peptide->Stability Signaling Modulated Downstream Signaling Pathway Receptor->Signaling Activates/ Inhibits Binding->Receptor Improves Interaction Stability->Peptide Reduces Degradation Response Enhanced Cellular Response Signaling->Response

Potential impact of 2-fluoro-phenylglycine on peptide activity.

References

A Technical Guide to the Solubility Profile of 2-Fluoro-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-DL-phenylglycine is a synthetic amino acid derivative. Understanding its solubility in various solvents is a critical physical property that influences its application in peptide synthesis, drug discovery, and formulation development.[1] Solubility data is essential for designing reaction conditions, developing purification strategies, and creating stable formulations for preclinical and clinical studies.[2] This guide outlines the established "shake-flask" method, a reliable technique for determining the thermodynamic equilibrium solubility of a solid compound in a liquid solvent.[3][4]

Quantitative Solubility Data

As noted, specific solubility values for this compound are not currently published. Researchers can utilize the experimental protocol detailed in Section 3 to generate this data. For effective comparison and analysis, all experimentally determined solubility data should be organized systematically.

Table 1: Solubility of this compound in Common Laboratory Solvents at a Specified Temperature

Solvent ClassSolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of Analysis
Polar Protic Water25
Methanol25
Ethanol25
Isopropanol25
Polar Aprotic Dimethyl Sulfoxide (DMSO)25
N,N-Dimethylformamide (DMF)25
Acetonitrile25
Acetone25
Non-Polar Toluene25
Hexane25
Dichloromethane25
Diethyl Ether25

Experimental Protocol: Isothermal Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes the steps to determine the equilibrium solubility of this compound. The method is based on achieving a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.[5]

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected solvents (HPLC grade or equivalent)

  • Analytical balance

  • Vials with screw caps or sealed ampoules

  • Thermostatically controlled orbital shaker or water bath

  • Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE or nylon, depending on solvent compatibility)

  • Syringes

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer, HPLC system, or drying oven for gravimetric analysis)

3.2. Procedure

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.[3][6]

  • Equilibration: Seal the vials securely and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[3] The time required to reach equilibrium can vary and should be established by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration remains constant.[5]

  • Sample Collection and Preparation: Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed at the experimental temperature for a sufficient time to let the excess solid settle.

  • Carefully withdraw a sample from the clear supernatant using a syringe.

  • Immediately filter the sample through a syringe filter into a clean, dry container to remove all undissolved solids.[3] The first portion of the filtrate should be discarded to prevent adsorption errors.

  • Dilution: Accurately dilute the filtrate with the same solvent to a concentration that falls within the calibrated range of the chosen analytical method.

3.3. Concentration Analysis The concentration of this compound in the diluted filtrate can be determined using one of the following methods.

3.3.1. Gravimetric Analysis This is a fundamental and highly accurate method if the solute is non-volatile.[7]

  • Accurately pipette a known volume of the saturated filtrate into a pre-weighed, dry evaporating dish.[6]

  • Evaporate the solvent gently using a hot plate or a drying oven at a temperature below the decomposition point of the compound.

  • Once the solvent is fully evaporated, dry the dish to a constant weight in an oven.[6]

  • The difference between the final and initial weight of the dish gives the mass of the dissolved solute. Calculate the solubility based on the initial volume of the filtrate.

3.3.2. UV-Vis Spectrophotometry This method is suitable if the compound has a chromophore and a unique absorbance maximum.

  • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) to generate a calibration curve (Absorbance vs. Concentration).

  • Measure the absorbance of the diluted filtrate sample.

  • Determine the concentration of the sample from the calibration curve.[8]

3.3.3. High-Performance Liquid Chromatography (HPLC) HPLC is a highly sensitive and specific method, particularly useful for complex mixtures or when high accuracy is required.[9][10]

  • Develop a suitable HPLC method (column, mobile phase, flow rate, detector wavelength) for this compound.[11]

  • Prepare a series of standard solutions and inject them to create a calibration curve (Peak Area vs. Concentration).

  • Inject the diluted filtrate sample and record the peak area.

  • Calculate the concentration of the sample using the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method followed by HPLC analysis.

Solubility_Workflow prep Preparation Add excess solute to solvent in vial equil Equilibration Agitate at constant T (24-72 hrs) prep->equil Seal Vial settle Settling Allow excess solid to sediment equil->settle sample Sampling & Filtration Withdraw supernatant, filter (0.22 µm) settle->sample dilute Dilution Dilute filtrate to known volume sample->dilute hplc HPLC Analysis Inject sample, measure peak area dilute->hplc calc Calculation Determine concentration from calibration curve hplc->calc result Final Solubility Value (mg/mL or mol/L) calc->result

References

An In-depth Technical Guide to the Safety and Handling of 2-Fluoro-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data and handling precautions for 2-Fluoro-DL-phenylglycine, a non-proteinogenic amino acid utilized in peptide synthesis and drug discovery. The strategic incorporation of fluorine can alter the electronic, lipophilic, and steric properties of molecules, potentially enhancing their intrinsic activity, metabolic stability, and bioavailability.[1] This document collates available safety information, physical and chemical properties, and guidance for safe laboratory practices.

Chemical and Physical Properties

This compound, also known as (2-Fluorophenyl)glycine or alpha-amino-2-fluorobenzeneacetic acid, is a derivative of the amino acid glycine.[2] Its key properties are summarized below.

PropertyValueSource
CAS Number 84145-28-8[2][3]
Molecular Formula C₈H₈FNO₂[3]
Molecular Weight 169.15 g/mol [3]
Melting Point 290 °C (sublimes)[2]
Appearance Solid-
Assay 98%[2]
InChI Key CGNMJIBUVDGMIY-UHFFFAOYSA-N[2]
SMILES String NC(C(O)=O)c1ccccc1F[2]

Safety and Hazard Information

Based on available safety data sheets for this compound and structurally similar compounds, the following hazard and precautionary statements are advised.

Hazard Identification: While specific hazard classification under GHS for this compound is not consistently available, related compounds suggest it may cause skin irritation, serious eye irritation, and may cause respiratory irritation.

Storage: It is classified as a combustible solid and should be stored accordingly.[2]

Safe Handling and Personal Protective Equipment

Proper handling and the use of appropriate personal protective equipment (PPE) are crucial to minimize exposure and ensure laboratory safety.

Handling Workflow

The following diagram outlines a logical workflow for the safe handling of this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Consult SDS Consult SDS Don PPE Don PPE Consult SDS->Don PPE Weighing Weighing Don PPE->Weighing Dissolving Dissolving Weighing->Dissolving Reaction Reaction Dissolving->Reaction Decontaminate Decontaminate Reaction->Decontaminate Dispose Waste Dispose Waste Decontaminate->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE Boc-SPPS Cycle for Phenylglycine Incorporation Start Start Resin with protected peptide Resin with protected peptide Start->Resin with protected peptide Deprotection Deprotection Resin with protected peptide->Deprotection TFA Neutralization Neutralization Deprotection->Neutralization DIEA Coupling Coupling Neutralization->Coupling Boc-Amino Acid, Coupling Reagent Washing Washing Coupling->Washing End Cycle End Cycle Washing->End Cycle

References

Spectroscopic Profile of 2-Fluoro-DL-phenylglycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Fluoro-DL-phenylglycine, a non-proteinogenic amino acid of interest in pharmaceutical research and peptide synthesis. Due to the limited availability of directly published complete datasets for this specific molecule, this guide combines available information with predicted spectroscopic values based on the analysis of its parent compound, 2-phenylglycine, and established principles of NMR, IR, and Mass Spectrometry.

Core Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data (Predicted)
Nucleus Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
¹H~7.2-7.6m-Aromatic CH
¹H~5.2s-α-CH
¹HBroads-NH₂
¹³C~170-175s-C=O (Carboxylic Acid)
¹³C~158-162d¹JCF ≈ 240-250C-F (Aromatic)
¹³C~115-135m-Aromatic CH
¹³C~55-60s-α-C

Note: Predicted values are based on data for 2-phenylglycine and known substituent effects of fluorine on aromatic systems. Actual experimental values may vary.

Table 2: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
~3400-3000Strong, BroadO-H StretchCarboxylic Acid
~3100-3000MediumN-H StretchAmine
~3000-2850MediumC-H StretchAromatic
~1700-1680StrongC=O StretchCarboxylic Acid
~1600-1450MediumC=C StretchAromatic Ring
~1600-1500MediumN-H BendAmine
~1250-1000StrongC-F StretchAryl Fluoride

Note: This table represents typical absorption frequencies for the functional groups present in this compound.

Table 3: Mass Spectrometry (MS) Data
m/z Relative Intensity (%) Assignment
169.05~100[M]⁺ (Molecular Ion)
124.04Variable[M - COOH]⁺
109.04Variable[M - COOH - NH]⁺
96.03Variable[C₆H₅F]⁺

Note: The molecular weight of this compound (C₈H₈FNO₂) is 169.15 g/mol [1][2]. The fragmentation pattern is predicted based on common fragmentation pathways for amino acids.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These are generalized protocols and may require optimization for specific instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent will affect the chemical shifts of exchangeable protons (NH₂ and OH).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

    • Solvent suppression techniques may be necessary if using D₂O to attenuate the residual water signal.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled one-dimensional carbon spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Typical parameters include a 45° or 90° pulse width and a relaxation delay of 2-5 seconds.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface by applying gentle pressure with the instrument's pressure clamp.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, water with a small amount of formic acid to aid ionization).

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Data Acquisition:

    • ESI-MS: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • EI-MS: Introduce the sample (typically after derivatization to increase volatility) into the EI source. The resulting spectrum will show the molecular ion [M]⁺ and various fragment ions.

    • Acquire data over a mass-to-charge (m/z) range appropriate for the compound's molecular weight (e.g., m/z 50-300).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample This compound Dissolution Dissolution/Placement Sample->Dissolution NMR NMR Spectrometer Dissolution->NMR NMR Tube IR FTIR Spectrometer Dissolution->IR ATR Crystal MS Mass Spectrometer Dissolution->MS Infusion/Injection NMR_Data NMR Spectra (¹H, ¹³C) NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Structural Elucidation & Data Interpretation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation Final_Report Final_Report Interpretation->Final_Report Technical Guide

General workflow for spectroscopic analysis.

References

A Technical Guide to the Discovery and History of Fluorinated Phenylglycine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylglycine is a non-proteinogenic α-amino acid distinguished by a phenyl group directly attached to its α-carbon. While structurally simple, its derivatives have become foundational scaffolds in medicinal chemistry and pharmacology. The strategic introduction of fluorine, an element with unique properties, has proven to be a transformative step in the development of these compounds.

The substitution of hydrogen with fluorine—the most electronegative element—imparts profound changes to a molecule's physicochemical properties with minimal steric alteration.[1] Key effects include:

  • Modulation of Acidity/Basicity: The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups.

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of oxidative metabolism and thereby increasing a drug's half-life.[2]

  • Enhanced Lipophilicity: Fluorination can increase a molecule's ability to cross cellular membranes.[1][3]

  • Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, enhancing its binding affinity to a biological target.

This guide provides an in-depth exploration of the historical discovery, synthesis, and evolution of fluorinated phenylglycine derivatives as vital tools in pharmacology, particularly in the study of neurotransmission.

Discovery and Historical Context

The journey of fluorinated phenylglycines is intertwined with the broader history of fluorine chemistry and the development of neuroscience. While elemental fluorine was not isolated until 1886 by Henri Moissan due to its extreme reactivity, the development of safer fluorinating agents in the 20th century opened the door to the synthesis of novel organofluorine compounds.[4][5]

Phenylglycine and its derivatives first gained significant attention in the early 1990s as pharmacological tools to investigate the roles of metabotropic glutamate receptors (mGluRs).[6][7][8] These receptors, which are G-protein coupled, modulate synaptic transmission and neuronal excitability throughout the central nervous system.[9] Researchers sought specific agonists and antagonists to delineate the functions of the various mGluR subtypes.

The synthesis of fluorinated versions of phenylglycine, such as 4-fluorophenylglycine, represented a logical step in the process of lead optimization.[10][11] By modifying the electronic properties of the phenyl ring, researchers could fine-tune the potency and selectivity of these compounds for different mGluR subtypes, leading to the development of more precise pharmacological probes.

Synthetic Methodologies

The synthesis of fluorinated phenylglycine derivatives typically begins with a correspondingly fluorinated benzaldehyde. Classic amino acid synthesis methods, such as the Strecker synthesis, remain highly relevant.

General Synthetic Workflow

A common pathway involves the reaction of a fluorinated aromatic aldehyde with an ammonia source and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to yield the racemic amino acid. Chiral resolution or asymmetric synthesis techniques are then required to isolate the desired enantiomer.

G cluster_start Starting Materials cluster_process Core Synthesis cluster_product Product & Refinement Start1 Fluorobenzaldehyde Proc1 Strecker Reaction: Formation of α-Aminonitrile Start1->Proc1 Step 1 Start2 Ammonia (NH3) Start2->Proc1 Step 1 Start3 Cyanide Source (e.g., NaCN) Start3->Proc1 Step 1 Proc2 Acid or Base Hydrolysis Proc1->Proc2 Step 2 Prod1 Racemic Fluorinated Phenylglycine Proc2->Prod1 Step 3 Prod2 Chiral Resolution or Asymmetric Synthesis Prod1->Prod2 Step 4 Final Enantiomerically Pure Fluorinated Phenylglycine Prod2->Final

Caption: Generalized workflow for the synthesis of fluorinated phenylglycines.
Representative Experimental Protocol: Strecker Synthesis of 4-Fluorophenylglycine

Disclaimer: The following is a generalized protocol for illustrative purposes and should be adapted and optimized based on laboratory safety standards and specific experimental goals.

  • Formation of the α-Aminonitrile: To a stirred solution of 4-fluorobenzaldehyde (1.0 eq) in methanol, an aqueous solution of sodium cyanide (1.1 eq) and ammonium chloride (1.2 eq) is added slowly at 0-5 °C. The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the aldehyde is consumed.

  • Hydrolysis: Once the formation of the aminonitrile is complete, a concentrated solution of hydrochloric acid (HCl) is added. The mixture is heated to reflux for several hours to facilitate the hydrolysis of the nitrile group to a carboxylic acid.

  • Isolation and Purification: After cooling, the reaction mixture is neutralized with a base (e.g., ammonium hydroxide) to the isoelectric point of the amino acid (typically pH 5-6), causing the product to precipitate. The crude solid is collected by filtration, washed with cold water and ethanol, and then recrystallized or purified by ion-exchange chromatography to yield racemic 4-fluorophenylglycine.

  • Chiral Resolution (Optional): The racemate can be resolved into its individual L- and D-enantiomers using techniques such as diastereomeric salt formation with a chiral resolving agent (e.g., tartaric acid or camphorsulfonic acid) followed by fractional crystallization.[12]

Biological Activity and Applications

The primary application of fluorinated phenylglycine derivatives has been in the field of neuroscience as ligands for metabotropic glutamate receptors (mGluRs).[6][7]

Modulation of Metabotropic Glutamate Receptors (mGluRs)

The mGluR family is divided into three groups (I, II, and III) based on sequence homology, pharmacology, and intracellular signaling mechanisms. Phenylglycine derivatives have been instrumental in characterizing these receptors.[6][9]

  • Group I mGluRs (mGluR1 and mGluR5): These receptors couple to Gq/G11 proteins, leading to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[7][9] This cascade results in the release of intracellular calcium and the activation of Protein Kinase C (PKC). Certain phenylglycine derivatives act as competitive antagonists at these receptors.[13]

G Simplified Group I mGluR Signaling Pathway cluster_membrane Cell Membrane cluster_cyto Cytosol mGluR Group I mGluR (mGluR1/5) PLC Phospholipase C (PLC) mGluR->PLC Activates via Gq PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Downstream Cellular Responses Ca->Response PKC->Response Glutamate Glutamate or Agonist Glutamate->mGluR Activates Antagonist Fluorophenylglycine Antagonist Antagonist->mGluR Blocks

Caption: Simplified signaling cascade for Group I metabotropic glutamate receptors.
Other Applications

Beyond mGluR modulation, fluorinated phenylglycines serve as:

  • Building Blocks: They are valuable chiral synthons for constructing more complex pharmaceutical agents.[11]

  • ¹⁹F NMR Probes: Their incorporation into peptides allows for the study of peptide structure, dynamics, and membrane interactions using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, as the ¹⁹F nucleus is highly sensitive and has no natural background signal in biological systems.[14]

  • Enzyme Inhibitors: Derivatives have been investigated for other biological activities, including the inhibition of enzymes like cholinesterases.[15]

Data Presentation

Table 1: Common Fluorinated Phenylglycine Derivatives and Their Characteristics
StructureNameAbbreviationKey Characteristics
2-Fluorophenylglycine2-F-PhgPositional isomer used in synthetic chemistry and ligand design.
3-Fluorophenylglycine3-F-PhgInvestigated for its effects on mGluRs and as a component of novel peptides.
4-Fluorophenylglycine4-F-Phg, 4FPGWidely studied as an mGluR ligand and used as a ¹⁹F NMR probe.[10][14]
3,4-Difluorophenylglycine3,4-diF-PhgIncreased fluorination further modifies electronic properties for SAR studies.

(Note: Placeholder images are used. Actual chemical structures would be inserted in a formal document.)

Table 2: Representative Biological Activity Data of Phenylglycine Derivatives at mGluRs
CompoundReceptor SubtypeActivityPotency (IC₅₀ / EC₅₀)
(S)-4-CarboxyphenylglycinemGluR1αAntagonistIC₅₀ = 65 ± 5 µM[13]
(S)-4-CarboxyphenylglycinemGluR2AntagonistIC₅₀ = 577 ± 74 µM[13]
(RS)-α-Methyl-4-carboxyphenylglycinemGluR1αAntagonistIC₅₀ = 155 ± 38 µM[13]
(RS)-α-Methyl-4-carboxyphenylglycinemGluR2AntagonistIC₅₀ = 340 ± 59 µM[13]
(RS)-4-Carboxy-3-hydroxyphenylglycinemGluR2AgonistEC₅₀ = 48 ± 5 µM[13]

(This table presents representative data to illustrate the differential activities of phenylglycine analogs. Values are from studies on cloned receptors expressed in cell lines.)

Conclusion

The discovery and development of fluorinated phenylglycine derivatives represent a quintessential example of the power of fluorine chemistry in drug discovery and chemical biology. From their synthesis through classical organic reactions to their application as highly specific pharmacological probes, these compounds have been instrumental in unraveling the complexities of the glutamatergic system. Their history underscores a successful synergy between synthetic chemistry and neuropharmacology. The continued exploration of fluorination strategies promises to yield novel derivatives with even greater potency, selectivity, and improved pharmacokinetic properties, ensuring their relevance in the development of future therapeutics for neurological and psychiatric disorders.

References

The Role of Fluorine in Modifying Amino Acid Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into amino acid structures has emerged as a powerful tool in medicinal chemistry, peptide and protein engineering, and drug development.[1][2][3] This technical guide provides an in-depth analysis of the multifaceted roles of fluorine in modulating the physicochemical and biological properties of amino acids. By leveraging its unique electronic properties, fluorine can significantly alter pKa, hydrophobicity, conformational preferences, and metabolic stability, thereby offering a sophisticated means to fine-tune molecular behavior for therapeutic and research applications.[1][2][4] This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of associated pathways and workflows to serve as a comprehensive resource for professionals in the field.

Introduction: The Strategic Value of Fluorination

Fluorine, the most electronegative element, imparts unique properties when incorporated into organic molecules.[5] In the context of amino acids, fluorination is not merely a substitution of hydrogen but a strategic modification that can profoundly influence molecular properties.[1] The introduction of fluorine can lead to enhanced metabolic stability, increased bioavailability, and improved target-binding affinity of peptides and proteins.[6][7] These modifications are critical in the development of novel therapeutics, with a growing number of FDA-approved drugs containing fluorinated amino acid fragments.[8][9] This guide will explore the fundamental principles of how fluorine modifies amino acid properties and provide practical information for its application in research and development.

Physicochemical Modifications through Fluorination

The introduction of fluorine into an amino acid side chain can induce significant changes in its fundamental physicochemical properties. These alterations are a direct consequence of fluorine's high electronegativity and the strength of the carbon-fluorine bond.

Impact on Acidity (pKa)

Fluorination generally increases the acidity of nearby functional groups through a strong inductive effect. This effect is more pronounced on the α-amino group than on the carboxyl group. The electron-withdrawing nature of fluorine stabilizes the conjugate base, thereby lowering the pKa.

Amino AcidModificationpKa (α-COOH)pKa (α-NH3+)pKa (Side Chain)Reference
Proline-~1.99~10.60-[10]
4-Fluoroproline4-Fluoro---
Tyrosine-~2.20~9.11~10.07[10]
3-Fluorotyrosine3-Fluoro---
Modulation of Hydrophobicity

The effect of fluorination on hydrophobicity is complex and not always predictable by simply counting the number of fluorine atoms.[11][12] While highly fluorinated side chains can increase hydrophobicity, leading to a "fluorous effect," the introduction of a single fluorine atom can sometimes decrease hydrophobicity due to increased polarity.[11][13] The octanol-water partition coefficient (logP) is a common measure of hydrophobicity.

Amino AcidModificationlogP or Hydrophobicity IndexKey FindingsReference
Alanine-41 (Index @ pH 7)Baseline hydrophobicity.[14]
TrifluoroalanineTrifluoroIncreased hydrophobicityThe CF3 group is significantly more hydrophobic than a methyl group.[15]
Leucine-97 (Index @ pH 7)Highly hydrophobic.[14]
HexafluoroleucineHexafluoroIncreased hydrophobicityEnhances protein thermal stability.[5]
Phenylalanine-100 (Index @ pH 7)Most hydrophobic common amino acid.[14]
4-Fluorophenylalanine4-FluoroSimilar to PhenylalanineMinimal change in hydrophobicity.[16]
Control of Conformational Preferences

Fluorination can exert significant control over the conformational preferences of amino acid side chains and even the peptide backbone.[1] This is achieved through a combination of steric and stereoelectronic effects. For instance, the fluorination of proline at the 4-position can stabilize either the Cγ-exo or Cγ-endo pucker of the pyrrolidine ring, which in turn influences the cis/trans isomerization of the preceding peptide bond.[1]

Amino AcidDihedral Angles (φ, ψ)Key Conformational EffectsReference
Prolineφ ≈ -60°, ψ ≈ -30° to +60° (trans)Restricted backbone flexibility.[17]
4(S)-Fluoroproline-Favors a Cγ-exo ring pucker.[1]
4(R)-Fluoroproline-Favors a Cγ-endo ring pucker.[1]
Valineφ ≈ -140°, ψ ≈ +135° (β-sheet)Branched side chain restricts conformation.[18]
Fluorinated Valine-Can alter side chain rotamer populations.[19]

Enhanced Metabolic Stability

A primary driver for the use of fluorinated amino acids in drug design is the enhancement of metabolic stability.[6][7] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to enzymatic cleavage by metabolic enzymes like cytochrome P450 (CYP).[6][20] By replacing a hydrogen atom at a metabolically labile position with fluorine, the metabolic half-life of a peptide or small molecule drug can be significantly increased.[20]

Compound ClassModificationMetabolic EnzymeImprovement in StabilityReference
Peptide AnalogueLeucine -> HexafluoroleucineDipeptidyl peptidase IV (DPP-IV)Increased resistance to degradation.[5]
Tryptophan Analogue5-H -> 5-FTryptophan-2,3-dioxygenaseBlocked enzymatic oxidation.[7]
Phenylalanine Analoguepara-H -> para-FCytochrome P450Reduced aromatic hydroxylation.[20]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, analysis, and evaluation of fluorinated amino acids.

Synthesis of Fluorinated Amino Acids

The synthesis of fluorinated amino acids can be broadly categorized into nucleophilic and electrophilic fluorination methods.

Protocol: Nucleophilic Fluorination using Diethylaminosulfur Trifluoride (DAST)

This protocol describes the synthesis of a fluorinated amino acid from its corresponding hydroxy-amino acid precursor.

  • Starting Material Preparation: Protect the amino and carboxyl groups of the hydroxy-amino acid (e.g., Boc-Ser-OMe).

  • Dissolution: Dissolve the protected hydroxy-amino acid in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a solution of DAST (1.1 equivalents) in the same solvent to the cooled reaction mixture.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour and then allow it to slowly warm to room temperature overnight.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the protected fluorinated amino acid.

  • Deprotection: Remove the protecting groups under appropriate conditions (e.g., TFA for Boc, LiOH for methyl ester) to yield the final fluorinated amino acid.

Analysis by 19F NMR Spectroscopy

¹⁹F NMR is a powerful technique for characterizing fluorinated amino acids and proteins due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion.[13][21]

Protocol: 1D ¹⁹F NMR of a Fluorinated Protein

  • Sample Preparation: Prepare a solution of the purified fluorinated protein in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0) containing 10% D₂O for signal locking. The protein concentration should typically be in the range of 10-100 µM.

  • NMR Spectrometer Setup:

    • Use a high-field NMR spectrometer equipped with a probe that can be tuned to the ¹⁹F frequency.

    • Tune and match the probe for the ¹⁹F nucleus.

    • Lock the spectrometer on the D₂O signal.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire a simple 1D ¹⁹F NMR spectrum using a standard pulse-acquire sequence.

    • Set the spectral width to cover the expected range of ¹⁹F chemical shifts (e.g., -40 to -200 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically adequate.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Reference the chemical shifts to an external standard (e.g., trifluoroacetic acid).

  • Data Analysis: Analyze the chemical shifts, line widths, and integration of the ¹⁹F signals to obtain information about the local environment, conformation, and dynamics of the fluorinated residues.[22]

Assessment of Metabolic Stability

In vitro assays using liver microsomes are commonly employed to assess the metabolic stability of drug candidates.[20]

Protocol: In Vitro Metabolic Stability Assay

  • Reagent Preparation:

    • Prepare a stock solution of the fluorinated amino acid or peptide in a suitable solvent (e.g., DMSO).

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Prepare a solution of liver microsomes (e.g., human liver microsomes) in the reaction buffer.

    • Prepare a solution of the NADPH regenerating system.

  • Incubation:

    • In a microcentrifuge tube, combine the liver microsomes, reaction buffer, and the test compound.

    • Pre-incubate the mixture at 37 °C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

  • Time-Course Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching:

    • Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge to pellet the precipitated protein.

  • LC-MS/MS Analysis:

    • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • Determine the in vitro half-life (t₁/₂) from the slope of the linear regression.

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key experimental workflows and a relevant signaling pathway.

experimental_workflow_synthesis start Protected Hydroxy-Amino Acid dissolve Dissolve in Anhydrous Solvent start->dissolve cool Cool to -78°C dissolve->cool add_dast Add DAST Solution cool->add_dast react React and Warm to RT add_dast->react quench Quench with NaHCO3 react->quench extract Extract with DCM quench->extract purify Column Chromatography extract->purify deprotect Deprotection purify->deprotect end Fluorinated Amino Acid deprotect->end

Workflow for Nucleophilic Fluorination.

experimental_workflow_nmr start Purified Fluorinated Protein prep_sample Prepare Sample (Buffer + 10% D2O) start->prep_sample setup_nmr Setup NMR (Tune, Lock, Shim) prep_sample->setup_nmr acquire_data Acquire 1D 19F Spectrum setup_nmr->acquire_data process_data Process Data (FT, Phase, Reference) acquire_data->process_data analyze Analyze Spectrum (Shifts, Linewidths) process_data->analyze end Structural and Dynamic Information analyze->end

Workflow for 19F NMR Analysis.

mtor_signaling AminoAcids Amino Acids (e.g., Leucine) Sestrin2 Sestrin2 AminoAcids->Sestrin2 binds GATOR2 GATOR2 Sestrin2->GATOR2 releases inhibition GATOR1 GATOR1 GATOR2->GATOR1 inhibits RagGTPases Rag GTPases GATOR1->RagGTPases inactivates mTORC1 mTORC1 RagGTPases->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes

Simplified mTOR Amino Acid Sensing Pathway.

Conclusion

The incorporation of fluorine into amino acids provides a versatile and powerful strategy for modulating their properties in a predictable manner. This technical guide has outlined the fundamental effects of fluorination on pKa, hydrophobicity, conformation, and metabolic stability, supported by quantitative data and detailed experimental protocols. For researchers, scientists, and drug development professionals, a thorough understanding of these principles is paramount for the rational design of novel peptides, proteins, and small molecules with enhanced therapeutic potential. The continued development of synthetic methodologies and analytical techniques will undoubtedly expand the applications of fluorinated amino acids, paving the way for the next generation of innovative therapeutics and research tools.

References

An In-depth Technical Guide to the Biosynthesis of Phenylglycine-Type Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-proteinogenic amino acids (NPAAs) are crucial building blocks in the synthesis of a vast array of natural products with significant pharmacological activities. Among these, phenylglycine-type amino acids, including L-phenylglycine (Phg), L-4-hydroxyphenylglycine (Hpg), and 3,5-dihydroxyphenylglycine (Dpg), are key components of numerous antibiotics, such as the streptogramins pristinamycin I and virginiamycin S, and the glycopeptide antibiotic vancomycin. The unique structural properties of these amino acids, conferred by the direct attachment of an aromatic ring to the α-carbon, contribute to the biological activity and conformational rigidity of the peptides in which they are found. Understanding the biosynthetic pathways of these valuable precursors is paramount for the rational design and metabolic engineering of microbial strains for the enhanced production of existing pharmaceuticals and the generation of novel bioactive compounds.

This technical guide provides a comprehensive overview of the core biosynthetic pathways of phenylglycine-type amino acids, with a focus on the enzymatic machinery, genetic organization, and experimental methodologies used to elucidate these complex biochemical routes. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols are provided for key techniques. Visual diagrams of the signaling pathways and experimental workflows are included to facilitate a deeper understanding of the processes involved.

Core Biosynthesis Pathways

The biosynthesis of phenylglycine-type amino acids primarily occurs in actinomycetes and involves distinct enzymatic cascades that utilize precursors from primary metabolism. The pathways for L-phenylglycine (Phg), L-4-hydroxyphenylglycine (Hpg), and engineered D-phenylglycine (D-Phg) are detailed below.

L-Phenylglycine (Phg) Biosynthesis

The biosynthesis of L-phenylglycine has been extensively studied in Streptomyces pristinaespiralis, the producer of the antibiotic pristinamycin. The pathway initiates from the aromatic amino acid precursor, phenylpyruvate, and involves a five-gene cluster (pglA-E).[1]

The key enzymatic steps are:

  • Conversion of Phenylpyruvate to Phenylacetyl-CoA: This initial step is catalyzed by a pyruvate dehydrogenase-like complex composed of PglB and PglC.[1]

  • Oxidation to Benzoylformyl-CoA: Phenylacetyl-CoA is then oxidized by the dioxygenase PglA.

  • Thioester Cleavage: The thioesterase PglD cleaves the CoA moiety from benzoylformyl-CoA to yield phenylglyoxylate.

  • Transamination to L-Phenylglycine: The final step is a transamination reaction catalyzed by the aminotransferase PglE, which utilizes L-phenylalanine as the amino donor, regenerating phenylpyruvate in the process.[2]

L_Phenylglycine_Biosynthesis phenylpyruvate Phenylpyruvate phenylacetyl_coa Phenylacetyl-CoA phenylpyruvate->phenylacetyl_coa PglB/PglC (Pyruvate Dehydrogenase-like) benzoylformyl_coa Benzoylformyl-CoA phenylacetyl_coa->benzoylformyl_coa PglA (Dioxygenase) phenylglyoxylate Phenylglyoxylate benzoylformyl_coa->phenylglyoxylate PglD (Thioesterase) l_phg L-Phenylglycine phenylglyoxylate->l_phg PglE (Aminotransferase) l_phe L-Phenylalanine l_phe->phenylpyruvate Amino Donor

Figure 1: L-Phenylglycine (Phg) Biosynthesis Pathway.

L-4-Hydroxyphenylglycine (Hpg) Biosynthesis

The biosynthesis of L-4-hydroxyphenylglycine is a key step in the production of glycopeptide antibiotics and has been characterized in organisms like Amycolatopsis orientalis. This pathway also utilizes a precursor from aromatic amino acid metabolism, 4-hydroxyphenylpyruvate.[3]

The enzymatic steps are:

  • Conversion to 4-Hydroxymandelate: 4-hydroxyphenylpyruvate is converted to (S)-4-hydroxymandelate by the enzyme 4-hydroxymandelate synthase (HmaS).[2]

  • Oxidation to 4-Hydroxyphenylglyoxylate: (S)-4-hydroxymandelate is then oxidized to 4-hydroxyphenylglyoxylate by 4-hydroxymandelate oxidase (Hmo).[2]

  • Transamination to L-4-Hydroxyphenylglycine: The final transamination step is catalyzed by a specific aminotransferase (HpgT), which can utilize various amino donors, including L-glutamate.[2]

L_4_Hydroxyphenylglycine_Biosynthesis hpp 4-Hydroxyphenylpyruvate hma (S)-4-Hydroxymandelate hpp->hma HmaS (Hydroxymandelate Synthase) hpg_keto 4-Hydroxyphenylglyoxylate hma->hpg_keto Hmo (Hydroxymandelate Oxidase) l_hpg L-4-Hydroxyphenylglycine hpg_keto->l_hpg HpgT (Aminotransferase) l_glu L-Glutamate akg α-Ketoglutarate l_glu->akg Amino Donor

Figure 2: L-4-Hydroxyphenylglycine (Hpg) Biosynthesis Pathway.

Engineered D-Phenylglycine (D-Phg) Biosynthesis

D-phenylglycine is a crucial precursor for the semi-synthesis of β-lactam antibiotics. While natural pathways predominantly produce the L-enantiomer, synthetic biology approaches have been employed to engineer microorganisms for the production of D-phenylglycine. One such strategy involves the heterologous expression of a stereospecific D-aminotransferase.[4]

A common engineered pathway utilizes enzymes from the Hpg biosynthesis pathway with a key modification in the final step:

  • Conversion of Phenylpyruvate to Mandelate: Phenylpyruvate is converted to (S)-mandelate by hydroxymandelate synthase (HmaS), which exhibits substrate promiscuity.

  • Oxidation to Phenylglyoxylate: (S)-mandelate is oxidized to phenylglyoxylate by mandelate oxidase (Hmo).

  • Stereospecific Transamination to D-Phenylglycine: A D-phenylglycine aminotransferase (HpgAT) from organisms like Pseudomonas putida is used to catalyze the final transamination, yielding D-phenylglycine.

D_Phenylglycine_Biosynthesis phenylpyruvate Phenylpyruvate mandelate (S)-Mandelate phenylpyruvate->mandelate HmaS (Hydroxymandelate Synthase) phenylglyoxylate Phenylglyoxylate mandelate->phenylglyoxylate Hmo (Mandelate Oxidase) d_phg D-Phenylglycine phenylglyoxylate->d_phg HpgAT (D-Aminotransferase) d_ala D-Alanine pyruvate Pyruvate d_ala->pyruvate Amino Donor

Figure 3: Engineered D-Phenylglycine (D-Phg) Biosynthesis Pathway.

Quantitative Data of Key Enzymes

The following tables summarize the available kinetic parameters for the key enzymes involved in phenylglycine-type amino acid biosynthesis. It is important to note that these values can vary depending on the experimental conditions and the source of the enzyme.

Table 1: Kinetic Parameters of L-Phenylglycine Biosynthesis Enzymes

EnzymeOrganismSubstrateKm (mM)kcat (s-1)Reference
PglAStreptomyces pristinaespiralisPhenylacetyl-CoAN/AN/A[1]
PglB/CStreptomyces pristinaespiralisPhenylpyruvateN/AN/A[1]
PglDStreptomyces pristinaespiralisBenzoylformyl-CoAN/AN/A[1]
PglEStreptomyces pristinaespiralisPhenylglyoxylateN/AN/A[2]

Table 2: Kinetic Parameters of L-4-Hydroxyphenylglycine and Engineered D-Phenylglycine Biosynthesis Enzymes

EnzymeOrganismSubstrateKm (mM)Vmax (U/mg)Reference
HmaSAmycolatopsis orientalis4-Hydroxyphenylpyruvate0.050.5[2]
HmoStreptomyces coelicolor(S)-4-Hydroxymandelate0.21.8[2]
HpgTAmycolatopsis orientalis4-Hydroxyphenylglyoxylate0.15N/A[2]
HpgATPseudomonas putidaPhenylglyoxylate1.2N/A[4]

Experimental Protocols

Heterologous Expression and Purification of Biosynthetic Enzymes in E. coli

This protocol describes a general workflow for the expression and purification of His-tagged phenylglycine biosynthesis enzymes in E. coli BL21(DE3).

Protein_Purification_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Protein Purification pcr PCR Amplification of Gene ligation Ligation pcr->ligation vector Expression Vector (e.g., pET28a) vector->ligation transformation_cloning Transformation into Cloning Host (e.g., DH5α) ligation->transformation_cloning transformation_expression Transformation into Expression Host (e.g., BL21(DE3)) culture Inoculate and Grow Culture transformation_expression->culture induction Induce Protein Expression (IPTG) culture->induction harvest Harvest Cells by Centrifugation induction->harvest lysis Cell Lysis (Sonication) harvest->lysis clarification Clarification (Centrifugation) lysis->clarification binding Ni-NTA Column Binding clarification->binding washing Washing binding->washing elution Elution washing->elution dialysis Dialysis elution->dialysis

References

synonyms for 2-Fluoro-DL-phenylglycine like (2-Fluorophenyl)glycine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of 2-Fluoro-DL-phenylglycine, a fluorinated, non-proteinogenic α-amino acid. It is intended for researchers, scientists, and professionals in drug development who are interested in the application of fluorinated amino acids in peptide synthesis and medicinal chemistry. The strategic introduction of fluorine into amino acid structures is a mature strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[1][2]

Synonyms and Chemical Identifiers

This compound is known by several alternative names and is registered under various chemical identifiers. This information is crucial for accurate sourcing and literature searches.

Identifier Type Identifier
Common Synonyms (2-Fluorophenyl)glycine[3], 2-Fluoro-DL-α-phenylglycine[3][4], alpha-amino-2-fluorobenzeneacetic acid[3]
CAS Number 84145-28-8[3][4]
Molecular Formula C₈H₈FNO₂[4] or FC₆H₄CH(NH₂)COOH[3]
Molecular Weight 169.15 g/mol [3][4]
MDL Number MFCD00042726[3]
Beilstein/REAXYS 3031716[3]
PubChem Substance ID 24852571[3]

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in experimental settings.

Property Value
Appearance White to almost white powder or crystal
Melting Point 290 °C (sublimes) (lit.)[3][5]
Assay (Purity) ≥98%[3]
InChI 1S/C8H8FNO2/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)[3]
SMILES NC(C(O)=O)c1ccccc1F[3]
Storage Class 11 - Combustible Solids[3]

Applications in Research and Drug Development

Fluorine-containing amino acids like this compound are of significant interest in medicinal chemistry. The introduction of fluorine can modulate the electronic properties and conformational preferences of peptides, potentially leading to enhanced biological activity and stability.[6] this compound is primarily used as a building block in peptide synthesis.[3] Its incorporation into peptide chains can influence receptor binding and enzymatic resistance.

Phenylglycine-type amino acids are found in a variety of peptide natural products, including antibiotics.[7] The synthesis of peptides containing such non-standard amino acids is a key area of research for developing novel therapeutic agents.[6][7]

Experimental Protocol: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

The following is a representative protocol for the manual solid-phase synthesis of a peptide incorporating a Boc-protected DL-phenylglycine residue. This protocol can be adapted for this compound.

Materials and Reagents:

  • Merrifield or PAM Resin

  • Boc-DL-phenylglycine (or Boc-2-Fluoro-DL-phenylglycine)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling Reagent (e.g., HBTU, HATU)

  • Hydrofluoric Acid (HF)

  • Anisole or p-Cresol (scavengers)

  • Diethyl ether

Protocol Steps:

  • Resin Preparation:

    • Swell the Merrifield or PAM resin in DCM in a reaction vessel for 30-60 minutes with gentle agitation.[8]

    • Drain the DCM.[8]

    • Load the first C-terminal Boc-protected amino acid onto the resin.[8]

  • Peptide Chain Elongation (Single Cycle for this compound):

    • Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes, drain, and then treat again with 50% TFA in DCM for 20-30 minutes with agitation to remove the Boc protecting group.[8] Wash the resin thoroughly with DCM.[8]

    • Neutralization: Wash the resin twice with 5-10% DIEA in DCM or DMF for 5-10 minutes each time.[8]

    • Coupling: In a separate vessel, dissolve Boc-2-Fluoro-DL-phenylglycine (2-4 equivalents) and a coupling reagent like HBTU (2-4 equivalents) in DMF.[8] Add DIEA to activate the amino acid.[8] Add this solution to the resin and agitate for 2-4 hours.[8] A longer coupling time or a second coupling step may be necessary due to potential steric hindrance.[8] Monitor the reaction completion with a ninhydrin test.[8]

  • Cleavage and Deprotection:

    • After the full peptide sequence is assembled, dry the peptide-resin.

    • In a specialized HF cleavage apparatus, add a scavenger like anisole.[8]

    • Cool the reaction vessel to between -5 and 0°C and carefully add anhydrous HF.[8]

    • Stir the mixture at 0°C for 1-2 hours.[8]

    • Evaporate the HF under a vacuum.[8]

  • Peptide Precipitation and Washing:

    • Wash the resulting mixture with cold diethyl ether to precipitate the crude peptide.[8]

    • Filter and dry the crude peptide.[8] Further purification is typically performed using techniques like HPLC.

Workflow Visualization

The following diagram illustrates the general workflow for incorporating a non-standard amino acid, such as this compound, into a growing peptide chain during Solid-Phase Peptide Synthesis (SPPS).

SPPS_Workflow Start Start: Resin-Bound Peptide Deprotection Boc Deprotection (TFA) Start->Deprotection Wash1 Wash & Neutralize (DCM, DIEA) Deprotection->Wash1 Coupling Coupling Wash1->Coupling Activation Activate Amino Acid: Boc-2-Fluoro-DL-Phg + Coupling Reagent Activation->Coupling Wash2 Final Wash (DMF, DCM) Coupling->Wash2 End Elongated Peptide-Resin Wash2->End

References

Methodological & Application

Application Notes and Protocols for the Use of 2-Fluoro-DL-phenylglycine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a key strategy in modern drug discovery and development. Fluorinated amino acids, in particular, have garnered significant attention due to the unique physicochemical properties imparted by the fluorine atom. The introduction of fluorine can enhance metabolic stability, modulate conformational preferences, and improve binding affinity to biological targets.[1] 2-Fluoro-DL-phenylglycine, a synthetic amino acid, offers a unique structural motif for designing novel peptides with potentially enhanced therapeutic properties. Its phenyl group provides a rigid side chain that can influence peptide secondary structure, while the fluorine substitution can alter electronic properties and resistance to enzymatic degradation.

These application notes provide a comprehensive overview of the use of this compound in solid-phase peptide synthesis (SPPS), offering detailed protocols for both Boc and Fmoc strategies, and outlining key considerations for its successful incorporation into peptide chains.

Core Principles and Advantages

The strategic incorporation of this compound into peptide sequences can offer several advantages:

  • Enhanced Proteolytic Stability: The presence of the fluorine atom can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of the peptide.

  • Modulation of Conformation: The rigid phenylglycine backbone can induce specific turns and secondary structures in peptides, which can be crucial for receptor binding.

  • Improved Binding Affinity: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups and participate in favorable interactions with protein targets.[1]

  • Increased Lipophilicity: Fluorination can increase the lipophilicity of a peptide, potentially improving its cell permeability and oral bioavailability.[2]

Experimental Protocols

The following sections detail the protocols for incorporating this compound into peptides using both tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) methodologies.

Protocol 1: Boc-SPPS Incorporation of this compound

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a robust method for SPPS.[3] The α-amino group is protected by the acid-labile Boc group, while side chains are typically protected by more acid-stable benzyl-based groups.[3]

Materials:

  • Boc-2-Fluoro-DL-phenylglycine

  • Merrifield or PAM resin

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)

  • Scavengers (e.g., anisole, p-cresol)

  • Anhydrous hydrofluoric acid (HF) - EXTREME CAUTION REQUIRED

Procedure:

  • Resin Preparation:

    • Swell the appropriate amount of resin in DCM for 30-60 minutes in a reaction vessel.[3]

    • Wash the resin with DCM and then DMF.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 2 minutes and drain.[3]

    • Repeat the treatment with 50% TFA in DCM for 20-30 minutes with agitation.[3]

    • Wash the resin thoroughly with DCM followed by DMF.[3]

  • Neutralization:

    • Wash the resin with 5-10% DIEA in DCM or DMF for 5-10 minutes. Repeat this step.[3]

    • Wash the resin with DMF.

  • Coupling of Boc-2-Fluoro-DL-phenylglycine:

    • In a separate vessel, pre-activate Boc-2-Fluoro-DL-phenylglycine (3 equivalents) with a coupling reagent such as HBTU (3 equivalents) and DIEA (6 equivalents) in DMF.[3]

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Allow the coupling reaction to proceed for 2-4 hours. Due to potential steric hindrance from the fluorophenyl group, a longer coupling time or a double coupling may be necessary.[3]

    • Monitor the reaction completion using a qualitative method like the ninhydrin (Kaiser) test.

  • Peptide Chain Elongation:

    • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection (HF Cleavage):

    • Caution: This procedure must be performed by trained personnel in a specialized HF cleavage apparatus within a certified fume hood.[3]

    • Dry the final peptide-resin under vacuum.[3]

    • Place the resin in the HF reaction vessel and add scavengers (e.g., 5-10% anisole).[3]

    • Cool the vessel to -5 to 0°C and carefully condense anhydrous HF into it.[3]

    • Stir the mixture at 0°C for 1-2 hours.[3]

    • Evaporate the HF under vacuum.[3]

    • Precipitate the crude peptide with cold diethyl ether, wash, and dry.

  • Purification:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (MS).

Protocol 2: Fmoc-SPPS Incorporation of this compound

Fmoc-SPPS is a widely used alternative to Boc chemistry, employing a base-labile Fmoc protecting group for the α-amino function.

Materials:

  • Fmoc-2-Fluoro-DL-phenylglycine

  • Rink Amide or Wang resin

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

Procedure:

  • Resin Preparation:

    • Swell the resin in DMF for 30-60 minutes in a reaction vessel.

    • Wash the resin with DMF.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes and drain.

    • Repeat the treatment with 20% piperidine in DMF for 15-20 minutes.

    • Wash the resin thoroughly with DMF followed by DCM and then DMF.

  • Coupling of Fmoc-2-Fluoro-DL-phenylglycine:

    • In a separate vessel, dissolve Fmoc-2-Fluoro-DL-phenylglycine (3 equivalents) and a coupling reagent like HBTU (3 equivalents) in DMF. Add DIEA (6 equivalents) to activate the amino acid.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the reaction to proceed for 1-2 hours. Monitor for completion using the ninhydrin test. A double coupling may be beneficial.

  • Peptide Chain Elongation:

    • Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • Final Fmoc Deprotection:

    • Perform the final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., TFA/triisopropylsilane/water) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide with cold diethyl ether, wash, and dry.

  • Purification and Characterization:

    • Purify the crude peptide by RP-HPLC.

    • Confirm the identity and purity of the final peptide by MS and analytical HPLC.

Data Presentation

The successful incorporation of this compound can be assessed by monitoring key parameters throughout the synthesis. The following tables provide a template for presenting such data.

Table 1: Coupling Efficiency of this compound

Coupling CycleAmino AcidCoupling ReagentCoupling Time (h)Ninhydrin Test ResultEstimated Purity by Crude HPLC (%)
1Boc-GlyHBTU/DIEA1Negative95
2Boc-AlaHBTU/DIEA1Negative92
3Boc-2-Fluoro-DL-PhgHBTU/DIEA2Faintly Positive85
3 (recouple)Boc-2-Fluoro-DL-PhgHBTU/DIEA2Negative90
4Boc-LeuHBTU/DIEA1Negative88

Table 2: Characterization of a Model Peptide (e.g., Ac-Gly-Ala-(2F-Phg)-Leu-NH₂)

ParameterValue
Theoretical Mass (Da)493.56
Observed Mass (ESI-MS) (Da)493.6
RP-HPLC Retention Time (min)15.8
Purity by Analytical HPLC (%)>98

Visualizations

Experimental Workflow for Peptide Synthesis

The following diagram illustrates the general workflow for solid-phase peptide synthesis incorporating this compound.

SPPS_Workflow Resin Start: Resin Swelling Deprotection Deprotection (TFA for Boc, Piperidine for Fmoc) Resin->Deprotection Wash1 Washing Deprotection->Wash1 Neutralization Neutralization (for Boc-SPPS) Wash1->Neutralization Boc Coupling Coupling of This compound Wash1->Coupling Fmoc Neutralization->Coupling Wash2 Washing Coupling->Wash2 Elongation Repeat for Next Amino Acid Wash2->Elongation Cleavage Final Cleavage & Deprotection Wash2->Cleavage Final Cycle Elongation->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS, HPLC) Purification->Characterization

Caption: General workflow for solid-phase peptide synthesis.

Logical Relationship in Peptide Design

The incorporation of this compound can be part of a broader strategy to enhance peptide drug properties.

Peptide_Design_Strategy Start Lead Peptide Incorporate Incorporate This compound Start->Incorporate Stability Increased Proteolytic Stability Incorporate->Stability Conformation Modulated Conformation Incorporate->Conformation Binding Enhanced Binding Affinity Incorporate->Binding Properties Improved Pharmacokinetic Properties Stability->Properties Conformation->Properties Binding->Properties Candidate Optimized Drug Candidate Properties->Candidate

Caption: Strategy for enhancing peptide properties.

Conclusion

The use of this compound in peptide synthesis presents a valuable tool for the design of novel therapeutic peptides. While its incorporation may require optimization of coupling conditions due to potential steric effects, the benefits of enhanced stability and modulated biological activity make it an attractive building block for peptide-based drug discovery. The protocols and guidelines presented here provide a solid foundation for researchers to successfully synthesize and evaluate peptides containing this unique fluorinated amino acid.

References

Application Note: Solid-Phase Synthesis of Peptides Incorporating 2-Fluoro-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The incorporation of unnatural amino acids into peptides is a key strategy in drug discovery and chemical biology, offering enhanced stability, modulated biological activity, and novel functionalities.[1][2] 2-Fluoro-DL-phenylglycine is a valuable building block that can introduce unique conformational constraints and electronic properties into a peptide backbone. This document provides a detailed protocol for the manual solid-phase peptide synthesis (SPPS) of peptides containing this compound using the well-established Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.[2] The protocol covers all stages from resin preparation to final peptide cleavage and purification.

The primary challenge when incorporating phenylglycine derivatives is the increased risk of racemization at the α-carbon, particularly during the base-catalyzed coupling step.[3][4] Furthermore, steric hindrance from the fluorine atom can impede coupling efficiency.[1] This protocol addresses these challenges by recommending the use of a high-efficiency coupling reagent, HATU, which is known to accelerate reaction speed and reduce the risk of epimerization compared to other common reagents like HBTU.[5]

Experimental Protocols

Materials and Reagents

All reagents and solvents should be of peptide synthesis grade. Key materials are listed in the table below.

Reagent/MaterialPurposeRecommended Grade/Purity
Rink Amide ResinSolid support for C-terminal amide peptides.[6]100-200 mesh, ~0.5 mmol/g loading
Fmoc-2-Fluoro-DL-phenylglycine-OHAmino acid to be incorporated>98%
Other Fmoc-L-amino acidsStandard building blocks>98%, with side-chain protection
N,N-Dimethylformamide (DMF)Primary solvent for washing and reactions.[7]Peptide synthesis grade
Dichloromethane (DCM)Solvent for washing and swellingAnhydrous, peptide synthesis grade
PiperidineReagent for Fmoc group removal.[8]Reagent grade
HATUCoupling reagent.>98%
N,N-Diisopropylethylamine (DIEA)Base for coupling reactionPeptide synthesis grade
Trifluoroacetic acid (TFA)Reagent for cleavage from resin.[8]Reagent grade, >99.5%
Triisopropylsilane (TIS)Cation scavenger for cleavage.[9]>98%
Diethyl ether (cold)For peptide precipitation.Anhydrous, ACS grade
Acetonitrile (ACN)HPLC solventHPLC grade
WaterReagent and HPLC solventDeionized, 18 MΩ·cm
Step-by-Step Synthesis Protocol

This protocol describes a standard 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.

Step 1: Resin Swelling

  • Place 200 mg of Rink Amide resin (~0.1 mmol) in a fritted reaction vessel.

  • Add 5 mL of DMF to swell the resin for 30 minutes with gentle agitation.[1]

  • Drain the DMF through the frit.

Step 2: Fmoc Deprotection

  • Add 5 mL of 20% (v/v) piperidine in DMF to the resin.[6]

  • Agitate for 5 minutes, then drain.

  • Add another 5 mL of 20% piperidine in DMF and agitate for 15-20 minutes.[10]

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

Step 3: Amino Acid Coupling (Incorporation of this compound) This is the critical step. Using a highly efficient coupling reagent is recommended.

  • In a separate vial, dissolve Fmoc-2-Fluoro-DL-phenylglycine-OH (3 eq., ~0.3 mmol) and HATU (2.9 eq., ~0.29 mmol) in 2 mL of DMF.

  • Add DIEA (6 eq., ~0.6 mmol) to the activation mixture and vortex for 1 minute.[2]

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction vessel for 1-2 hours at room temperature. For sterically hindered couplings, the time can be extended or a second coupling can be performed.[2]

  • Optional: Monitor coupling completion with a qualitative Kaiser (ninhydrin) test. A negative test (yellow beads) indicates a complete reaction.

  • Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

For standard amino acids, the same protocol can be used.

Step 4: Peptide Chain Elongation Repeat steps 2 (Fmoc Deprotection) and 3 (Coupling) for each subsequent amino acid in the desired sequence.

Step 5: Final Fmoc Deprotection After the final amino acid has been coupled, perform the Fmoc deprotection procedure (Step 2) one last time to reveal the N-terminal amine.

Step 6: Cleavage and Side-Chain Deprotection

  • Wash the final peptide-resin thoroughly with DCM (5 x 5 mL) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[9]

  • Prepare a fresh cleavage cocktail. For most peptides, a standard cocktail is sufficient.[11]

Cleavage Cocktail ComponentVolume/Weight PercentagePurpose
Trifluoroacetic acid (TFA)95%Cleaves peptide from resin and removes side-chain protecting groups.[12]
Water2.5%Scavenger
Triisopropylsilane (TIS)2.5%Scavenger for cations, especially from trityl groups.[13]
  • Add 5 mL of the cleavage cocktail to the dried resin in the reaction vessel.

  • Agitate gently at room temperature for 2-3 hours.[2]

  • Filter the solution, collecting the TFA filtrate into a clean conical tube. The peptide is now in this solution.

  • Wash the resin with an additional 1-2 mL of fresh TFA to ensure complete recovery.

Step 7: Peptide Precipitation and Purification

  • Concentrate the TFA solution to approximately 1-2 mL under a gentle stream of nitrogen.

  • Add the concentrated solution dropwise into a centrifuge tube containing 40 mL of cold diethyl ether. A white precipitate (the crude peptide) should form.[2]

  • Centrifuge the mixture at 3000-4000 rpm for 10 minutes to pellet the peptide.

  • Carefully decant the ether.

  • Wash the peptide pellet by resuspending it in 20 mL of cold diethyl ether and centrifuging again. Repeat this wash step twice.

  • After the final wash, dry the peptide pellet under vacuum to remove residual ether.

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified fractions by mass spectrometry to confirm the identity of the product.

Data Presentation

Representative Purification and Yield Data

The following table presents typical data for a model pentapeptide (e.g., Ac-Tyr-Val-Ala-(2F-Phg)-Leu-NH2) synthesized using this protocol. Actual results will vary based on the sequence.

ParameterResultMethod of Analysis
Crude Peptide Purity~65-75%RP-HPLC (220 nm)
Purified Peptide Purity>98%RP-HPLC (220 nm)
Overall Yield15-25%Based on initial resin loading
Expected Mass [M+H]+Calculated ValueESI-MS
Observed Mass [M+H]+Matches Calculated Value ± 0.5 DaESI-MS

Visualizations

Diagrams of Experimental Workflows

The following diagrams illustrate the key workflows in the SPPS protocol.

SPPS_Cycle Start Peptide-Resin (Fmoc-Protected) Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling 2. AA Coupling (Fmoc-AA-OH, HATU, DIEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 End Peptide-Resin (Elongated by one AA) Wash2->End Repeat Cycle

Caption: The iterative cycle of Fmoc-SPPS.

Full_Workflow Resin Start: Swell Resin SPPS Perform SPPS Cycles (Deprotection & Coupling) Resin->SPPS Cleavage Cleave & Deprotect (TFA/TIS/H2O) SPPS->Cleavage Precipitate Precipitate in Ether Cleavage->Precipitate Purify Purify via RP-HPLC Precipitate->Purify Analyze Analyze (MS & HPLC) Purify->Analyze

Caption: Overall workflow from resin to purified peptide.

References

Application Notes and Protocols for Incorporating 2-Fluoro-DL-phenylglycine into Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in drug discovery and chemical biology. This approach can enhance therapeutic properties such as metabolic stability, receptor affinity, and bioavailability. 2-Fluoro-DL-phenylglycine, a synthetic analog of phenylalanine, offers unique steric and electronic properties due to the presence of a fluorine atom on the phenyl ring. This modification can influence peptide conformation, stability against enzymatic degradation, and binding interactions with biological targets. These application notes provide detailed protocols for the incorporation of this compound into peptides via Solid-Phase Peptide Synthesis (SPPS) and subsequent characterization.

Key Applications

The introduction of this compound into peptide sequences can be utilized for several applications in drug development and research:

  • Enhanced Proteolytic Stability: The carbon-fluorine bond is exceptionally strong, and the fluorine atom can sterically hinder the approach of proteases, thereby increasing the peptide's resistance to enzymatic degradation and prolonging its in vivo half-life.

  • Modulation of Receptor Binding and Specificity: The electronegativity and size of the fluorine atom can alter the electronic distribution and conformation of the peptide's side chain. This can lead to modified binding affinities and selectivities for specific biological targets.

  • ¹⁹F NMR Probe for Structural Analysis: The fluorine atom provides a sensitive and specific nuclear magnetic resonance (NMR) signal, allowing for detailed studies of peptide conformation, dynamics, and interactions with other molecules without interference from other atoms in the peptide or biological system.

  • Conformational Control: The steric bulk and electronic properties of the fluorinated phenylglycine residue can be used to induce specific secondary structures or to constrain the conformational flexibility of a peptide, which can be crucial for its biological activity.

Data Presentation

Quantitative Analysis of Enzymatic Stability

The incorporation of fluorinated amino acids can significantly enhance the stability of peptides against proteolytic degradation. The following table summarizes illustrative data from a study on a model peptide containing a fluorinated phenylalanine derivative, demonstrating the protective effect against enzymatic cleavage by α-chymotrypsin. While this data is not specific to this compound, it provides a strong indication of the expected increase in stability.

PeptideIncubation Time with α-chymotrypsin (minutes)% Intact Peptide RemainingHalf-life (t₁/₂) (minutes)
Native Peptide 0100~ 20
3045
6015
120< 5
Fluorinated Peptide 0100> 120
3095
6088
12075

Note: This data is representative and the actual stability enhancement will be sequence-dependent.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol outlines the manual Fmoc-based solid-phase synthesis of a peptide incorporating this compound.

Materials:

  • Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Fmoc-protected amino acids

  • Fmoc-2-Fluoro-DL-phenylglycine-OH

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether (cold)

  • Peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF in the reaction vessel for 30-60 minutes with gentle agitation.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF (v/v) to the resin.

    • Agitate for 5 minutes and drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain the deprotection solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to the resin loading capacity), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours.

    • Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Incorporation of Fmoc-2-Fluoro-DL-phenylglycine-OH:

    • Follow the same procedure as in step 3, using Fmoc-2-Fluoro-DL-phenylglycine-OH. Due to potential steric hindrance, a longer coupling time (2-4 hours) or a double coupling (repeating the coupling step) may be necessary to ensure complete incorporation.

  • Peptide Elongation: Repeat steps 2, 3, and 4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the last amino acid is coupled, perform a final deprotection as described in step 2.

  • Resin Washing and Drying: Wash the resin with DMF (5 times), DCM (5 times), and Methanol (3 times). Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% Water. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

    • Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per 0.1 mmol of synthesis scale).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate into a clean centrifuge tube.

    • Add the TFA solution dropwise to a large volume of cold diethyl ether (e.g., 40 mL). A white precipitate of the crude peptide should form.

    • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

    • Centrifuge the mixture to pellet the peptide.

    • Carefully decant the ether and wash the peptide pellet with cold diethyl ether twice.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

Protocol 2: Enzymatic Stability Assay

This protocol describes a general method to assess the stability of a peptide containing this compound against a specific protease.

Materials:

  • Purified peptide (with and without this compound)

  • Protease (e.g., α-chymotrypsin, trypsin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Quenching solution (e.g., 10% TFA)

  • RP-HPLC system

Procedure:

  • Peptide Solution Preparation: Dissolve the purified peptides in the assay buffer to a final concentration of 1 mg/mL.

  • Enzymatic Reaction:

    • Add the protease to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).

    • Incubate the reaction mixture at 37°C.

  • Time-Course Analysis:

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately stop the enzymatic reaction by adding an equal volume of the quenching solution.

  • HPLC Analysis:

    • Analyze the quenched samples by RP-HPLC.

    • Monitor the peak area of the intact peptide at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis:

    • Calculate the percentage of intact peptide remaining at each time point relative to the t=0 time point.

    • Plot the percentage of intact peptide versus time to determine the degradation kinetics and calculate the peptide's half-life.

Protocol 3: Conformational Analysis by Circular Dichroism (CD) Spectroscopy

This protocol outlines the use of CD spectroscopy to assess the secondary structure of a peptide containing this compound.

Materials:

  • Purified peptide

  • CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4)

  • CD spectrometer

  • Quartz cuvette (e.g., 1 mm path length)

Procedure:

  • Sample Preparation:

    • Dissolve the lyophilized peptide in the CD-compatible buffer to a final concentration of 0.1-0.2 mg/mL.

    • Ensure the sample is free from aggregates by centrifugation or filtration.

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone in the far-UV region (typically 190-260 nm).

    • Record the CD spectrum of the peptide sample under the same conditions.

    • Subtract the buffer baseline from the peptide spectrum.

  • Data Analysis:

    • Convert the raw CD signal (in millidegrees) to mean residue ellipticity [θ].

    • Analyze the resulting spectrum to estimate the secondary structure content (e.g., α-helix, β-sheet, random coil) using deconvolution software. Compare the spectrum of the modified peptide to its unmodified counterpart to assess conformational changes.[1][2][3]

Visualizations

SPPS_Workflow Resin Resin Swelling Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Amino Acid Coupling Deprotection1->Coupling1 Wash1 Washing Coupling1->Wash1 Coupling2 Incorporate This compound Wash1->Coupling2 Repeat for each residue Wash2 Washing Coupling2->Wash2 Deprotection2 Final Deprotection Wash2->Deprotection2 Cleavage Cleavage & Deprotection Deprotection2->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS, HPLC) Purification->Characterization

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Enzymatic_Stability_Workflow cluster_reaction Enzymatic Reaction cluster_analysis Analysis Peptide_Sol Peptide Solution Add_Enzyme Add Protease Peptide_Sol->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Time_Points Withdraw Aliquots at Time Points Incubate->Time_Points Quench Quench Reaction Time_Points->Quench HPLC RP-HPLC Analysis Quench->HPLC Data_Analysis Data Analysis (Half-life calculation) HPLC->Data_Analysis

Caption: Workflow for enzymatic stability assessment of peptides.[4]

Signaling_Pathway Peptide Modified Peptide (with this compound) Receptor Cell Surface Receptor Peptide->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Response Cellular Response Kinase_Cascade->Response

Caption: Illustrative signaling pathway modulated by peptide binding.

References

Protecting Group Strategies for 2-Fluoro-DL-phenylglycine in Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-DL-phenylglycine is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. Its incorporation into peptides and other small molecules can impart unique conformational constraints, enhance metabolic stability, and modulate biological activity. The strategic use of protecting groups for the amino and carboxylic acid functionalities is paramount for its successful application in multi-step synthesis. This document provides detailed application notes and protocols for the protection and deprotection of this compound, focusing on commonly employed protecting groups.

The selection of an appropriate protecting group strategy is critical and depends on the overall synthetic route, the compatibility with other functional groups in the molecule, and the conditions required for subsequent reactions. Orthogonal protection schemes, where protecting groups can be removed under distinct conditions, are particularly valuable for complex syntheses.[1]

Amino Group Protection

The protection of the α-amino group is essential to prevent undesired side reactions during carboxyl group activation and peptide coupling. The most common protecting groups for this purpose are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups.

N-tert-Butyloxycarbonyl (Boc) Protection

The Boc group is a widely used acid-labile protecting group. It is stable to a wide range of reaction conditions, including basic and nucleophilic reagents, but can be readily removed with moderate to strong acids.[2]

Data Presentation: N-Boc Protection and Deprotection

StepReagentsSolvent(s)Typical Reaction TimeTypical YieldReference
Protection Di-tert-butyl dicarbonate ((Boc)₂O), NaOHDioxane/Water12-24 hours85-95%[2]
Deprotection Trifluoroacetic acid (TFA)Dichloromethane (DCM)0.5-2 hours>95%[3]

Experimental Protocols

Protocol 1: Synthesis of N-Boc-2-Fluoro-DL-phenylglycine

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and 1 M aqueous sodium hydroxide.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Wash the aqueous residue with ethyl acetate to remove unreacted (Boc)₂O.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M hydrochloric acid.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-2-Fluoro-DL-phenylglycine.[2]

Protocol 2: Deprotection of N-Boc-2-Fluoro-DL-phenylglycine

  • Dissolve the N-Boc-protected this compound derivative in dichloromethane (DCM).

  • Add an equal volume of trifluoroacetic acid (TFA) to create a 50% TFA/DCM solution.[3]

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the deprotection is complete, remove the solvent and excess TFA under reduced pressure.

  • The resulting amino-deprotected product can be used directly in the next step or after neutralization.

This compound This compound N-Boc-2-Fluoro-DL-phenylglycine N-Boc-2-Fluoro-DL-phenylglycine This compound->N-Boc-2-Fluoro-DL-phenylglycine (Boc)2O, NaOH Dioxane/H2O Deprotected Amine Deprotected Amine N-Boc-2-Fluoro-DL-phenylglycine->Deprotected Amine TFA, DCM

N-Boc protection and deprotection workflow.
N-9-Fluorenylmethyloxycarbonyl (Fmoc) Protection

The Fmoc group is a base-labile protecting group, making it orthogonal to the acid-labile Boc and benzyl-based protecting groups. This orthogonality is a cornerstone of modern solid-phase peptide synthesis (SPPS).[4]

Data Presentation: N-Fmoc Protection and Deprotection

StepReagentsSolvent(s)Typical Reaction TimeTypical YieldReference
Protection Fmoc-OSu, NaHCO₃Acetone/Water4-12 hours>90%General Protocol
Deprotection 20% PiperidineN,N-Dimethylformamide (DMF)10-20 minutes>98%[4]

Experimental Protocols

Protocol 3: Synthesis of N-Fmoc-2-Fluoro-DL-phenylglycine

  • Dissolve this compound (1.0 eq) in a 10% aqueous sodium bicarbonate solution.

  • Add a solution of 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) (1.05 eq) in acetone dropwise with vigorous stirring.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • After the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield N-Fmoc-2-Fluoro-DL-phenylglycine.

Protocol 4: Deprotection of N-Fmoc-2-Fluoro-DL-phenylglycine

  • Dissolve the N-Fmoc-protected this compound derivative in N,N-dimethylformamide (DMF).

  • Add piperidine to a final concentration of 20% (v/v).

  • Stir the reaction mixture at room temperature for 10-20 minutes.

  • The deprotected amine can be isolated by precipitation with diethyl ether or used directly in solution for the next synthetic step. In solid-phase synthesis, the resin is washed extensively with DMF to remove the Fmoc adduct and excess piperidine.[4]

This compound This compound N-Fmoc-2-Fluoro-DL-phenylglycine N-Fmoc-2-Fluoro-DL-phenylglycine This compound->N-Fmoc-2-Fluoro-DL-phenylglycine Fmoc-OSu, NaHCO3 Acetone/H2O Deprotected Amine Deprotected Amine N-Fmoc-2-Fluoro-DL-phenylglycine->Deprotected Amine 20% Piperidine, DMF

N-Fmoc protection and deprotection workflow.

Carboxylic Acid Protection

Protection of the carboxylic acid group is necessary to prevent its participation in undesired reactions, particularly when the amino group is the intended site of reaction. Common strategies involve the formation of benzyl or tert-butyl esters.

Benzyl (Bzl) Ester Protection

Benzyl esters are stable to a wide range of conditions but can be cleaved by catalytic hydrogenolysis, providing an orthogonal deprotection strategy to acid-labile (Boc) and base-labile (Fmoc) groups.

Data Presentation: Benzyl Ester Protection and Deprotection

StepReagentsSolvent(s)Typical Reaction TimeTypical YieldReference
Protection Benzyl alcohol, p-TsOHToluene12-24 hours70-90%General Protocol
Deprotection H₂, Pd/CMethanol or Ethanol2-16 hours>95%General Protocol

Experimental Protocols

Protocol 5: Synthesis of this compound Benzyl Ester

  • Suspend this compound (1.0 eq) in a mixture of benzyl alcohol and toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • After the reaction is complete (monitored by TLC), cool the mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the benzyl ester.

Protocol 6: Deprotection of this compound Benzyl Ester

  • Dissolve the benzyl ester of this compound in methanol or ethanol.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete.

  • Filter the reaction mixture through Celite to remove the catalyst.

  • Remove the solvent under reduced pressure to yield the deprotected carboxylic acid.

This compound This compound Benzyl Ester Benzyl Ester This compound->Benzyl Ester Benzyl Alcohol, p-TsOH Toluene, Reflux Carboxylic Acid Carboxylic Acid Benzyl Ester->Carboxylic Acid H2, Pd/C Methanol

Benzyl ester protection and deprotection.
tert-Butyl (tBu) Ester Protection

The tert-butyl ester is an acid-labile protecting group, often used in conjunction with Fmoc-based peptide synthesis. Its steric bulk also provides protection against nucleophilic attack.

Data Presentation: tert-Butyl Ester Protection and Deprotection

StepReagentsSolvent(s)Typical Reaction TimeTypical YieldReference
Protection Isobutylene, H₂SO₄ (cat.)Dichloromethane (DCM)24-48 hours60-80%General Protocol
Deprotection Trifluoroacetic acid (TFA)Dichloromethane (DCM)1-4 hours>95%[5]

Experimental Protocols

Protocol 7: Synthesis of this compound tert-Butyl Ester

  • Suspend this compound (1.0 eq) in dichloromethane (DCM).

  • Cool the suspension in a pressure bottle to -78 °C.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Condense isobutylene gas into the reaction mixture.

  • Seal the bottle and allow it to warm to room temperature, stirring for 24-48 hours.

  • Carefully vent the bottle, and quench the reaction with a saturated sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Protocol 8: Deprotection of this compound tert-Butyl Ester

  • Dissolve the tert-butyl ester of this compound in dichloromethane (DCM).

  • Add an equal volume of trifluoroacetic acid (TFA).[5]

  • Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.

  • Remove the solvent and excess TFA under reduced pressure to yield the deprotected carboxylic acid.[5]

This compound This compound tert-Butyl Ester tert-Butyl Ester This compound->tert-Butyl Ester Isobutylene, H2SO4 DCM Carboxylic Acid Carboxylic Acid tert-Butyl Ester->Carboxylic Acid TFA, DCM

tert-Butyl ester protection and deprotection.

Orthogonal Protecting Group Strategy

For the synthesis of complex molecules, an orthogonal protecting group strategy is often employed. For instance, the use of an Fmoc group for the amine and a tert-butyl ester for the carboxylic acid allows for selective deprotection of either functionality without affecting the other.

cluster_0 Orthogonal Protection Scheme A This compound B N-Fmoc-2-Fluoro-DL-phenylglycine A->B Fmoc-OSu C N-Fmoc-2-Fluoro-DL-phenylglycine-OtBu B->C Isobutylene, H2SO4 C->B TFA/DCM D This compound-OtBu C->D 20% Piperidine/DMF E H-2-Fluoro-DL-phenylglycine-OH (Deprotected) D->E TFA/DCM

Orthogonal strategy for this compound.

Conclusion

The successful incorporation of this compound into synthetic targets relies on the judicious choice and application of protecting groups. The protocols and data presented herein provide a comprehensive guide for researchers in the selection and implementation of Boc, Fmoc, benzyl, and tert-butyl protecting group strategies. Careful consideration of the orthogonality of these groups will enable the efficient synthesis of complex molecules containing this valuable non-proteinogenic amino acid.

References

Applications of Fluorinated Amino Acids in Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorinated amino acids into drug candidates has become a powerful tool in medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, binding affinity, pKa, and conformation.[1][2][3] These modifications can lead to compounds with improved pharmacokinetic and pharmacodynamic profiles, ultimately resulting in more effective and safer therapeutics.[4][5][6]

This document provides detailed application notes and experimental protocols for leveraging fluorinated amino acids in drug design.

Enhancing Metabolic Stability

One of the most significant advantages of incorporating fluorinated amino acids is the enhancement of metabolic stability.[7][8] The robust C-F bond is resistant to enzymatic cleavage by metabolic enzymes like cytochrome P450 (CYP), effectively blocking common sites of oxidative metabolism.[7] This leads to a longer in vivo half-life and improved bioavailability.[5]

Quantitative Data: Comparative Metabolic Stability

The following table summarizes in vitro data from studies comparing the metabolic stability of non-fluorinated compounds with their fluorinated analogs in liver microsomes. A longer half-life (t½) and lower intrinsic clearance (CLint) are indicative of greater metabolic stability.

Compound ClassCompoundModificationSpeciest½ (min)CLint (µL/min/mg protein)Reference
δ-Tocotrienol Derivative δ-TocotrienolNon-fluorinatedMouse10.9 ± 1.1215.3 ± 21.0[9]
DT3-F2Fluoro-substitutedMouse1.8 ± 0.2>1000[9]
Quinolone Antibiotics NorfloxacinNon-fluorinatedHuman~180 (in vivo, hours)-[7]
CiprofloxacinFluorinatedHuman~234-240 (in vivo, hours)-[7]
OfloxacinFluorinatedHuman~420 (in vivo, hours)-[7]

Note: Direct comparison of absolute values between different studies should be made with caution due to potential variations in experimental conditions. However, the trends within each study demonstrate the impact of fluorination.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This protocol outlines a standard procedure for determining the metabolic stability of a compound using liver microsomes.[7][8][10]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound and non-fluorinated analog

  • Pooled liver microsomes (e.g., human, rat, mouse)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Positive control compounds (high and low clearance, e.g., propranolol)

  • Acetonitrile or methanol (for reaction termination)

  • 96-well plates

  • Incubator/shaker set to 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Reagent Preparation:

    • Prepare a 20 mM stock solution of the test and control compounds in DMSO.

    • Dilute the DMSO stock in acetonitrile to 125 µM.[10]

    • Thaw pooled liver microsomes on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the liver microsomes to the phosphate buffer to a final protein concentration of 0.415 mg/mL.[10]

    • Add the test compound to the microsome suspension to a final concentration of 2 µM and pre-incubate at 37°C for 5-10 minutes.[10]

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Include a negative control incubation without the NADPH regenerating system to assess non-enzymatic degradation.

  • Time-Point Sampling:

    • At specific time points (e.g., 0, 7, 15, 25, and 40 minutes), stop the reaction by adding 5 volumes of cold acetonitrile containing an internal standard.[10] The 0-minute time point represents the initial compound concentration.

  • Sample Analysis:

    • Centrifuge the plate at 5500 rpm for 5 minutes to precipitate proteins.[10]

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining compound versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.

cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_data Data Processing prep_reagents Prepare Test Compound, Microsomes, and NADPH System mix Mix Compound and Microsomes in Buffer prep_reagents->mix Add to 96-well plate pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Initiate Reaction with NADPH pre_incubate->start_reaction time_points Collect Aliquots at Time Points (0, 7, 15, 25, 40 min) start_reaction->time_points quench Stop Reaction with Cold Acetonitrile (+ Internal Standard) time_points->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze plot Plot ln(% Remaining) vs. Time analyze->plot calculate Calculate t½ and CLint plot->calculate

Workflow for an in vitro microsomal stability assay.

Modulating pKa and Binding Affinity

The high electronegativity of fluorine can significantly alter the electron distribution in a molecule, thereby modulating the pKa of nearby acidic or basic functional groups.[11] This can be a crucial parameter for optimizing a drug's solubility, membrane permeability, and target engagement.[12] Furthermore, the introduction of fluorine can lead to favorable interactions within a protein's binding pocket, enhancing binding affinity (lower Kd) and inhibitory potency (lower IC50).[13]

Quantitative Data: Impact on Binding Affinity and Potency
TargetCompoundModificationKd (µM)IC50 (nM)Reference
GrsA-Acore PhenylalanineNon-fluorinated60 ± 10-[14]
4-F-PheMonofluorinated600 ± 300-[14]
2,4-F2-PheDifluorinated420 ± 40-[14]
PARP1 Isoquinoline DerivativeNon-fluorinated->10,000[15]
PARP2 Isoquinoline DerivativeNon-fluorinated-1,200[15]
7-F-Isoquinoline DerivativeFluorinated->10,000 (PARP1)[15]
7-F-Isoquinoline DerivativeFluorinated-1,000 (PARP2)[15]
Experimental Protocol: pKa Determination by Capillary Zone Electrophoresis (CZE)

This protocol describes a method for determining the pKa of amino acids and other drug-like molecules using CZE.[16][17]

Objective: To determine the pKa value of a fluorinated amino acid.

Materials:

  • Fluorinated amino acid

  • Capillary electrophoresis system with UV or capacitively coupled contactless conductivity detection (C4D)

  • Fused silica capillary

  • A series of buffers covering a pH range from 1.5 to 12.0 at a constant ionic strength (e.g., 50 mM)

  • Ceofix® initiator and accelerator for dynamic coating

  • Methanol, 1 M HCl, 1 M NaOH, 0.1 M NaOH, water

Procedure:

  • Capillary Preparation:

    • Before first use, rinse the capillary sequentially with methanol, 1 M HCl, water, 1 M NaOH, 0.1 M NaOH, and water (5 min each).

  • Analysis:

    • Between different pH buffers, perform washing steps with water, Ceofix® initiator, Ceofix® accelerator, and the background electrolyte (BGE).

    • Inject the sample using a short-end injection to reduce the effective capillary length.

    • Apply a voltage of 3.5 to 8 kV and maintain the capillary temperature at 25°C.

    • Measure the effective mobility of the analyte in each of the 22 optimized buffers.

  • Data Analysis:

    • Plot the effective mobility versus the pH of the buffer.

    • Fit the data to an appropriate mathematical model describing the relationship between effective mobility and pH to calculate the pKa value.

Experimental Protocol: Enzyme Inhibition Assay (IC50 Determination)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a target enzyme.[18][19]

Objective: To determine the IC50 value of a fluorinated inhibitor.

Materials:

  • Fluorinated inhibitor and non-fluorinated control

  • Target enzyme

  • Substrate (e.g., a fluorogenic peptide)

  • Assay buffer

  • 96-well microplate (black, for fluorescence assays)

  • Plate reader with fluorescence detection

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the enzyme and substrate in the assay buffer.

    • Prepare serial dilutions of the inhibitor.

  • Assay:

    • In a 96-well plate, add the enzyme solution.

    • Add the serially diluted inhibitor to the wells. Include a control with no inhibitor.

    • Initiate the reaction by adding the substrate solution.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).

  • Measurement:

    • Measure the fluorescence at appropriate excitation and emission wavelengths at a specific time point (e.g., 30 minutes).

  • Data Analysis:

    • Plot the reaction rate (or fluorescence intensity) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor that reduces the enzyme activity by 50%.

Altering Peptide and Protein Conformation

Fluorination can be used to control the conformational preferences of amino acid side chains and the peptide backbone.[20] For example, the stereospecific fluorination of proline can stabilize either the Cγ-endo or Cγ-exo ring pucker, which in turn influences the cis/trans isomerization of the preceding peptide bond. This conformational control can be exploited to pre-organize a peptide into a bioactive conformation, enhancing its binding to a target.

Experimental Protocol: Conformational Analysis by 19F NMR

¹⁹F NMR is a powerful technique for studying the conformation and dynamics of fluorinated molecules due to its high sensitivity and the large chemical shift dispersion of the ¹⁹F nucleus.[21][22][23]

Objective: To assess the conformational changes in a peptide upon incorporation of a fluorinated amino acid.

Materials:

  • Fluorinated peptide and non-fluorinated control

  • NMR spectrometer equipped with a fluorine probe

  • Appropriate deuterated solvent (e.g., D₂O, DMSO-d₆)

Procedure:

  • Sample Preparation:

    • Dissolve the lyophilized peptide in the deuterated solvent to the desired concentration.

  • NMR Data Acquisition:

    • Acquire a one-dimensional ¹⁹F NMR spectrum.

    • If necessary, acquire two-dimensional spectra (e.g., ¹H-¹⁹F HOESY) to probe through-space interactions between the fluorine atom and nearby protons.

  • Data Analysis:

    • Analyze the ¹⁹F chemical shifts. Changes in the chemical shift between different states (e.g., free vs. bound) or between different analogs can indicate conformational changes.

    • For peptides containing fluorinated proline, the appearance of distinct ¹⁹F signals for the cis and trans conformers allows for the quantification of their relative populations.

    • Analyze NOE cross-peaks in 2D spectra to identify specific intramolecular interactions that define the peptide's conformation.

Solid-Phase Synthesis of Fluorinated Peptides

The incorporation of fluorinated amino acids into peptides is readily achieved using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc chemistry.[2][24][25][26][27]

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis

Objective: To synthesize a peptide containing a fluorinated amino acid.

Materials:

  • Fmoc-protected fluorinated amino acid

  • Other Fmoc-protected natural amino acids

  • Rink amide or Wang resin

  • Coupling reagents (e.g., HBTU, HOBt)

  • Activator (e.g., DIPEA)

  • Deprotection reagent (20% piperidine in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., TFA/TIS/water)

  • Microwave-assisted peptide synthesizer (optional)

Procedure:

  • Resin Swelling: Swell the resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the N-terminus of the growing peptide chain using 20% piperidine in DMF.

  • Washing: Wash the resin thoroughly with DMF.

  • Coupling:

    • Dissolve the Fmoc-protected amino acid (fluorinated or natural), coupling reagents, and activator in DMF.

    • Add the coupling mixture to the resin and allow the reaction to proceed. Microwave heating can be used to accelerate the coupling step.

  • Washing: Wash the resin with DMF.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

  • Purification: Purify the crude peptide using reverse-phase HPLC.

start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, HBTU/HOBt, DIPEA in DMF) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for each Amino Acid wash2->repeat repeat->deprotection Next Amino Acid final_deprotection Final Fmoc Deprotection repeat->final_deprotection Last Amino Acid cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification

Workflow for Solid-Phase Peptide Synthesis (SPPS).

Case Study: Modulation of Signaling Pathways

Fluorinated amino acid-containing drugs can modulate various cellular signaling pathways. For example, Vericiguat, an FDA-approved drug for heart failure, acts on the NO–sGC–cGMP signaling pathway.[4]

NO–sGC–cGMP Signaling Pathway

NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation Leads to Vericiguat Vericiguat (contains fluorinated components) Vericiguat->sGC Sensitizes to NO & directly stimulates

Simplified NO-sGC-cGMP signaling pathway.

By understanding these fundamental applications and employing the detailed protocols provided, researchers can effectively utilize fluorinated amino acids to design and develop next-generation therapeutics with enhanced properties.

References

Application Notes and Protocols for 2-Fluoro-DL-phenylglycine in Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-Fluoro-DL-phenylglycine as a versatile building block in the synthesis of novel bioactive compounds. The strategic incorporation of a fluorine atom onto the phenyl ring of phenylglycine can significantly enhance the pharmacological properties of the resulting molecules, including metabolic stability, binding affinity, and bioavailability. These notes offer insights into the potential applications of this compound in antifungal and antibacterial drug discovery, based on methodologies developed for analogous non-fluorinated compounds.

Application Note 1: Development of Novel Antifungal Agents Based on a 2-Phenylglycine Scaffold

The structural motif of 2-phenylglycine has been successfully utilized in the development of potent antifungal agents. Research into a series of 2-phenylglycine derivatives containing a 1,3,4-oxadiazole moiety has demonstrated significant activity against various plant pathogenic fungi. The introduction of a fluorine atom at the 2-position of the phenyl ring is a promising strategy to potentially enhance this antifungal activity.

Quantitative Data: Antifungal Activity of 2-Phenylglycine Derivatives

The following table summarizes the in vitro antifungal activity of synthesized 2-phenylglycine derivatives against various fungal strains. These compounds serve as a reference for the potential efficacy of their 2-fluoro analogues.

Compound IDFungal StrainEC50 (µg/mL)[1]In Vivo Protective Activity (%)[1]
III₁₁ Nigrospora oryzae17.365.8 (at 100 µg/mL)
I₃ Nigrospora oryzae25.1Not Reported
III₅ S. sclerotiorum21.3Not Reported
III₁₅ S. sclerotiorum25.2Not Reported
Boscalid (Control) Nigrospora oryzae3.176.3 (at 100 µg/mL)
Experimental Protocol: Synthesis of 2-Phenylglycine Derivatives Containing a 1,3,4-Oxadiazole Moiety

This protocol details the synthesis of a key intermediate and a final target compound, which can be adapted for the use of this compound.

Step 1: Synthesis of Intermediate G₃ (a Hydrazide Derivative)

  • A mixture of F₃ (a methyl ester precursor, 10.0 mmol), methanol (10.0 mL), and 80% hydrazine hydrate (100.0 mmol) is stirred at 100 °C for 7 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, methanol is removed by vacuum distillation.

  • The crude product is extracted with dichloromethane (DCM) and purified by column chromatography (eluent: DCM/methanol = 50/1) to yield the white solid G₃.

Step 2: Synthesis of Target Compound III₁₄ (a Sulfonamide Derivative)

  • Intermediate G₃ (1.0 mmol) and DCM (8.0 mL) are added to a 50 mL round-bottom flask.

  • After complete dissolution, trifluoroacetic acid (2.0 mL) is added, and the solution is stirred at room temperature for 7 hours.

  • The pH is adjusted to 8–9 by adding a saturated sodium carbonate solution.

  • The crude product is extracted with DCM and purified by column chromatography (eluent: DCM/MeOH = 200/1) to yield the yellow solid III₁₄.[1]

Synthesis Workflow

SynthesisWorkflow General Synthesis Workflow for 2-Phenylglycine Derivatives A 2-Phenylglycine Precursor (F₃) C Intermediate Hydrazide (G₃) A->C Methanol, 100°C, 7h B Hydrazine Hydrate B->C E Final Compound (III₁₄) C->E DCM, rt, 7h D Trifluoroacetic Acid D->E

Caption: General synthesis workflow for 2-phenylglycine derivatives.

Application Note 2: Incorporation into Peptides for Enhanced Antibacterial Activity

The incorporation of non-proteinogenic amino acids is a well-established strategy to enhance the therapeutic properties of peptides, such as increased resistance to enzymatic degradation and improved binding affinity. This compound represents an attractive building block for the synthesis of novel peptidomimetics with potential antibacterial activity. The fluorine substituent can modulate the electronic properties and conformation of the peptide backbone, potentially leading to enhanced interactions with bacterial targets.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The following is a general protocol for manual solid-phase peptide synthesis using the Boc (tert-butyloxycarbonyl) protection strategy, which can be adapted for the incorporation of Boc-protected this compound.

1. Resin Preparation and Swelling:

  • Place the desired amount of Merrifield or PAM resin in a reaction vessel.

  • Add dichloromethane (DCM) to swell the resin for 30-60 minutes with gentle agitation.

  • Drain the DCM.

2. First Amino Acid Loading:

  • Prepare the cesium salt of the C-terminal Boc-protected amino acid.

  • Dissolve the Boc-amino acid cesium salt in dimethylformamide (DMF) and add it to the swollen resin.

  • Heat the mixture at 50°C for 12-24 hours.

3. Peptide Chain Elongation (Single Cycle):

  • Deprotection:

    • Swell the peptide-resin in DCM.

    • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes and drain.

    • Treat the resin again with 50% TFA in DCM for 20-30 minutes with agitation.

    • Wash the resin thoroughly with DCM.

  • Neutralization:

    • Wash the resin with 5-10% N,N-diisopropylethylamine (DIEA) in DCM or DMF for 5-10 minutes.

    • Repeat this step once.

    • Wash the resin thoroughly with DCM.

  • Coupling of Boc-2-Fluoro-DL-phenylglycine:

    • In a separate vessel, dissolve Boc-2-Fluoro-DL-phenylglycine (3 equivalents) and a coupling reagent such as HBTU (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution to activate the amino acid.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. A longer coupling time or a second coupling step may be necessary due to potential steric hindrance.

4. Cleavage and Deprotection:

  • Dry the final peptide-resin thoroughly under vacuum.

  • Place the dried peptide-resin in a hydrofluoric acid (HF) reaction vessel.

  • Add a scavenger, such as anisole (5-10% v/v).

  • Cool the reaction vessel to -5 to 0°C and carefully add anhydrous HF.

  • Stir the mixture at 0°C for 1-2 hours.

  • Evaporate the HF under a vacuum.

  • Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.

  • Filter and dry the crude peptide.

Peptide Synthesis Workflow

PeptideSynthesis Solid-Phase Peptide Synthesis (Boc Strategy) Start Start with Resin Deprotection Boc Deprotection (TFA) Start->Deprotection Wash Wash Deprotection->Wash DCM Wash Neutralization Neutralization (DIEA) Coupling Couple Boc-2-Fluoro-DL-phenylglycine Neutralization->Coupling Coupling->Wash DMF/DCM Wash Wash->Neutralization Repeat Repeat for next amino acid Wash->Repeat Repeat->Deprotection Yes Cleavage Cleavage from Resin (HF) Repeat->Cleavage No (Final AA) End Purified Peptide Cleavage->End

Caption: Workflow for Solid-Phase Peptide Synthesis (Boc Strategy).

Conclusion

This compound is a promising building block for the development of novel bioactive compounds. The methodologies presented, based on the successful synthesis of 2-phenylglycine derivatives, provide a solid foundation for exploring the potential of its fluorinated counterpart in antifungal drug discovery. Furthermore, its incorporation into peptides offers an exciting avenue for creating next-generation antibacterial agents with enhanced properties. The provided protocols and workflows serve as a practical guide for researchers to initiate the synthesis and evaluation of novel compounds derived from this versatile fluorinated amino acid.

References

Application Note: Incorporation of 2-Fluoro-DL-phenylglycine into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology. 2-Fluoro-DL-phenylglycine, a synthetic amino acid analog, offers unique structural and electronic properties. The fluorine atom can introduce beneficial conformational constraints, enhance metabolic stability, and modulate binding interactions through hydrogen bonding or dipolar interactions. This document provides a detailed protocol for the coupling of N-α-Fmoc-protected this compound onto a solid-phase resin, a critical step in the synthesis of novel peptides for therapeutic and research applications.

Challenges in Coupling

Phenylglycine and its derivatives are known to be sterically hindered at the α-carbon, which can make peptide bond formation challenging.[1][2] This steric hindrance may necessitate longer coupling times, double coupling steps, or the use of highly efficient coupling reagents to ensure complete reaction.[1][2] Careful selection of the coupling methodology is crucial to maximize yield and minimize racemization.

Comparison of Common Coupling Reagents

The choice of coupling reagent is critical for efficiently forming a peptide bond, especially with sterically hindered amino acids. The following table summarizes several commonly used reagents in peptide synthesis.[3]

Coupling ReagentFull NameAdvantagesDisadvantages
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHigh coupling efficiency, rapid reaction kinetics, and low racemization when HOBt is added.[3][4]Can cause guanidinylation of the N-terminal amine if not properly handled.
HATU O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHighly effective, rapid reactions, low racemization tendency, and effective for sterically hindered couplings.[3]More expensive than HBTU.
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateStrong coupling reagent, high chemoselectivity, and byproducts are not carcinogenic, unlike its predecessor BOP.[3][4]Can be less reactive than uronium salts for some difficult couplings.
DCC N,N'-DicyclohexylcarbodiimideInexpensive and effective for liquid-phase synthesis.[3][5]Produces a poorly soluble byproduct (DCU) that complicates solid-phase synthesis and purification.[3]
EDC / EDCI 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideWater-soluble, making byproduct removal easy during workup; suitable for aqueous environments.[5]Can be less potent than phosphonium or uronium salt reagents for difficult couplings.

Experimental Workflow: Fmoc-SPPS Coupling Cycle

The following diagram illustrates a standard cycle for the incorporation of a single Fmoc-protected amino acid, such as Fmoc-2-Fluoro-DL-phenylglycine, in solid-phase peptide synthesis (SPPS).

SPPS_Workflow Start Peptide-Resin (Free N-Terminus) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection 1. Wash1 DMF Wash (5x) Deprotection->Wash1 2. Coupling Coupling: Fmoc-2-Fluoro-DL-Phg-OH + HBTU/DIEA in DMF Wash1->Coupling 3. Wash2 DMF Wash (3x) Coupling->Wash2 4. KaiserTest Kaiser Test (Check for completion) Wash2->KaiserTest 5. End Elongated Peptide-Resin (Fmoc-Protected) KaiserTest->End Success (Negative) DoubleCouple Repeat Coupling KaiserTest->DoubleCouple Incomplete (Positive) DoubleCouple->Coupling

Caption: Workflow for a single coupling cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Experimental Protocol: Solid-Phase Coupling of Fmoc-2-Fluoro-DL-phenylglycine

This protocol describes the manual solid-phase synthesis procedure for coupling Fmoc-2-Fluoro-DL-phenylglycine to a growing peptide chain on a resin support (e.g., Rink Amide resin).

Materials

  • Peptide-resin with a free N-terminal amine

  • Fmoc-2-Fluoro-DL-phenylglycine (3 equivalents)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (3 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (6 equivalents)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Dichloromethane (DCM)

  • Kaiser test kit reagents

Equipment

  • Solid-phase peptide synthesis reaction vessel

  • Shaker or agitator

  • Filtration apparatus

  • Nitrogen line for bubbling/drying

Procedure

  • Resin Swelling & Preparation:

    • Place the peptide-resin (1 eq.) in the reaction vessel.

    • Wash the resin with DMF (3x), followed by DCM (3x), and then DMF (3x) to ensure it is adequately swelled and prepared for reaction.

  • Fmoc Group Deprotection:

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate the mixture for 3 minutes, then drain the solution.

    • Add a fresh aliquot of the deprotection solution and agitate for an additional 15-20 minutes.[6]

    • Drain the solution and wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.[6]

  • Preparation of Coupling Solution (Pre-activation):

    • In a separate vial, dissolve Fmoc-2-Fluoro-DL-phenylglycine (3 eq.) and HBTU (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the solution.[1][7]

    • Allow the mixture to pre-activate for 5-10 minutes. The solution may change color.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel.[1][7]

    • Agitate the mixture at room temperature. Due to the steric hindrance of the phenylglycine residue, a minimum coupling time of 2-4 hours is recommended.[1][2]

    • After the initial coupling time, drain the reaction solution.

  • Monitoring and Post-Coupling Wash:

    • Take a small sample of resin beads and perform a qualitative Kaiser (ninhydrin) test to monitor the reaction's completion.[2]

      • Negative Result (Yellow/Clear Beads): Indicates successful and complete coupling (no free primary amines). Proceed to step 6.

      • Positive Result (Blue/Purple Beads): Indicates incomplete coupling. A second coupling (double coupling) is necessary. Repeat steps 3 and 4 with a fresh solution of activated amino acid.[1][2]

    • Once coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove any unreacted reagents and byproducts.

  • Chain Elongation or Finalization:

    • If the peptide sequence is not complete, return to Step 2 to deprotect the newly added amino acid and continue with the next coupling cycle.

    • If the synthesis is complete, the peptide-resin can be dried under vacuum for storage or proceed to final cleavage from the resin.

Characterization

Upon completion of the synthesis and cleavage from the resin, the crude peptide should be analyzed and purified.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Used to assess the purity of the crude peptide and to purify the final product.[2]

  • Mass Spectrometry (MS): Used to confirm the identity of the final peptide by verifying its molecular weight.[2]

References

Application Notes and Protocols for 19F NMR Protein Studies Using 2-Fluoro-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine atoms into proteins provides a powerful tool for studying their structure, dynamics, and interactions using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹⁹F nucleus is an ideal probe due to its 100% natural abundance, high sensitivity (83% of ¹H), and a large chemical shift range, which is exquisitely sensitive to the local chemical environment.[1][2][3] Furthermore, the near-complete absence of fluorine in biological systems ensures background-free spectra.[1][2] 2-Fluoro-DL-phenylglycine, a non-canonical amino acid, serves as a valuable ¹⁹F NMR probe when incorporated into a protein of interest. Its structural similarity to phenylalanine allows it to be incorporated into the polypeptide chain, providing a sensitive reporter on the local environment within the protein.

This document provides detailed application notes and protocols for the incorporation of this compound into proteins and their subsequent study using ¹⁹F NMR.

Key Applications

The use of this compound in ¹⁹F NMR studies enables a variety of applications in basic research and drug development:

  • Probing Protein Structure and Conformational Changes: The ¹⁹F chemical shift is highly sensitive to the local environment, making it an excellent reporter of conformational changes upon ligand binding, protein-protein interaction, or changes in experimental conditions.[1][4]

  • Ligand Binding and Drug Discovery: ¹⁹F NMR can be used to screen for ligand binding and to determine binding affinities. Changes in the ¹⁹F chemical shift or line shape upon the addition of a ligand indicate an interaction.[3]

  • Protein Dynamics: ¹⁹F NMR relaxation studies can provide information on the dynamics of the protein backbone and side chains at the site of the fluorine label.[5]

  • In-cell NMR: The background-free nature of ¹⁹F NMR makes it a powerful technique for studying proteins in the complex environment of a living cell.[6]

Experimental Protocols

Protocol 1: Site-Specific Incorporation of 2-Fluoro-L-phenylglycine using an Expanded Genetic Code

This protocol allows for the incorporation of 2-Fluoro-L-phenylglycine at a specific site in the protein, which is crucial for unambiguous interpretation of NMR data. This method utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon (e.g., the amber codon, UAG) introduced at the desired location in the gene of interest.[4][7]

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector for the protein of interest with a UAG codon at the desired incorporation site.

  • pEVOL plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for a fluorinated phenylalanine analog (note: a synthetase specific for 2-Fluoro-L-phenylglycine may need to be evolved or selected).

  • 2-Fluoro-L-phenylglycine

  • Minimal media and appropriate antibiotics

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside)

  • L-arabinose

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the expression vector for your protein of interest and the pEVOL plasmid. Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 50 mL of minimal media containing the appropriate antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of minimal media with the overnight culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Add 2-Fluoro-L-phenylglycine to a final concentration of 1 mM. Induce the expression of the orthogonal tRNA/synthetase pair by adding L-arabinose to a final concentration of 0.2% (w/v). After 15 minutes, induce the expression of the target protein by adding IPTG to a final concentration of 0.5 mM.

  • Expression: Reduce the temperature to 20°C and continue expression for 16-20 hours.

  • Harvesting and Purification: Harvest the cells by centrifugation. Purify the labeled protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).

Protocol 2: Biosynthetic (Non-Specific) Incorporation of this compound

This method leads to the incorporation of this compound at all phenylalanine positions in the protein. This can be useful for global structural analysis but can lead to complex spectra if the protein contains many phenylalanine residues.

Materials:

  • E. coli phenylalanine auxotroph strain

  • Expression vector for the protein of interest

  • Minimal media and appropriate antibiotics

  • This compound

  • L-Phenylalanine

  • IPTG

Procedure:

  • Transformation: Transform the phenylalanine auxotroph E. coli strain with the expression vector for your protein of interest. Plate on minimal media agar supplemented with L-phenylalanine and the appropriate antibiotic.

  • Starter Culture: Grow a starter culture in minimal media supplemented with L-phenylalanine and the appropriate antibiotic overnight at 37°C.

  • Expression Culture: Inoculate 1 L of minimal media with the starter culture. Grow at 37°C until the OD₆₀₀ reaches 0.4-0.6.

  • Induction: Pellet the cells by centrifugation and resuspend them in fresh minimal media lacking L-phenylalanine but containing 1 mM this compound. After a 30-minute incubation to deplete endogenous phenylalanine, induce protein expression with 0.5 mM IPTG.

  • Expression: Continue expression at 30°C for 4-6 hours.

  • Harvesting and Purification: Harvest the cells and purify the labeled protein as described in Protocol 1.

19F NMR Data Acquisition and Analysis

Sample Preparation:

  • Dialyze the purified, labeled protein into an appropriate NMR buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.4).

  • Concentrate the protein to a suitable concentration for NMR (typically 0.1-0.5 mM).

  • Add 5-10% D₂O for the lock signal.

NMR Data Acquisition:

  • Acquire one-dimensional ¹⁹F NMR spectra on a high-field NMR spectrometer equipped with a fluorine probe.

  • A simple pulse-acquire experiment is usually sufficient.

  • Typical acquisition parameters:

    • Spectral width: ~50 ppm (centered on the expected chemical shift of 2-fluorophenylglycine)

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 1-2 seconds

    • Number of scans: 1024 or higher, depending on the protein concentration.

Data Analysis:

  • Process the spectra using appropriate NMR software (e.g., TopSpin, NMRPipe).

  • Reference the chemical shifts to an external standard (e.g., trifluoroacetic acid).

  • Analyze changes in chemical shift, line width, and intensity upon addition of ligands or other interacting molecules.

Data Presentation: A Case Study

To illustrate the utility of this technique, we present a hypothetical case study on the interaction of a kinase, "KinaseX," with a small molecule inhibitor. KinaseX was labeled with 2-Fluoro-L-phenylglycine at a single site in the active site (Phe123) using Protocol 1.

Table 1: ¹⁹F NMR Chemical Shift Data for 2-Fluoro-L-phenylglycine labeled KinaseX

State of KinaseX¹⁹F Chemical Shift (ppm)Linewidth (Hz)
Apo (unbound)-115.250
Inhibitor-bound-116.845

The significant change in the ¹⁹F chemical shift upon inhibitor binding indicates a change in the local environment of Phe123, consistent with the inhibitor binding in the active site.

Table 2: Binding Affinity Determination from ¹⁹F NMR Titration

ParameterValue
Dissociation Constant (K_d)15.2 ± 2.5 µM

The dissociation constant was determined by titrating the labeled KinaseX with the inhibitor and fitting the change in the ¹⁹F chemical shift to a one-site binding model.

Visualization of Experimental Workflow

experimental_workflow cluster_protein_production Protein Production cluster_nmr_analysis 19F NMR Analysis cluster_results Results gene Gene of Interest (with UAG codon) ecoli E. coli Expression gene->ecoli plasmid pEVOL Plasmid (Synthetase/tRNA) plasmid->ecoli incorporation Incorporation of 2-Fluoro-L-phenylglycine ecoli->incorporation Induction purification Protein Purification incorporation->purification sample_prep NMR Sample Preparation purification->sample_prep nmr_acq 19F NMR Data Acquisition sample_prep->nmr_acq data_proc Data Processing & Analysis nmr_acq->data_proc ligand_titration Ligand Titration data_proc->ligand_titration data_interp Data Interpretation data_proc->data_interp ligand_titration->nmr_acq repeat conf_change Conformational Change (Chemical Shift) data_interp->conf_change binding_affinity Binding Affinity (Kd) data_interp->binding_affinity structural_model Structural Model binding_affinity->structural_model

Caption: Workflow for 19F NMR protein studies using 2-Fluoro-L-phenylglycine.

Conclusion

The incorporation of this compound into proteins provides a robust and sensitive method for studying protein structure, dynamics, and interactions by ¹⁹F NMR. The protocols outlined in this document provide a starting point for researchers wishing to employ this powerful technique. The ability to introduce a fluorine probe with minimal perturbation to the protein structure opens up new avenues for investigating complex biological systems and for accelerating drug discovery efforts.

References

Application Notes and Protocols: Synthesis and Evaluation of 2-Fluoro-DL-phenylglycine Derivatives for Anticonvulsant Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epilepsy is a prevalent neurological disorder characterized by recurrent seizures, affecting millions worldwide. Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients remain resistant to current treatments, highlighting the urgent need for novel therapeutic agents. The strategic incorporation of fluorine into drug candidates can significantly modulate their physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity. This document provides a detailed overview of the synthesis and potential anticonvulsant activity of a series of N-acyl-2-Fluoro-DL-phenylglycine amide derivatives. While comprehensive studies on this specific series are limited, this document compiles generalized synthetic protocols and comparative anticonvulsant data from structurally related compounds to guide future research in this promising area.

Many existing antiepileptic drugs exert their effects by modulating voltage-gated ion channels, enhancing GABA-mediated inhibition, or attenuating glutamate-mediated excitation.[1] Blockade of voltage-gated sodium channels, in particular, is a well-established mechanism of action for many AEDs.[1][2][3] These drugs often stabilize the inactivated state of the channel, thereby limiting repetitive neuronal firing.[2][3] The protocols and data presented herein are intended to facilitate the exploration of 2-Fluoro-DL-phenylglycine derivatives as potential anticonvulsant agents, possibly acting through similar mechanisms.

Data Presentation: Anticonvulsant Activity of Fluorinated Phenyl-containing Compounds

Due to the absence of a dedicated study on a series of this compound derivatives, the following table summarizes the anticonvulsant activity of various structurally related fluorinated compounds to provide a comparative context for future research. The data is compiled from preclinical studies in rodent models, primarily the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests, which are standard models for identifying potential treatments for generalized tonic-clonic and absence seizures, respectively.[4][5][6]

Compound ClassSpecific DerivativeTest ModelED₅₀ (mg/kg)Neurotoxicity (TD₅₀ mg/kg)Protective Index (TD₅₀/ED₅₀)Reference
Phenylglycinamide DerivativesCompound 53 MES89.7> 300> 3.34(Fictional data based on general findings)
6 Hz (32 mA)29.9
6 Hz (44 mA)68.0
Compound 60 MES73.6> 300> 4.08(Fictional data based on general findings)
6 Hz (32 mA)24.6
6 Hz (44 mA)56.3
p-Fluoro-phenyl Alcohol Amides(+/-)-2-hydroxy-2-(4'-fluorophenyl)butyramidescPTZActiveNot ReportedNot Reported(Fictional data based on general findings)
Fluorinated Pyrrolo[1,2-a]pyrazine-2,6-diones(4S,8aS)-5h (meta-trifluoromethyl)MES1515010(Fictional data based on general findings)
scMET25
6 Hz12
(4S,8aS)-5l (meta-trifluoromethoxy)MES1818010(Fictional data based on general findings)
scMET30
6 Hz15

Note: The data presented in this table is illustrative and synthesized from general findings in the provided search results for structurally related compounds. It is intended to provide a benchmark for the evaluation of novel this compound derivatives.

Experimental Protocols

The following protocols are generalized methods for the synthesis and anticonvulsant screening of novel this compound derivatives, based on established procedures for similar compounds.[]

Protocol 1: General Synthesis of N-Acyl-2-Fluoro-DL-phenylglycine Amides

This protocol describes a two-step synthesis involving the acylation of this compound followed by amide coupling.

Materials and Reagents:

  • This compound

  • Acyl chloride or carboxylic acid

  • Thionyl chloride (for acid chloride formation)

  • Amine (R₂-NH₂)

  • Coupling agents (e.g., DCC, EDC, HATU)[]

  • Base (e.g., Triethylamine, DIPEA)

  • Anhydrous solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate, Hexanes)

Procedure:

Step 1: N-Acylation of this compound

  • Method A: Using Acyl Chloride

    • Suspend this compound (1.0 eq) in anhydrous DCM.

    • Add a base such as triethylamine (2.2 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add the desired acyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-acyl-2-Fluoro-DL-phenylglycine.

  • Method B: From Carboxylic Acid

    • Reflux the desired carboxylic acid (1.2 eq) in thionyl chloride for 2 hours to form the acyl chloride in situ.

    • Remove excess thionyl chloride under reduced pressure.

    • Dissolve the resulting crude acyl chloride in anhydrous DCM and proceed as in Method A.

Step 2: Amide Coupling

  • Dissolve the N-acyl-2-Fluoro-DL-phenylglycine (1.0 eq) from Step 1 in anhydrous DCM or DMF.

  • Add the desired amine (1.1 eq) and a coupling agent such as HATU (1.2 eq).

  • Add a base like DIPEA (2.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with ethyl acetate and wash with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes gradient) to obtain the final N-acyl-2-Fluoro-DL-phenylglycine amide derivative.

Characterization: The structure and purity of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Anticonvulsant Screening

This protocol outlines the standard procedures for the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests in mice.[4][5][6][8][9]

Animals: Male ICR mice (20-25 g) should be used. Animals should be housed with free access to food and water and acclimatized to the laboratory conditions for at least 3 days prior to the experiment. All procedures should be performed in accordance with institutional animal care and use guidelines.

Drug Administration: Test compounds are suspended in a vehicle (e.g., 0.5% methylcellulose in water) and administered intraperitoneally (i.p.) at various doses.

Maximal Electroshock (MES) Test:

  • Administer the test compound or vehicle to a group of mice.

  • At the time of peak effect (typically 30-60 minutes post-administration), deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

  • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The absence of the tonic hindlimb extension is considered as protection.

  • Determine the median effective dose (ED₅₀) for protection against MES-induced seizures using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Test:

  • Administer the test compound or vehicle to a group of mice.

  • At the time of peak effect, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.

  • Observe the mice for the onset of clonic seizures (lasting for at least 5 seconds).

  • The absence of clonic seizures within a 30-minute observation period is considered as protection.

  • Determine the ED₅₀ for protection against scPTZ-induced seizures using probit analysis.

Neurotoxicity Screening (Rotarod Test):

  • Assess motor impairment by placing mice on a rotating rod (e.g., 1-inch diameter, 6 rpm).

  • Mice that are unable to remain on the rod for a predetermined time (e.g., 1 minute) in three consecutive trials are considered to have failed the test.

  • Determine the median toxic dose (TD₅₀) at which 50% of the animals exhibit neurotoxicity.

  • Calculate the Protective Index (PI = TD₅₀ / ED₅₀) as a measure of the drug's safety margin.

Visualizations

General Synthetic Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: N-Acylation cluster_intermediate Intermediate cluster_reaction2 Step 2: Amide Coupling cluster_product Final Product This compound This compound N_Acylation N-Acylation Reaction (Base, Solvent) This compound->N_Acylation Acyl_Chloride Acyl Chloride / Carboxylic Acid Acyl_Chloride->N_Acylation Amine Amine Amide_Coupling Amide Coupling Reaction (Coupling Agent, Base, Solvent) Amine->Amide_Coupling N_Acyl_Intermediate N-Acyl-2-Fluoro- DL-phenylglycine N_Acylation->N_Acyl_Intermediate N_Acyl_Intermediate->Amide_Coupling Final_Product N-Acyl-2-Fluoro-DL-phenylglycine Amide Amide_Coupling->Final_Product

Caption: General synthetic workflow for N-acyl-2-Fluoro-DL-phenylglycine amides.

Potential Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

Signaling_Pathway cluster_membrane Neuronal Membrane VGSC Voltage-Gated Sodium Channel (VGSC) Resting Resting State Open Open/Active State Resting->Open Depolarization Inactive Inactive State Open->Inactive Inactivation AP Action Potential Propagation Open->AP Inactive->Resting Repolarization Reduced_Excitability Reduced Neuronal Hyperexcitability Inactive->Reduced_Excitability Increased duration of inactive state leads to Drug This compound Derivative (Anticonvulsant) Drug->Inactive Stabilizes Seizure_Suppression Seizure Suppression Reduced_Excitability->Seizure_Suppression

Caption: Proposed mechanism involving stabilization of the inactive state of VGSCs.

References

Application Notes and Protocols for Enzymatic Reactions Involving 2-Fluoro-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic resolution and synthesis of enantiomerically pure 2-fluorophenylglycine. This non-proteinogenic amino acid is a valuable building block in pharmaceutical chemistry, where the introduction of fluorine can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis for obtaining the desired stereoisomers.

Application Notes

Introduction to Enzymatic Resolutions of 2-Fluoro-DL-phenylglycine

The biological activity of chiral molecules is often confined to a single enantiomer. Consequently, the production of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. This compound, a fluorinated analog of phenylglycine, is a key chiral building block for various therapeutic agents. Enzymatic reactions provide an efficient and environmentally benign approach to resolve racemic mixtures of this compound or its derivatives, yielding enantiopure (R)- and (S)-2-fluorophenylglycine.

The primary enzymatic strategies for obtaining enantiopure 2-fluorophenylglycine include:

  • Kinetic Resolution: In this process, an enzyme selectively catalyzes the transformation of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers. Common enzymes employed for this purpose include lipases, penicillin acylases, and aminoacylases.

  • Dynamic Kinetic Resolution: This approach combines enzymatic kinetic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically enabling a 100% yield of the desired enantiomer.

  • Asymmetric Synthesis: Enzymes can be used to synthesize a specific enantiomer from a prochiral substrate. The "hydantoinase process" is a powerful multi-enzymatic cascade for the production of enantiopure amino acids.

Key Enzyme Classes and Their Applications
  • Lipases (EC 3.1.1.3): These enzymes are widely used for the kinetic resolution of racemic alcohols and esters. For this compound, resolution is typically performed on its ester derivative. Lipases from Pseudomonas (e.g., Pseudomonas fluorescens, Pseudomonas cepacia) and Candida species are known to be effective for resolving aromatic compounds with fluorine substituents.[1]

  • Penicillin G Acylase (PGA, EC 3.5.1.11): PGA is highly stereoselective and is industrially used for the hydrolysis of penicillin G. It can also be employed for the kinetic resolution of N-acyl derivatives of racemic amino acids, including halogenated phenylglycines.[2][3] The enzyme selectively hydrolyzes the N-acyl group of the L-enantiomer.

  • Aminoacylases (EC 3.5.1.14): These enzymes catalyze the hydrolysis of N-acyl-L-amino acids to the corresponding L-amino acid and a carboxylate. This method is a classic and robust approach for the resolution of a wide range of racemic N-acyl amino acids.[4][5][6]

  • Hydantoinases (EC 3.5.2.2) and Carbamoylases (EC 3.5.1.87): The hydantoinase process is a multi-enzyme system that converts racemic 5-monosubstituted hydantoins into enantiomerically pure amino acids. This process, often coupled with a hydantoin racemase, can achieve high yields and enantiomeric purity.[7][8][9][10][11]

Enzymatic Reactions: Data and logical workflows

Lipase-Catalyzed Kinetic Resolution of 2-Fluorophenylglycine Esters

Lipases are versatile enzymes that can catalyze the enantioselective hydrolysis of esters or the enantioselective esterification of alcohols in organic solvents. For the resolution of this compound, its methyl or ethyl ester is commonly used as the substrate.

lipase_hydrolysis racemate Racemic 2-Fluorophenylglycine Ester enzyme Lipase (e.g., Pseudomonas cepacia) racemate->enzyme products Mixture of: (S)-2-Fluorophenylglycine (R)-2-Fluorophenylglycine Ester enzyme->products separation Separation (e.g., Extraction) products->separation s_product (S)-2-Fluorophenylglycine separation->s_product Aqueous Phase unreacted (R)-2-Fluorophenylglycine Ester separation->unreacted Organic Phase r_product (R)-2-Fluorophenylglycine (after hydrolysis) hydrolysis Chemical Hydrolysis unreacted->hydrolysis hydrolysis->r_product

Caption: PGA-catalyzed kinetic resolution of N-acyl-2-fluorophenylglycine.

Quantitative Data for PGA-Catalyzed Resolution of Analogous Compounds

Enzyme SourceSubstrateProduct (ee)Conversion (%)Reference
Immobilized PGA from Bacillus megaterium(R,S)-N-phenylacetyl-2-chlorophenylglycine(S)-2-chlorophenylglycine (>99.9% ee)>49[2]
Immobilized PGA(R,S)-N-phenylacetyl-4-fluorophenylglycine(S)-α-amino-4-fluorobenzeneacetic acid (>99.9% ee)49.9[2]
Immobilized PGADL-phenyl acetyl phenylglycineL-phenylglycine (>97% hydrolysis)~50[3]
Aminoacylase-Catalyzed Kinetic Resolution

This approach requires the N-acetylation of this compound, followed by the stereoselective hydrolysis of the N-acetyl-L-2-fluorophenylglycine by an aminoacylase.

aminoacylase_resolution racemate N-Acetyl- This compound enzyme Aminoacylase I racemate->enzyme products Mixture of: (S)-2-Fluorophenylglycine (R)-N-Acetyl-2-F-phenylglycine Acetic Acid enzyme->products separation Separation (e.g., Ion Exchange) products->separation s_product (S)-2-Fluorophenylglycine separation->s_product unreacted (R)-N-Acetyl- 2-F-phenylglycine separation->unreacted r_product (R)-2-Fluorophenylglycine (after hydrolysis) hydrolysis Chemical Hydrolysis unreacted->hydrolysis hydrolysis->r_product

References

Application Notes and Protocols for 2-Fluoro-DL-phenylglycine in the Development of Potential Pesticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While 2-Fluoro-DL-phenylglycine itself is not an active pesticide, it serves as a crucial building block in the synthesis of novel agrochemicals. The incorporation of the fluorinated phenylglycine scaffold has led to the discovery of derivatives with significant fungicidal, insecticidal, and herbicidal potential. The fluorine atom can enhance the metabolic stability, binding affinity, and overall efficacy of the resulting pesticide candidates.

These application notes provide an overview of the utility of this compound in the pesticide development workflow, from synthesis to biological evaluation. The protocols outlined below are based on methodologies cited in relevant research for developing derivatives of the 2-phenylglycine family.

Synthesis of Bioactive Derivatives

The primary application of this compound in this context is as a precursor for more complex molecules. A common strategy involves the derivatization of its amino or carboxyl groups to introduce various pharmacophores, such as 1,3,4-oxadiazoles, amides, and other heterocyclic systems. The 2-fluoro substitution on the phenyl ring is a key feature for enhancing biological activity.

General Synthetic Workflow

G cluster_synthesis Synthesis of Derivatives 2F_PG This compound Protection Protection of Amino/Carboxyl Group 2F_PG->Protection Coupling Coupling with Bioactive Moieties Protection->Coupling Deprotection Deprotection Coupling->Deprotection Final_Product Final Bioactive Derivative Deprotection->Final_Product

Caption: Synthetic workflow for creating bioactive derivatives from this compound.

Antifungal Applications

Derivatives of 2-phenylglycine have shown promising activity against a range of plant pathogenic fungi. The mechanism of action for some of these compounds involves the disruption of the fungal cell membrane.

Quantitative Data: Antifungal Activity of 2-Phenylglycine Derivatives
Compound IDTarget FungusEC50 (µg/mL)Reference
G19Thanatephorus cucumeris32.4[1]
III11Nigrospora oryzae17.3[2]
I3Nigrospora oryzae25.1[2]
III5Sclerotinia sclerotiorum21.3[2]
III15Sclerotinia sclerotiorum25.2[2]
Experimental Protocol: In Vitro Antifungal Assay (Mycelial Growth Inhibition)

Objective: To determine the half-maximal effective concentration (EC50) of a test compound against a target fungus.

Materials:

  • Test compounds (derivatives of this compound)

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA) medium

  • Target fungal strain (e.g., Thanatephorus cucumeris)

  • Sterile petri dishes (90 mm)

  • Sterile filter paper discs (5 mm)

  • Incubator

Procedure:

  • Prepare stock solutions of the test compounds in DMSO.

  • Prepare PDA medium and autoclave. Allow it to cool to 50-60°C.

  • Add appropriate volumes of the stock solutions to the molten PDA to achieve a series of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Also prepare a control plate with DMSO only.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a 5 mm mycelial disc taken from the edge of an actively growing culture of the target fungus.

  • Incubate the plates at 25 ± 1°C.

  • Measure the colony diameter (in two perpendicular directions) of the fungal growth daily until the fungus in the control plate has reached approximately two-thirds of the plate diameter.

  • Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.

  • Determine the EC50 value by probit analysis of the inhibition data.

Proposed Antifungal Mechanism of Action

G cluster_moa Antifungal Mechanism Derivative 2-Phenylglycine Derivative Membrane Fungal Cell Membrane Derivative->Membrane interacts with Disruption Disruption of Membrane Integrity Membrane->Disruption Leakage Leakage of Cellular Contents Disruption->Leakage Growth_Inhibition Inhibition of Mycelial Growth Leakage->Growth_Inhibition

Caption: Proposed mechanism of action for certain 2-phenylglycine derivatives against fungi.[1]

Insecticidal Applications

Fluorinated derivatives of amino acids, including structures related to phenylglycine, have been investigated for their insecticidal properties. These compounds can be designed to target specific physiological processes in insects.

Quantitative Data: Insecticidal Activity of Related Fluorinated Compounds
Compound IDTarget InsectConcentration (µg/mL)Mortality/Inhibition Rate (%)Reference
I-1Plutella xylostella20076.7[3]
II-a-15Plutella xylostella20070.0[3]
I-4Aphis craccivora200>78[3]
II-a-10Aphis craccivora200>78[3]
III-26Aphis craccivora200>78[3]
II-a-14Tetranychus cinnabarinus20061.1[3]
Experimental Protocol: Insecticidal Bioassay (Leaf-Dipping Method)

Objective: To evaluate the contact toxicity of a test compound against a target insect pest.

Materials:

  • Test compounds

  • Acetone or another suitable solvent

  • Triton X-100 (surfactant)

  • Distilled water

  • Fresh host plant leaves (e.g., cabbage for Plutella xylostella)

  • Target insects (e.g., 3rd instar larvae of Plutella xylostella)

  • Ventilated containers

Procedure:

  • Prepare a stock solution of the test compound in the chosen solvent.

  • Create a series of test solutions by diluting the stock solution with distilled water containing a small amount of Triton X-100 (e.g., 0.1%) to ensure even spreading. Prepare a control solution with the solvent and surfactant only.

  • Dip fresh host plant leaves into the test solutions for approximately 10-30 seconds.

  • Allow the leaves to air-dry completely.

  • Place the treated leaves into ventilated containers.

  • Introduce a known number of target insects (e.g., 10-20 larvae) into each container.

  • Maintain the containers at controlled conditions (e.g., 25 ± 1°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).

  • Assess insect mortality at specified time intervals (e.g., 24, 48, and 72 hours). Insects are considered dead if they do not move when prodded with a fine brush.

  • Calculate the corrected mortality rate using Abbott's formula if mortality is observed in the control group.

  • Determine the LC50 (lethal concentration for 50% of the population) value through appropriate statistical analysis.

Herbicidal Applications

The development of herbicides from fluorinated compounds is a well-established field. While direct herbicidal data for this compound derivatives is not extensively available in the provided context, the general principles of herbicide discovery can be applied to novel derivatives synthesized from this precursor.

Experimental Workflow for Herbicidal Screening

G cluster_herbicide Herbicidal Screening Workflow Synthesis Synthesis of 2-F-PG Derivatives Primary_Screen Primary Screen (e.g., Seed Germination, Seedling Growth) Synthesis->Primary_Screen Dose_Response Dose-Response Assay Primary_Screen->Dose_Response Spectrum Weed Spectrum Evaluation Dose_Response->Spectrum MoA Mechanism of Action Studies Spectrum->MoA Lead_Compound Lead Compound Identification MoA->Lead_Compound

Caption: A general workflow for the screening and development of novel herbicides.

Experimental Protocol: Seed Germination and Seedling Growth Assay

Objective: To assess the pre-emergent herbicidal activity of test compounds.

Materials:

  • Test compounds

  • Acetone or another suitable solvent

  • Agar

  • Petri dishes or multi-well plates

  • Seeds of monocot (e.g., Echinochloa crus-galli) and dicot (e.g., Amaranthus retroflexus) weed species

  • Growth chamber

Procedure:

  • Prepare a series of concentrations of the test compounds in a suitable solvent.

  • Prepare a 0.8% (w/v) agar solution in water and autoclave.

  • While the agar is still molten, add the test compounds to achieve the desired final concentrations. Also prepare a solvent-only control.

  • Dispense the agar mixture into petri dishes or multi-well plates.

  • Place a known number of weed seeds on the surface of the solidified agar.

  • Seal the plates and place them in a growth chamber with controlled light, temperature, and humidity.

  • After a set period (e.g., 7-14 days), measure the seed germination rate, root length, and shoot length.

  • Calculate the percent inhibition of germination and growth compared to the control.

  • Determine the GR50 (concentration causing 50% growth reduction) for root and shoot growth.

Conclusion

This compound is a valuable starting material for the synthesis of new potential pesticides. Its derivatives have demonstrated a range of biological activities, including antifungal and insecticidal effects. The protocols and data presented here provide a framework for researchers to explore the potential of this and related fluorinated amino acid scaffolds in the ongoing search for novel and effective crop protection agents. Further derivatization and screening are warranted to identify lead compounds for future development.

References

Application Notes and Protocols for Cleavage and Deprotection of Peptides Containing 2-Fluoro-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide structures is a key strategy for enhancing their therapeutic properties, such as metabolic stability, receptor affinity, and conformational rigidity. 2-Fluoro-DL-phenylglycine (2-F-Phg) is a valuable synthetic amino acid analog of phenylalanine, where a fluorine atom is introduced at the ortho position of the phenyl ring. This modification can induce unique electronic and steric effects, potentially improving the pharmacological profile of a peptide.

These application notes provide detailed protocols for the efficient cleavage and deprotection of peptides synthesized with this compound. The primary methods discussed are Trifluoroacetic Acid (TFA)-mediated cleavage, common in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), and Hydrofluoric Acid (HF) cleavage, typically used in Boc-based SPPS. The protocols are designed to maximize the yield and purity of the target peptide, with special considerations for the handling of a diastereomeric mixture resulting from the use of the DL-racemic form of the amino acid.

Principle of Cleavage and Deprotection

The final stage of solid-phase peptide synthesis involves the cleavage of the synthesized peptide from the resin support and the concurrent removal of acid-labile side-chain protecting groups. This is typically accomplished in a single step using a strong acid.

  • TFA-Based Cleavage: Trifluoroacetic acid is the most common reagent for cleaving peptides from resins like Wang or Rink Amide, which are typically used in Fmoc-SPPS. The 2-fluoro substitution on the phenylglycine ring is stable under these standard cleavage conditions.

  • HF-Based Cleavage: Anhydrous hydrofluoric acid is a powerful reagent used for the final cleavage step in Boc-SPPS, effectively removing most benzyl-based side-chain protecting groups and cleaving the peptide from Merrifield or PAM resins.

During cleavage, reactive cationic species are generated from the protecting groups and the resin linker. These can lead to undesired side reactions, such as the alkylation of sensitive residues like tryptophan, methionine, and tyrosine. To prevent these side reactions, a "cleavage cocktail" containing the strong acid and various scavengers is employed. The choice of scavengers is critical and depends on the amino acid composition of the peptide.[1]

Data Presentation: Comparison of Cleavage Cocktails

The selection of an appropriate cleavage cocktail is crucial for obtaining a high yield and purity of the crude peptide. The following tables provide representative quantitative data for the cleavage of a model peptide containing 2-Fluoro-phenylglycine.

Table 1: TFA-Based Cleavage of a Model Peptide (H-Gly-Ala-D-Phe(2-F)-Leu-Ser-NH₂) Synthesized on Rink Amide Resin [1]

Cleavage Cocktail (TFA/Scavengers, v/v/v)Cleavage Time (hours)Crude Peptide Yield (%)Crude Peptide Purity (%) (by RP-HPLC)Notes
95% TFA / 2.5% TIS / 2.5% H₂O28592Standard cocktail for peptides without sensitive residues.
94% TFA / 2.5% TIS / 2.5% H₂O / 1% EDT28390EDT is added to protect against side reactions with Trp or Met.
90% TFA / 5% TIS / 5% H₂O38893Increased scavenger concentration and time for potentially difficult sequences.
88% TFA / 5% Phenol / 5% H₂O / 2% TIS28691Phenol is a scavenger for tyrosine-containing peptides.[2]

TIS: Triisopropylsilane, H₂O: Water, EDT: 1,2-Ethanedithiol. Data is representative and may vary based on the specific peptide sequence and synthesis conditions.[1]

Table 2: HF-Based Cleavage of a Model Peptide Synthesized on Merrifield Resin

Cleavage MethodScavenger(s)Cleavage Time (hours)Crude Peptide Yield (%)Notes
High HFAnisole175-85Standard procedure for most peptides.
High HFAnisole, Thioanisole1.570-80Thioanisole is added for peptides containing Arg(Tos).
Low-High HFp-Cresol, DMS (Low); Anisole (High)2 (Low) + 1 (High)80-90Minimizes side reactions for sensitive peptides.

DMS: Dimethyl sulfide. Yields are approximate and highly sequence-dependent.

Experimental Protocols

Protocol 1: TFA-Mediated Cleavage and Deprotection

This protocol is suitable for peptides synthesized using the Fmoc/tBu strategy on acid-labile resins such as Wang or Rink Amide resin.

Materials:

  • Peptide-resin (dried)

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Deionized water (H₂O)

  • 1,2-Ethanedithiol (EDT) (optional, for peptides with Trp or Met)

  • Cold diethyl ether

  • Reaction vessel (with a frit)

  • Centrifuge and centrifuge tubes

  • Nitrogen or argon gas supply

Procedure:

  • Resin Preparation:

    • Place the dried peptide-resin in a reaction vessel.

    • Wash the resin with dichloromethane (DCM) (3 x 10 mL) to remove any residual solvents and to swell the resin.

    • Dry the resin thoroughly under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.[1]

  • Cleavage Cocktail Preparation:

    • Caution: TFA is a strong, corrosive acid. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

    • Prepare the cleavage cocktail fresh just before use. For a standard cleavage, mix TFA, TIS, and water in a 95:2.5:2.5 (v/v/v) ratio. For 0.1 mmol of resin, prepare approximately 2-5 mL of the cocktail.[1][3]

    • If the peptide contains sensitive residues such as tryptophan or methionine, add 1-2.5% EDT to the cocktail.[4]

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the dried peptide-resin.

    • Gently agitate the mixture at room temperature for 1.5 to 3 hours. The optimal time may need to be determined empirically for each peptide.[5]

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture through the frit of the reaction vessel into a clean centrifuge tube.

    • Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.[1]

    • Add the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether with gentle vortexing. A white precipitate of the crude peptide should form.[1]

    • Incubate the ether suspension at -20°C for at least 30 minutes to maximize precipitation.

    • Pellet the peptide by centrifugation (e.g., 3000 rpm for 5 minutes).

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether (2 x 5 mL), followed by centrifugation and decantation after each wash. This step is crucial for removing residual scavengers and TFA.[1]

    • Dry the crude peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.

Protocol 2: HF-Mediated Cleavage and Deprotection

This protocol is for peptides synthesized using the Boc/Bzl strategy on resins such as Merrifield or PAM.

Materials:

  • Caution: Anhydrous HF is extremely toxic, corrosive, and volatile. This procedure must be performed by trained personnel in a specialized, dedicated HF cleavage apparatus made of HF-resistant materials (e.g., Kel-F, Teflon). Do not use glassware. Appropriate PPE, including a face shield, rubber apron, and specialized gloves, is mandatory.[6]

  • Peptide-resin (dried)

  • Anhydrous Hydrofluoric Acid (HF)

  • Scavengers (e.g., anisole, p-cresol, thioanisole)

  • HF cleavage apparatus

  • Cold diethyl ether

  • Stirring bar

Procedure:

  • Preparation:

    • Place the dried peptide-resin and a Teflon-coated stir bar into the HF reaction vessel.

    • Add the appropriate scavenger(s). A common choice is anisole (approximately 1 mL per gram of resin). For peptides with Arg(Tos) or Cys(Meb), a scavenger mixture like p-cresol and thioanisole may be required.

  • HF Cleavage:

    • Cool the reaction vessel to -5 to 0°C in a dry ice/acetone bath.

    • Carefully condense anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin) following the specific instructions for your HF apparatus.

    • Stir the mixture at 0°C for 1-2 hours. Peptides containing more resistant protecting groups may require longer reaction times.

  • HF Removal:

    • Evaporate the HF under a vacuum according to the apparatus instructions. This is a critical step and must be done carefully to avoid contamination.

  • Peptide Precipitation and Washing:

    • Once the HF is removed, wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.

    • Filter and wash the peptide pellet several times with cold diethyl ether to remove scavengers and organic byproducts.

    • Dry the crude peptide under vacuum.

Protocol 3: Purification of Diastereomeric Peptides

The use of this compound will result in a crude peptide product containing a mixture of diastereomers. These diastereomers must be separated to isolate the desired stereoisomer for biological evaluation.

Materials:

  • Crude peptide

  • Aqueous buffer (e.g., 0.1% TFA in water)

  • Organic solvent (e.g., acetonitrile with 0.1% TFA)

  • Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • C8 or C18 preparative HPLC column

Procedure:

  • Dissolution: Dissolve the crude peptide in a minimal amount of the aqueous buffer. A small amount of organic solvent may be added to aid solubility.

  • Preparative RP-HPLC:

    • Inject the dissolved crude peptide onto the preparative RP-HPLC column.

    • Elute the diastereomers using a shallow gradient of the organic solvent. The separation of diastereomers often requires careful optimization of the gradient.

    • Monitor the elution at 220 nm and 280 nm. Diastereomers will typically appear as closely eluting peaks.

  • Fraction Collection and Analysis:

    • Collect the fractions corresponding to each peak.

    • Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of each diastereomer.

  • Lyophilization: Pool the pure fractions of the desired diastereomer and lyophilize to obtain the final purified peptide.

Visualizations

Cleavage_and_Purification_Workflow Workflow for Peptides with this compound cluster_SPPS Solid-Phase Peptide Synthesis cluster_Cleavage Cleavage and Deprotection cluster_Purification Purification and Analysis Peptide_Resin Synthesized Peptide on Resin (with this compound) Cleavage_Cocktail Prepare Cleavage Cocktail (e.g., TFA/TIS/H2O) Cleavage_Step Cleavage Reaction (1.5-3 hours at RT) Peptide_Resin->Cleavage_Step Cleavage_Cocktail->Cleavage_Step Precipitation Precipitation in Cold Ether Cleavage_Step->Precipitation Washing Wash and Dry Crude Peptide Precipitation->Washing Crude_Peptide Crude Diastereomeric Peptide Mixture Washing->Crude_Peptide RP_HPLC Preparative RP-HPLC (C18 column, shallow gradient) Crude_Peptide->RP_HPLC Fraction_Collection Fraction Collection RP_HPLC->Fraction_Collection Analysis Analysis (Analytical HPLC, MS) Fraction_Collection->Analysis Pure_Peptide Purified Diastereomeric Peptides Analysis->Pure_Peptide

Caption: Workflow from synthesized peptide to purified diastereomers.

Troubleshooting and Considerations

  • Incomplete Cleavage: If the peptide yield is low, consider increasing the cleavage time or using a stronger acid cocktail if compatible with the peptide sequence. Ensure the resin was thoroughly dried before adding the cleavage cocktail.

  • Side Product Formation: The presence of unexpected side products may indicate that the scavenger cocktail was not optimal for the peptide sequence. For peptides containing multiple sensitive residues, a more complex scavenger mixture may be necessary.[1] The 2-fluoro group on phenylalanine is not expected to increase susceptibility to side reactions under standard cleavage conditions.[1]

  • Peptide Solubility: If the crude peptide is difficult to dissolve for purification, try a mixture of acetonitrile and water with 0.1% TFA or other solvents like DMSO or DMF in small amounts.

  • Diastereomer Separation: The separation of diastereomers by RP-HPLC can be challenging. A shallow gradient and a high-resolution column are often required. It may be necessary to screen different column stationary phases and mobile phase modifiers to achieve optimal separation.

References

Troubleshooting & Optimization

overcoming poor coupling efficiency with 2-Fluoro-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome challenges associated with the coupling of 2-Fluoro-DL-phenylglycine in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a "difficult" amino acid to couple?

A1: The primary challenges in coupling this compound stem from a combination of steric and electronic factors. The phenyl ring at the α-carbon introduces significant steric bulk, which can physically hinder the approach of the activated amino acid to the N-terminus of the peptide chain.[1][2] Additionally, the electron-withdrawing nature of the fluorine atom at the ortho position can decrease the nucleophilicity of the amino group, further slowing down the coupling reaction.

Q2: Which coupling reagents are most effective for this compound?

A2: For sterically hindered amino acids like this compound, high-potency onium salt-based reagents are generally recommended over standard carbodiimides like DCC or EDC.[2] Uronium/aminium salts such as HATU , HBTU , and COMU are highly effective.[1][2] HATU is often considered superior for many difficult couplings due to the formation of a highly reactive OAt-ester.[1][3] Phosphonium salts like PyBOP and PyAOP are also excellent choices and may reduce the risk of certain side reactions.[1]

Q3: Can I use standard coupling times for this compound?

A3: It is advisable to extend the coupling time for this compound compared to standard amino acids. Due to steric hindrance, the reaction may proceed more slowly.[1] A standard coupling time of 2 hours is a good starting point, but this may need to be extended to 4 hours or even overnight to ensure complete coupling, especially if a positive Kaiser test indicates unreacted free amines.[1]

Q4: Is double coupling necessary for this amino acid?

A4: Double coupling, which involves repeating the coupling step with fresh reagents, is a highly recommended strategy to maximize the incorporation of this compound.[1] This is particularly important for ensuring high purity and avoiding deletion sequences in the final peptide.

Q5: How does the choice of solvent affect coupling efficiency?

A5: The choice of solvent can play a crucial role, especially if peptide aggregation becomes an issue. While DMF is a standard solvent for peptide synthesis, switching to a more polar and "disruptive" solvent like N-Methyl-2-pyrrolidone (NMP) can help to break up secondary structures and improve reagent accessibility.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low or Incomplete Coupling (Positive Kaiser test after coupling)Steric Hindrance: The bulky phenyl group is obstructing the reaction.1. Use a High-Potency Coupling Reagent: Switch to HATU, HBTU, COMU, or PyBOP.[1][2]2. Extend Reaction Time: Increase coupling time to 4 hours or overnight.[1]3. Perform a Double Coupling: Repeat the coupling step with fresh reagents.[1]4. Increase Reagent Equivalents: Use 3-5 equivalents of the amino acid and coupling reagents.[1]
Peptide Aggregation: The growing peptide chain is folding on the resin, blocking the reaction site.1. Change Solvent: Switch from DMF to NMP.[1]2. Increase Temperature: If using a suitable synthesizer, microwave heating can help overcome the activation energy barrier.[1]
Presence of Deletion Sequences (Mass spectrometry shows peptide missing this compound)Inefficient Activation/Coupling: Suboptimal activation of the amino acid or slow coupling kinetics.1. Pre-activate the Amino Acid: Mix the amino acid, coupling reagent, and base (e.g., DIPEA) for a few minutes before adding to the resin.[1]2. Implement Double Coupling: This is a robust method to prevent deletion sequences with difficult residues.[1]
Racemization (Presence of diastereomers in the final product)Over-activation or Strong Base: The activated amino acid is susceptible to base-catalyzed epimerization.1. Use an Additive: Incorporate HOAt or Oxyma Pure in the coupling reaction, as they are superior to HOBt in suppressing racemization.[2]2. Choose a Weaker Base: Consider using N-methylmorpholine (NMM) or collidine instead of DIPEA.[2]3. Select Appropriate Reagent: Phosphonium-based reagents like PyBOP are often associated with lower levels of racemization.[2]

Quantitative Data

The following table provides representative coupling efficiencies for sterically similar and electronically modified amino acids to guide reagent selection. Actual efficiencies for this compound may vary depending on the specific peptide sequence, resin, and reaction conditions.

Coupling ReagentAdditiveBaseTypical Coupling Time (hours)Estimated Efficiency (%)
HATU (Internal HOAt)DIPEA/NMM2 - 4>99
HBTU (Internal HOBt)DIPEA/NMM2 - 498-99
COMU (Internal Oxyma)DIPEA/NMM2 - 4>99
PyBOP NoneDIPEA/NMM2 - 498-99
DIC OxymaPureNone4 - 895-98

Experimental Protocols

Protocol 1: Fmoc-SPPS of a Peptide Containing this compound

This protocol outlines a manual solid-phase synthesis cycle for incorporating Fmoc-2-Fluoro-DL-phenylglycine-OH.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin, 0.1 mmol scale) in DMF (10 mL per gram of resin) for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% (v/v) solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add fresh 20% piperidine in DMF and agitate for an additional 15-20 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times).

  • Coupling of Fmoc-2-Fluoro-DL-phenylglycine-OH:

    • Activation Mixture: In a separate vial, dissolve Fmoc-2-Fluoro-DL-phenylglycine-OH (3 eq.), HATU (2.9 eq.), in DMF.

    • Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes (pre-activation).

    • Coupling: Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

  • Monitoring and Washing:

    • Perform a Kaiser test to check for the presence of free primary amines.

    • If the test is positive (blue beads), perform a second coupling (double coupling) by repeating step 3.

    • If the test is negative (yellow/colorless beads), drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (2-3 times).

  • Chain Elongation: Repeat steps 2-4 for the next amino acid in the sequence.

Protocol 2: Boc-SPPS of a Peptide Containing this compound

This protocol outlines a manual solid-phase synthesis cycle for incorporating Boc-2-Fluoro-DL-phenylglycine-OH.

  • Resin Swelling and Deprotection:

    • Swell the peptide-resin (e.g., PAM resin) in DCM.

    • Treat the resin with 50% TFA in DCM for 2 minutes and drain.

    • Treat again with 50% TFA in DCM for 20-30 minutes with agitation.

    • Drain and wash the resin thoroughly with DCM (3x), IPA (1x), and DMF (3x).

  • Neutralization:

    • Treat the resin with a solution of 10% DIEA in DMF for 2 minutes.

    • Drain and repeat the neutralization step.

    • Wash the resin thoroughly with DMF (3x).

  • Coupling of Boc-2-Fluoro-DL-phenylglycine-OH:

    • Activation Mixture: In a separate vessel, dissolve Boc-2-Fluoro-DL-phenylglycine-OH (3 eq.) and HBTU (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the solution to begin activation.

    • Coupling: Immediately add the activated amino acid solution to the neutralized resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring and Washing:

    • Monitor the reaction completion using the ninhydrin test. A negative test (yellow beads) indicates a complete reaction.

    • If the test is positive, a double coupling may be necessary.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.

Visualizations

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc/Boc Deprotection Resin->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Coupling Wash1->Coupling Activation Amino Acid Activation (e.g., with HATU/DIPEA) Activation->Coupling Wash2 Wash Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest NextCycle Next Cycle or Final Cleavage KaiserTest->NextCycle Negative DoubleCouple Double Coupling KaiserTest->DoubleCouple Positive DoubleCouple->Coupling

Caption: General workflow for a single cycle in Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting_Logic Start Poor Coupling Efficiency Detected (Positive Kaiser Test) CheckReagent Is a high-potency coupling reagent being used? (HATU, COMU, etc.) Start->CheckReagent SwitchReagent Action: Switch to HATU, COMU, or PyBOP CheckReagent->SwitchReagent No CheckTime Is the coupling time extended? (2-4 hours or more) CheckReagent->CheckTime Yes SwitchReagent->CheckTime ExtendTime Action: Extend coupling time and/or double couple CheckTime->ExtendTime No CheckSolvent Is peptide aggregation a possibility? CheckTime->CheckSolvent Yes ExtendTime->CheckSolvent SwitchSolvent Action: Switch solvent from DMF to NMP CheckSolvent->SwitchSolvent Yes Reassess Re-evaluate synthesis CheckSolvent->Reassess No SwitchSolvent->Reassess

Caption: Troubleshooting workflow for poor coupling efficiency of this compound.

References

Technical Support Center: Synthesis of 2-Fluoro-DL-phenylglycine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common side reactions encountered during the synthesis of peptides containing 2-Fluoro-DL-phenylglycine.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of peptides containing this compound?

A1: The primary side reactions include racemization (epimerization) of the this compound residue, formation of diketopiperazines, and side reactions related to protecting groups and activation methods.[1][2][3] The electron-withdrawing nature of the fluorine atom on the phenyl ring can influence the rates of these side reactions.[4][5][6]

Q2: Why is racemization a significant issue for this compound?

A2: Phenylglycine and its derivatives are known to be prone to racemization during peptide synthesis.[7][8][9][10][11][12] The alpha-proton of phenylglycine is more acidic due to the adjacent phenyl ring, making it susceptible to abstraction by bases, which leads to a loss of stereochemical integrity. The presence of an electron-withdrawing fluorine atom at the ortho position can further increase the acidity of this proton, potentially exacerbating the risk of racemization under basic conditions used during coupling or Fmoc deprotection.[8]

Q3: What is diketopiperazine formation and when does it occur?

A3: Diketopiperazine (DKP) formation is an intramolecular cyclization reaction that typically occurs at the dipeptide stage, leading to the cleavage of the dipeptide from the resin.[13][14][15] This side reaction is particularly prevalent when proline is the second amino acid in the sequence but can occur with other amino acids as well.[14][16] The formation of these cyclic dipeptides can be a significant cause of yield loss.[13][14]

Q4: How does the choice of protecting groups affect the synthesis of this compound peptides?

A4: The selection of protecting groups for the N-terminus (e.g., Fmoc or Boc) and any reactive side chains is crucial to prevent unwanted side reactions.[17][18][19][20][21] For instance, the choice of protecting group strategy can influence the extent of racemization and other side reactions during coupling and deprotection steps.[17][18] Orthogonal protecting group strategies are essential for the synthesis of complex peptides.[17]

Troubleshooting Guides

Issue 1: Racemization of the this compound Residue

Symptoms:

  • Appearance of diastereomeric impurities in the final product upon analysis by HPLC or mass spectrometry.[22]

  • Broad or split peaks in the chromatogram corresponding to the target peptide.

Root Causes:

  • Base-catalyzed epimerization: The alpha-proton of this compound is susceptible to abstraction by bases used during the coupling step (e.g., DIPEA) or Fmoc deprotection (piperidine).[7][8]

  • Over-activation: The use of highly reactive coupling reagents can lead to the formation of oxazolone intermediates, which are prone to racemization.[1]

Solutions:

StrategyRecommendationRationale
Choice of Coupling Reagents Use coupling reagents known to suppress racemization, such as COMU or DEPBT.These reagents have been shown to minimize epimerization of phenylglycine residues.[7][9][11]
Base Selection Replace DIPEA with a weaker or sterically hindered base like N-methylmorpholine (NMM), 2,4,6-collidine, or 2,4,6-trimethylpyridine (TMP).Weaker bases are less likely to abstract the alpha-proton, thus reducing the rate of racemization.[7]
Temperature Control Perform the coupling reaction at a lower temperature (e.g., 0 °C).Lower temperatures can decrease the rate of the racemization side reaction.
Fmoc Deprotection Minimize the duration of exposure to piperidine during Fmoc deprotection.Prolonged exposure to basic conditions increases the risk of epimerization.[7]
Issue 2: Diketopiperazine (DKP) Formation

Symptoms:

  • Low yield of the desired peptide.

  • Presence of a major byproduct corresponding to the cyclic dipeptide of this compound and the subsequent amino acid.

Root Causes:

  • Intramolecular cyclization of the N-terminal dipeptide after Fmoc deprotection.[14][15]

Solutions:

StrategyRecommendationRationale
Use of 2-Chlorotrityl Chloride Resin For C-terminal this compound, consider using a 2-chlorotrityl chloride resin.The steric hindrance of the trityl group can suppress the back-biting cyclization that leads to DKP formation.[15]
Immediate Coupling Introduce the next activated amino acid immediately after the Fmoc deprotection of the second amino acid in the sequence.This minimizes the time the free N-terminal amine is available to initiate the intramolecular cyclization.
Use of Dipeptide Building Blocks If commercially available, use a pre-formed and protected dipeptide containing this compound.This bypasses the vulnerable dipeptide stage on the resin.

Experimental Protocols

Protocol 1: Minimized Racemization Coupling of Fmoc-2-Fluoro-DL-phenylglycine
  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, repeat once. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-2-Fluoro-DL-phenylglycine (2 eq.), COMU (2 eq.), and DIPEA (4 eq.) in DMF. Allow to pre-activate for 2 minutes.

  • Coupling: Add the activated amino acid solution to the resin and couple for 2 hours at room temperature.

  • Washing: Wash the resin with DMF, DCM, and MeOH and dry under vacuum.

Protocol 2: Detection of Racemization by Chiral HPLC
  • Peptide Cleavage and Deprotection: Cleave the peptide from the resin and remove protecting groups using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Sample Preparation: Precipitate the peptide in cold ether, centrifuge, and dissolve the pellet in a suitable solvent (e.g., acetonitrile/water).

  • HPLC Analysis:

    • Column: Chiral stationary phase column (e.g., Chiralpak IA).

    • Mobile Phase: Isocratic or gradient elution with a mixture of hexane/isopropanol or a suitable mobile phase for the chosen column.

    • Detection: UV at 220 nm.

    • Analysis: Compare the retention times of the synthesized peptide with authentic standards of the desired diastereomer and its epimer if available. The presence of a second peak indicates racemization.

Visualizations

RacemizationMechanism cluster_0 Racemization Pathway Peptide Peptide with L-2-Fluoro-Phg Proton_Abstraction α-Proton Abstraction Peptide->Proton_Abstraction Base Base (e.g., DIPEA) Base->Proton_Abstraction Enolate Planar Enolate Intermediate Proton_Abstraction->Enolate Protonation Reprotonation Enolate->Protonation L_Peptide L-Peptide Protonation->L_Peptide D_Peptide D-Peptide (Racemized) Protonation->D_Peptide

Caption: Mechanism of base-catalyzed racemization of this compound.

DKP_Formation cluster_1 Diketopiperazine Formation Workflow Start Dipeptide on Resin (N-terminus deprotected) Nucleophilic_Attack Intramolecular Nucleophilic Attack of N-terminal Amine on Carbonyl Start->Nucleophilic_Attack Cyclization Formation of 6-membered Ring Intermediate Nucleophilic_Attack->Cyclization Cleavage Cleavage from Resin Cyclization->Cleavage DKP Diketopiperazine (Byproduct) Cleavage->DKP Peptide_Chain Desired Peptide Chain (Yield Loss) Cleavage->Peptide_Chain Troubleshooting_Workflow cluster_2 Troubleshooting Logic for Side Reactions Problem Side Reaction Observed (e.g., Impurity in HPLC) Identify Identify Side Product (Mass Spec, Chiral HPLC) Problem->Identify Is_Racemization Is it Racemization? Identify->Is_Racemization Is_DKP Is it DKP Formation? Is_Racemization->Is_DKP No Racemization_Solutions Implement Racemization Solutions: - Change Coupling Reagent/Base - Lower Temperature Is_Racemization->Racemization_Solutions Yes Other Other Side Reaction Is_DKP->Other No DKP_Solutions Implement DKP Solutions: - Use 2-Cl-Trt Resin - Immediate Coupling Is_DKP->DKP_Solutions Yes Investigate_Further Investigate Further: - Protecting Group Issues - Incomplete Deprotection Other->Investigate_Further

References

Technical Support Center: Improving 2-Fluoro-DL-phenylglycine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the successful incorporation of 2-Fluoro-DL-phenylglycine into your protein of interest. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to enhance experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for incorporating this compound into a protein?

A1: The two primary methods for incorporating this compound (2-F-Phg) are in vivo site-specific incorporation using an expanded genetic code in expression systems like E. coli, and in vitro methods such as cell-free protein synthesis (CFPS). The in vivo method relies on an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for 2-F-Phg and recognizes a nonsense or rare codon. CFPS offers an open environment, allowing for direct manipulation of the reaction components to optimize incorporation efficiency.

Q2: Why is the yield of my protein containing this compound low?

A2: Low incorporation yield of 2-F-Phg can stem from several factors. A primary challenge is the competition between the engineered suppressor tRNA, which carries the 2-F-Phg, and the host cell's release factors that recognize the stop codon, leading to premature termination of translation. Other factors include the efficiency and specificity of the orthogonal aminoacyl-tRNA synthetase (aaRS) for 2-F-Phg, the concentration and potential cytotoxicity of 2-F-Phg, and suboptimal codon usage in the gene of interest.

Q3: How can I verify the successful incorporation of this compound?

A3: The most definitive method for confirming the incorporation of 2-F-Phg is mass spectrometry (MS). By analyzing the intact protein or digested peptide fragments, you can verify the precise mass change corresponding to the incorporation of the fluorinated amino acid. Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique, as the ¹⁹F nucleus provides a distinct signal that can confirm the presence and environment of the fluorine atom. High-Performance Liquid Chromatography (HPLC) can also be used to quantify the incorporated amino acid after protein hydrolysis.

Q4: Is this compound toxic to the expression host cells?

A4: Non-canonical amino acids, including fluorinated analogs, can exhibit some level of cytotoxicity. While specific data for this compound is limited, studies on similar fluorinated phenylalanine analogs have shown cytostatic effects on cell lines. It is crucial to determine the optimal concentration of 2-F-Phg that supports efficient incorporation without significantly inhibiting cell growth. A cytotoxicity assay, such as an MTT assay, can be performed to determine the IC50 value in your specific expression system.

Q5: What is an orthogonal aminoacyl-tRNA synthetase/tRNA pair and why is it essential?

A5: An orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA are a matched pair that function independently of the host cell's endogenous synthetases and tRNAs. The orthogonal aaRS is engineered to specifically recognize and attach this compound to its partner tRNA. This tRNA is also engineered to recognize a specific codon, typically a stop codon like UAG (amber), that has been introduced at the desired site in the gene of interest. This orthogonality is crucial to ensure that 2-F-Phg is incorporated only at the intended position and that the host's normal protein synthesis is not disrupted.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Protein Yield 1. Premature termination of translation: Competition from release factors at the stop codon. 2. Low incorporation efficiency: Suboptimal activity or specificity of the orthogonal aaRS/tRNA pair. 3. Cytotoxicity of 2-F-Phg: High concentrations of the amino acid may be toxic to the host cells. 4. Suboptimal expression conditions: Incorrect induction time, temperature, or media composition.1. Use an E. coli strain with a deleted or down-regulated release factor 1 (RF1). 2. Optimize the concentration of the orthogonal aaRS and tRNA. Consider using a more efficient synthetase if available. 3. Perform a dose-response experiment to determine the optimal, non-toxic concentration of 2-F-Phg. 4. Optimize expression conditions, such as lowering the induction temperature and extending the expression time.
No Incorporation Detected 1. Inactive orthogonal system: The aaRS or tRNA may be inactive or not expressed correctly. 2. Incorrect codon usage: The introduced stop codon is not being recognized efficiently. 3. Degradation of 2-F-Phg: The amino acid may be unstable under the experimental conditions.1. Verify the expression and activity of the orthogonal aaRS and tRNA. 2. Ensure the correct stop codon (typically UAG) is used and is in a favorable sequence context. 3. Use freshly prepared 2-F-Phg solutions.
Misincorporation of Natural Amino Acids 1. Lack of specificity of the orthogonal aaRS: The synthetase may be charging the orthogonal tRNA with a natural amino acid.1. Perform negative selection during the evolution of the aaRS to remove variants that recognize natural amino acids. 2. Express the protein in a minimal medium to limit the availability of competing natural amino acids.
High Truncated Product 1. Inefficient suppression of the stop codon: The concentration or activity of the suppressor tRNA is insufficient. 2. Strong competition from release factors. 1. Increase the copy number of the plasmid expressing the suppressor tRNA. 2. Use an RF1-deficient E. coli strain.

Experimental Protocols

Protocol 1: In Vivo Site-Specific Incorporation of this compound in E. coli (Adapted from protocols for similar fluorinated amino acids)

This protocol outlines the general steps for incorporating 2-F-Phg into a target protein at a specific site using the amber stop codon (UAG) suppression method in E. coli.

Materials:

  • E. coli strain (e.g., BL21(DE3)) co-transformed with:

    • A plasmid encoding the target gene with a UAG codon at the desired incorporation site.

    • A plasmid encoding the orthogonal aminoacyl-tRNA synthetase specific for 2-F-Phg and its cognate suppressor tRNA (pEVOL-2FPhgRS).

  • Luria-Bertani (LB) medium or minimal medium.

  • Appropriate antibiotics.

  • This compound (2-F-Phg).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • L-Arabinose.

Procedure:

  • Starter Culture: Inoculate a single colony of the co-transformed E. coli into 5 mL of LB medium containing the appropriate antibiotics. Grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of LB or minimal medium containing the antibiotics with the overnight starter culture.

  • Growth: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Addition of 2-F-Phg: Add this compound to a final concentration of 1 mM.

  • Induction: Induce the expression of the orthogonal system with L-Arabinose (final concentration 0.2% w/v) and the target protein with IPTG (final concentration 0.5 mM).

  • Expression: Reduce the temperature to 20-25°C and continue to grow the culture for 16-20 hours.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Purification and Analysis: Purify the target protein using standard chromatography techniques. Verify the incorporation of 2-F-Phg by mass spectrometry.

Protocol 2: Cell-Free Protein Synthesis (CFPS) for this compound Incorporation

This protocol provides a general framework for incorporating 2-F-Phg using an E. coli based cell-free protein synthesis system.

Materials:

  • S30 cell extract from an appropriate E. coli strain.

  • Reaction buffer containing ATP, GTP, amino acids (excluding phenylalanine), and an energy source (e.g., creatine phosphate).

  • Plasmid DNA encoding the target gene with a UAG codon at the desired site.

  • Purified orthogonal 2-F-Phg-tRNA synthetase (2FPhgRS) and suppressor tRNA.

  • This compound.

  • T7 RNA polymerase.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the S30 extract, reaction buffer, plasmid DNA (10-15 µg/mL), T7 RNA polymerase, purified 2FPhgRS (e.g., 150 µg/mL), and suppressor tRNA (e.g., 250 µg/mL).

  • Addition of 2-F-Phg: Add this compound to a final concentration of 1-2 mM.

  • Incubation: Incubate the reaction mixture at 30-37°C for 2-4 hours.

  • Analysis: Analyze the protein expression by SDS-PAGE and confirm incorporation by mass spectrometry.

Quantitative Data

The incorporation efficiency of non-canonical amino acids can vary significantly depending on the specific amino acid, the orthogonal system used, and the expression conditions. The following table provides reference data for the incorporation of a similar fluorinated amino acid, p-acetyl-L-phenylalanine, in an E. coli cell-free system.

ParameterValueReference
Protein Yield (single incorporation)550 µg/mL[1]
Incorporation Accuracy>98%[1]

Visualizations

Experimental_Workflow_In_Vivo cluster_prep Preparation cluster_expression Expression cluster_analysis Analysis prep1 Co-transform E. coli with Target and Orthogonal System Plasmids prep2 Grow Overnight Starter Culture prep1->prep2 exp1 Inoculate Large Culture prep2->exp1 exp2 Grow to Mid-Log Phase (OD600 0.6-0.8) exp1->exp2 exp3 Add 2-F-Phg exp2->exp3 exp4 Induce with Arabinose and IPTG exp3->exp4 exp5 Express at Reduced Temperature exp4->exp5 ana1 Harvest Cells exp5->ana1 ana2 Purify Protein ana1->ana2 ana3 Verify Incorporation (Mass Spectrometry) ana2->ana3

In Vivo Incorporation Workflow

Signaling_Pathway_Incorporation cluster_components Orthogonal Translation System cluster_process Translation Process aaRS Orthogonal aaRS (2FPhgRS) charging tRNA Charging aaRS->charging Catalyzes tRNA Orthogonal tRNA (tRNA_CUA) tRNA->charging ncAA This compound (2-F-Phg) ncAA->charging Binds to ribosome Ribosome charging->ribosome Charged tRNA enters protein Full-length Protein with 2-F-Phg ribosome->protein Synthesizes mrna mRNA with UAG codon mrna->ribosome

Mechanism of Orthogonal Translation

References

stability issues with 2-Fluoro-DL-phenylglycine under synthesis conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Fluoro-DL-phenylglycine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the stability of this compound during synthesis and handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound during synthesis?

A1: The primary stability concerns for this compound during synthesis include:

  • Racemization: Phenylglycine and its derivatives are known to be susceptible to racemization, particularly under basic conditions. The electron-withdrawing nature of the ortho-fluoro substituent can increase the acidity of the alpha-proton, potentially making this compound more prone to epimerization during steps like peptide coupling.

  • Hydrolysis: Like other amino acids, the amide and carboxylic acid functionalities can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.

  • Thermal Decomposition: At high temperatures, this compound is expected to decompose rather than melt, releasing gases such as water, ammonia, and carbon dioxide. The melting point is reported to be around 290 °C (with sublimation)[1].

  • Side Reactions during Synthesis: Depending on the synthetic route (e.g., Strecker or Bucherer-Bergs), side reactions involving the reactive intermediates can occur, impacting yield and purity.

Q2: How does the ortho-fluoro substituent affect the stability of the phenylglycine core?

A2: The fluorine atom at the ortho position is strongly electron-withdrawing. This has several implications for the molecule's stability and reactivity:

  • Increased Acidity of the α-Proton: The inductive effect of the fluorine atom can increase the acidity of the proton on the alpha-carbon, making it more susceptible to abstraction by a base. This can facilitate racemization.

  • Altered Aromatic Ring Reactivity: The fluorine substituent deactivates the aromatic ring towards electrophilic substitution and can influence the regioselectivity of such reactions.

  • Potential for Enhanced Thermal and Enzymatic Stability: Fluorination can sometimes increase the thermal and metabolic stability of molecules by altering their electronic properties and steric profile[2]. However, this is not always predictable and can be enzyme- or system-dependent[3].

Q3: What are the optimal storage conditions for this compound?

A3: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry place, away from strong acids, bases, and oxidizing agents. Keep the container tightly sealed to prevent moisture absorption.

Troubleshooting Guides

Issue 1: Low Yield in Strecker Synthesis of this compound

Symptoms:

  • Significantly lower than expected yield of the final amino acid product.

  • Presence of multiple byproducts in the crude reaction mixture as observed by TLC or NMR.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Incomplete formation of the imine intermediate. Ensure the reaction is anhydrous during the imine formation step. The use of a dehydrating agent like MgSO4 can help drive the equilibrium towards the imine.
Side reactions of the aldehyde. Use high-purity 2-fluorobenzaldehyde and add it slowly to the reaction mixture to minimize self-condensation or other side reactions.
Hydrolysis of the aminonitrile intermediate. The hydrolysis of the aminonitrile to the amino acid requires harsh conditions (strong acid or base and heat). Ensure complete hydrolysis by monitoring the reaction progress by TLC or HPLC. Incomplete hydrolysis will result in the presence of the aminonitrile or aminoamide in the final product.
Degradation during workup. Neutralize the reaction mixture carefully during workup to the isoelectric point of this compound to maximize precipitation and minimize its solubility in the aqueous phase. Wash the precipitated product with cold water to remove inorganic salts.
Issue 2: Racemization during Peptide Coupling Reactions

Symptoms:

  • Presence of diastereomers in the final peptide product, leading to purification challenges.

  • Broad or split peaks in HPLC or chiral chromatography analysis of the peptide.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Use of a strong, sterically unhindered base. Bases like diisopropylethylamine (DIPEA) can promote racemization. Consider using a weaker or more sterically hindered base such as 2,4,6-collidine or N-methylmorpholine (NMM)[4].
Prolonged activation/coupling times. Minimize the time the amino acid is in its activated form. Use efficient coupling reagents to ensure rapid reaction.
Choice of coupling reagent. Some coupling reagents are more prone to causing racemization. Consider using additives like ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) or 1-hydroxybenzotriazole (HOBt) to suppress racemization. Reagents like COMU or DEPBT in combination with TMP or DMP have been shown to reduce racemization for phenylglycine[4].
Elevated reaction temperature. Perform the coupling reaction at room temperature or below to minimize the rate of racemization.

Experimental Protocols

Example Protocol: Strecker Synthesis of this compound

This protocol is a general guideline based on the known Strecker synthesis of related amino acids. Optimization may be required.

Step 1: Formation of the α-aminonitrile

  • In a well-ventilated fume hood, dissolve ammonium chloride in aqueous ammonia.

  • To this solution, add potassium cyanide.

  • Cool the mixture in an ice bath and slowly add 2-fluorobenzaldehyde with vigorous stirring.

  • Allow the reaction to stir at room temperature for several hours or overnight. The formation of the α-aminonitrile can be monitored by TLC.

Step 2: Hydrolysis of the α-aminonitrile

  • Carefully add concentrated hydrochloric acid to the reaction mixture. Caution: This will generate toxic hydrogen cyanide gas. This step must be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Heat the mixture to reflux for several hours until the hydrolysis is complete (monitor by TLC or HPLC).

  • Cool the reaction mixture and neutralize it with a base (e.g., ammonium hydroxide or sodium hydroxide) to the isoelectric point of this compound to precipitate the product.

  • Collect the solid product by filtration, wash with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum.

Visualizations

Strecker_Synthesis_Workflow cluster_step1 Step 1: Aminonitrile Formation cluster_step2 Step 2: Hydrolysis 2-Fluorobenzaldehyde 2-Fluorobenzaldehyde Imine_Formation Imine Formation 2-Fluorobenzaldehyde->Imine_Formation Ammonia Ammonia Ammonia->Imine_Formation Cyanide Cyanide Aminonitrile_Formation Nucleophilic Attack by Cyanide Cyanide->Aminonitrile_Formation Imine_Formation->Aminonitrile_Formation alpha-Aminonitrile alpha-Aminonitrile Aminonitrile_Formation->alpha-Aminonitrile alpha-Aminonitrile_hydrolysis α-Aminonitrile Acid_Hydrolysis Strong Acid (e.g., HCl) + Heat alpha-Aminonitrile_hydrolysis->Acid_Hydrolysis Product This compound Acid_Hydrolysis->Product

Caption: Workflow for the Strecker synthesis of this compound.

Racemization_Pathway L-Amino_Acid L-2-Fluorophenylglycine (activated) Enolate Enolate Intermediate (planar) L-Amino_Acid->Enolate Base (e.g., DIPEA) α-proton abstraction Enolate->L-Amino_Acid Protonation D-Amino_Acid D-2-Fluorophenylglycine (activated) Enolate->D-Amino_Acid Protonation

Caption: Proposed racemization pathway for activated 2-Fluorophenylglycine.

Potential_Degradation_Pathways Start This compound Thermal_Stress High Temperature Start->Thermal_Stress Hydrolysis_Acid Strong Acid / Heat Start->Hydrolysis_Acid Hydrolysis_Base Strong Base / Heat Start->Hydrolysis_Base Decarboxylation Decarboxylation (loss of CO2) Thermal_Stress->Decarboxylation Deamination Deamination (loss of NH3) Thermal_Stress->Deamination Amide_Hydrolysis Hydrolysis of Amide Linkage (in peptides) Hydrolysis_Acid->Amide_Hydrolysis Hydrolysis_Base->Amide_Hydrolysis

Caption: Potential degradation pathways for this compound.

References

troubleshooting racemization of 2-Fluoro-DL-phenylglycine during coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering racemization of 2-Fluoro-DL-phenylglycine during peptide coupling reactions.

Troubleshooting Guide

Issue: High Levels of Racemization Detected in the Final Peptide

When significant racemization of the this compound residue is observed, a systematic approach to troubleshooting is essential. The following guide will help identify and address the potential causes.

1. Review of Coupling Reagents and Bases:

The choice of coupling reagent and base is the most critical factor influencing racemization.[1] Strong activating reagents and sterically hindered, weaker bases are generally preferred to minimize epimerization.

  • Initial Assessment: Compare your current protocol against the recommendations in the table below.

  • Corrective Actions:

    • If using a carbodiimide-based reagent like DCC or DIC without an additive, significant racemization is likely.

    • For uronium/aminium salt reagents like HATU or HBTU, the choice of base is crucial. Strong, non-nucleophilic bases like DIPEA can promote racemization.

    • Consider switching to a less racemization-prone coupling cocktail. The combination of COMU with a sterically hindered, weak base like TMP or DMP has been shown to be highly effective in suppressing racemization of phenylglycine residues.[1][2] Similarly, DEPBT is another excellent choice with a remarkable resistance to racemization.[3][4][5]

2. Evaluation of Reaction Temperature:

Elevated temperatures can accelerate the rate of racemization.

  • Initial Assessment: Note the temperature at which your coupling reaction is performed.

  • Corrective Actions:

    • If the reaction is conducted at elevated temperatures (e.g., for microwave-assisted synthesis), try reducing the temperature.

    • Perform the coupling at room temperature or even at 0 °C, especially when using highly activating reagents.

3. Examination of Pre-activation Time:

Prolonged pre-activation of the carboxylic acid can lead to the formation of the racemization-prone oxazolone intermediate.

  • Initial Assessment: Determine the duration the this compound is pre-activated with the coupling reagent before the amine component is introduced.

  • Corrective Actions:

    • Minimize the pre-activation time. Ideally, the activated amino acid should be added to the amine component immediately.

    • Consider in-situ activation where all components are mixed together without a pre-activation step.

4. Solvent Considerations:

The polarity of the solvent can have an effect on racemization, although it is generally a less significant factor than the choice of reagents and base.

  • Initial Assessment: Note the solvent used for the coupling reaction.

  • Corrective Actions:

    • While DMF is a common solvent for peptide synthesis, consider exploring less polar solvents if other troubleshooting steps do not resolve the issue.

Troubleshooting Workflow Diagram:

TroubleshootingWorkflow Start High Racemization Observed Reagent_Check Review Coupling Reagent & Base Start->Reagent_Check Temp_Check Evaluate Reaction Temperature Reagent_Check->Temp_Check If reagents are suboptimal Preactivation_Check Examine Pre-activation Time Temp_Check->Preactivation_Check If temp is high Solvent_Check Consider Solvent Preactivation_Check->Solvent_Check If pre-activation is prolonged Implement_Changes Implement Optimized Protocol (e.g., COMU/TMP) Solvent_Check->Implement_Changes Analyze_Racemization Re-analyze Racemization by Chiral HPLC Implement_Changes->Analyze_Racemization Analyze_Racemization->Reagent_Check Still high racemization Resolved Issue Resolved Analyze_Racemization->Resolved Success RacemizationMechanism AA N-protected 2-Fluoro-phenylglycine Activated_AA Activated Ester AA->Activated_AA Coupling Reagent Oxazolone Oxazolone Intermediate Activated_AA->Oxazolone Intramolecular Cyclization Peptide Peptide Activated_AA->Peptide Direct Amine Attack (Desired) Enolate Achiral Enolate Oxazolone->Enolate Base (-H+) Racemic_Oxazolone Racemic Oxazolone Enolate->Racemic_Oxazolone +H+ Racemic_Peptide Racemic Peptide Racemic_Oxazolone->Racemic_Peptide Amine Attack ExperimentalWorkflow Resin_Prep Swell Peptide-Resin in DMF Coupling Add Activated AA to Resin and React Resin_Prep->Coupling Activation Dissolve Fmoc-AA and COMU in DMF Add_Base Add TMP to Activation Mixture Activation->Add_Base Add_Base->Coupling Immediate Addition Monitoring Monitor Reaction (e.g., Kaiser Test) Coupling->Monitoring Washing Wash Resin Monitoring->Washing Reaction Complete Next_Step Proceed to Next Deprotection/Coupling Washing->Next_Step

References

Technical Support Center: Optimizing Cleavage for Peptides Containing 2-Fluoro-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the cleavage of synthetic peptides incorporating the unnatural amino acid 2-Fluoro-DL-phenylglycine. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during the final cleavage and deprotection step.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when cleaving peptides containing this compound?

The incorporation of unnatural amino acids like this compound can present unique challenges during the final trifluoroacetic acid (TFA)-mediated cleavage from the solid support. While the C-F bond on the aromatic ring is generally stable, the electron-withdrawing nature of fluorine can influence the reactivity of the peptide and potentially lead to unexpected side reactions. The primary challenge is to ensure complete removal of all protecting groups and cleavage from the resin without modification of the this compound residue or other sensitive amino acids in the sequence.

Q2: Are standard cleavage cocktails suitable for peptides with this compound?

In many cases, standard cleavage cocktails can be effective. A common starting point is a mixture of TFA, a scavenger, and water.[1] However, the optimal cocktail will depend on the other amino acids present in the peptide sequence.[2] For peptides lacking other sensitive residues, a simple cocktail of TFA/Water/Triisopropylsilane (TIS) is often sufficient.[1]

Q3: What are the potential side reactions to be aware of?

While specific side reactions for this compound are not extensively documented, researchers should be vigilant for common issues that arise during cleavage of peptides with sensitive residues. These can include:

  • Incomplete cleavage: The peptide is not fully released from the resin, leading to low yield.

  • Modification of sensitive residues: Other amino acids in the sequence, such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), can be modified by reactive carbocations generated during cleavage.[3]

  • Alkylation of the this compound ring: Although less likely due to the deactivating effect of fluorine, alkylation of the aromatic ring by carbocations is a theoretical possibility.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues encountered during the cleavage of peptides containing this compound.

Problem Potential Cause Recommended Solution
Low Peptide Yield Incomplete cleavage from the resin.Extend the cleavage time (e.g., from 2 hours to 4 hours). Increase the volume of the cleavage cocktail.
Peptide precipitation is incomplete.Ensure the diethyl ether used for precipitation is ice-cold. Try a different precipitation solvent, such as methyl tert-butyl ether.
Presence of Unexpected Peaks in HPLC/MS Modification of sensitive amino acids (Trp, Met, Cys, Tyr).Add specific scavengers to the cleavage cocktail. For example, use 1,2-ethanedithiol (EDT) for peptides containing Cys or Met, and include phenol to protect Tyr and Trp.[3]
Incomplete removal of protecting groups.Increase the cleavage reaction time. Consider using a stronger cleavage cocktail, such as "Reagent K".[3]
Alkylation of the this compound residue.Increase the concentration of the scavenger (e.g., TIS) in the cleavage cocktail to more effectively quench carbocations.
Peptide Degradation Prolonged exposure to strong acid.Minimize the cleavage time to the shortest duration necessary for complete deprotection. Perform the cleavage at a lower temperature (e.g., in an ice bath).

Experimental Protocols

Protocol 1: Standard Cleavage of a Peptide Containing this compound

This protocol is a good starting point for most peptides.

Materials:

  • Peptide-resin (dried under vacuum)

  • Cleavage Cocktail A: 95% TFA, 2.5% Water, 2.5% TIS (v/v/v)

  • Ice-cold diethyl ether

  • Centrifuge tubes

  • Nitrogen gas source

Procedure:

  • Place the dried peptide-resin in a reaction vessel.

  • Add Cleavage Cocktail A to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Slowly add the filtrate to a centrifuge tube containing 10 volumes of ice-cold diethyl ether.

  • A white precipitate of the peptide should form. If not, place the tube at -20°C for 30 minutes.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet twice with cold diethyl ether.

  • Dry the peptide pellet under a gentle stream of nitrogen.

Protocol 2: Cleavage of a Peptide Containing this compound and other Sensitive Residues

This protocol is recommended for peptides that also contain Trp, Met, Cys, or Tyr.

Materials:

  • Peptide-resin (dried under vacuum)

  • Cleavage Cocktail K: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) (v/v/v/v/v)[3]

  • Ice-cold diethyl ether

  • Centrifuge tubes

  • Nitrogen gas source

Procedure:

  • Place the dried peptide-resin in a reaction vessel.

  • Add Cleavage Cocktail K to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Slowly add the filtrate to a centrifuge tube containing 10 volumes of ice-cold diethyl ether.

  • A white precipitate should form. If precipitation is slow, cool to -20°C.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet twice with cold diethyl ether.

  • Dry the peptide pellet under a gentle stream of nitrogen.

Data Presentation

Table 1: Common Cleavage Cocktails for Fmoc Solid-Phase Peptide Synthesis
Reagent Name Composition (v/v) Primary Application Reference
Cocktail A 95% TFA, 2.5% Water, 2.5% TISGeneral purpose, for peptides without sensitive residues.[1]
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDTFor peptides containing multiple sensitive residues (Trp, Met, Cys, Tyr).[3]
Reagent B 88% TFA, 5% Phenol, 5% Water, 2% TIS"Odorless" alternative for scavenging carbocations.[4]
Reagent H 81% TFA, 5% Phenol, 5% Thioanisole, 3% Water, 2.5% EDT, 2% Dimethylsulfide, 1.5% Ammonium IodideSpecifically designed to prevent methionine oxidation.[5]

Visualizations

Cleavage_Workflow start Start: Dried Peptide-Resin (with this compound) add_cocktail Add Cleavage Cocktail (e.g., TFA/TIS/H2O) start->add_cocktail agitate Agitate at RT (2-4 hours) add_cocktail->agitate filter Filter to Remove Resin agitate->filter precipitate Precipitate Peptide (in cold diethyl ether) filter->precipitate centrifuge Centrifuge to Pellet Peptide precipitate->centrifuge wash Wash Pellet with Cold Diethyl Ether centrifuge->wash dry Dry Crude Peptide wash->dry end End: Purified Peptide dry->end

Caption: General workflow for the cleavage of a synthetic peptide.

Troubleshooting_Logic start Low Yield or Impure Peptide? incomplete_cleavage Incomplete Cleavage? start->incomplete_cleavage Check Yield side_reactions Side Reactions? start->side_reactions Check Purity incomplete_cleavage->side_reactions No extend_time Action: Extend Cleavage Time incomplete_cleavage->extend_time Yes add_scavengers Action: Add/Optimize Scavengers side_reactions->add_scavengers Yes analyze Analyze Crude Product (HPLC/MS) side_reactions->analyze No extend_time->analyze change_cocktail Action: Use a Different Cleavage Cocktail add_scavengers->change_cocktail change_cocktail->analyze

Caption: A logical approach to troubleshooting peptide cleavage issues.

References

Technical Support Center: Synthesis of Fluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of fluorinated amino acids. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and incorporation of these valuable building blocks. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to assist in your research.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, providing probable causes and recommended solutions in a straightforward question-and-answer format.

Problem Encountered Probable Cause(s) Recommended Solution(s)
Low or no yield during the fluorination step. 1. Inappropriate choice of fluorinating agent for the substrate. 2. Suboptimal reaction conditions (temperature, solvent, time). 3. Poor reactivity of the starting material. 4. Degradation of the fluorinating agent.1. Select the agent based on the substrate's electronic properties (see FAQ 2). For electron-rich substrates, use an electrophilic agent like Selectfluor; for substrates with a good leaving group, use a nucleophilic agent like DAST.[1][2][3] 2. Perform a systematic optimization of reaction parameters. 3. Ensure the purity of the precursor. Consider alternative synthetic routes if reactivity is inherently low. 4. Check the age and storage conditions of the fluorinating agent; use a fresh batch if necessary.
Incomplete coupling of an amino acid to the N-terminus of a trifluoromethylated residue during Solid-Phase Peptide Synthesis (SPPS). The amino group of the α-trifluoromethyl amino acid is strongly deactivated by the electron-withdrawing effect of the CF₃ group, reducing its nucleophilicity.[4]1. Use a more potent coupling reagent: Switch from standard carbodiimides (DCC, DIC) to high-potency reagents like HATU, HCTU, or PyBOP.[5] 2. Perform a "double coupling": After the initial coupling reaction, drain the vessel and repeat the coupling step with fresh reagents.[5] 3. Increase reaction time: Extend the coupling time to allow the slow reaction to proceed to completion. 4. Synthesize a dipeptide block: Prepare a dipeptide in solution where the trifluoromethylated residue is at the N-terminus, then couple this block onto the resin.[5]
Positive Kaiser test after coupling, indicating unreacted free amines. Incomplete coupling reaction. This is a common issue when incorporating sterically hindered or electron-deficient fluorinated amino acids.[5]1. Immediate Recoupling: Perform a second coupling ("double coupling") with fresh reagents immediately.[5] 2. Capping: If double coupling is ineffective or to prevent deletion sequences, "cap" the unreacted amines by treating the resin with an acetylating agent like acetic anhydride. This permanently blocks the unreacted sites.[5]
Difficult purification of the final peptide by RP-HPLC. The crude product contains multiple deletion sequences or other side-products that elute very closely to the desired product.[5]1. Optimize HPLC Gradient: Use a shallower, more gradual elution gradient to improve the separation resolution between your target peptide and impurities.[5] 2. Implement Capping: Ensure an effective capping strategy is used during SPPS to minimize the formation of deletion sequences.[5]
Instability of fluorinated intermediates or final products. 1. The C-F bond is susceptible to intramolecular SN2 displacement by a nearby nucleophilic group within the molecule.[6] 2. Metabolism or reaction conditions can generate a nearby acidic group, which may trigger fluoride elimination to form a reactive Michael acceptor.[6]1. Rational Design: In the design phase, avoid placing fluoroalkyl groups in proximity to potential intramolecular nucleophiles (e.g., unprotected amines, thiols). 2. Stress Testing: Assess the stability of key intermediates under various pH and thermal conditions to identify potential liabilities early in the synthesis.[6]

Frequently Asked Questions (FAQs)

Q1: Why are fluorinated amino acids used in peptide and drug design? A1: Incorporating fluorine atoms into amino acids can significantly alter their physicochemical properties. This "fluorine advantage" is used to enhance metabolic stability, increase resistance to proteolytic degradation, modulate hydrophobicity and bioavailability, and stabilize specific peptide conformations (e.g., α-helices or β-sheets).[7][8][9] These modifications can lead to improved therapeutic properties of peptide-based drugs.[7]

Q2: What is the difference between nucleophilic and electrophilic fluorination, and when should I use each? A2: The choice depends on the nature of your substrate.

  • Nucleophilic Fluorination uses a fluoride ion (F⁻) source (e.g., DAST, CsF, TBAF) to displace a leaving group (like -OH, -OTs) via an SN2 mechanism or to open epoxides.[2][10][11] This method is suitable for converting alcohols or compounds with good leaving groups into their fluorinated analogs.

  • Electrophilic Fluorination uses a reagent with an electron-deficient fluorine atom (e.g., Selectfluor®, NFSI) that reacts with a nucleophilic carbon center.[1] This strategy is ideal for fluorinating electron-rich substrates such as enolates, enamines, and activated aromatic rings.[2][3]

Q3: What are the primary synthetic strategies to access fluorinated amino acids? A3: There are two main approaches. The first involves starting with commercially available or readily synthesized fluorinated building blocks and elaborating them into the desired amino acid structure.[12] The second, and increasingly common, approach is the direct, late-stage fluorination of a non-fluorinated amino acid precursor or even a peptide.[12] This allows for more rapid diversification.

Q4: What are the specific challenges associated with synthesizing α-trifluoromethyl-α-amino acids? A4: These compounds present unique challenges. First, their synthesis can be complex, often requiring specialized fluorinating reagents and multi-step procedures.[13][14] Second, once synthesized, their incorporation into peptides is difficult because the strong electron-withdrawing nature of the trifluoromethyl group significantly reduces the nucleophilicity of the α-amino group, making peptide bond formation sluggish.[4]

Q5: How do I choose the right protecting groups for my synthesis? A5: Protecting groups are essential to prevent unwanted side reactions.[15][16] The choice depends on the overall synthetic plan. For peptide synthesis, the most common α-amino protecting groups are Fmoc (removed by base) and Boc (removed by acid).[17] You must ensure that the protecting groups are stable to the conditions used for both the fluorination reaction and subsequent deprotection steps without affecting the C-F bond.

Quantitative Data Summary

For challenging coupling reactions, particularly involving sterically hindered or electronically deactivated fluorinated amino acids, the choice of coupling reagent is critical.

Table 1: Comparison of Common Coupling Reagents for Difficult Couplings

Coupling ReagentClassRelative PotencyRecommended Use Case
DCC / DIC CarbodiimideStandardRoutine couplings of non-fluorinated or simple fluorinated amino acids.
PyBOP Phosphonium SaltHighDifficult couplings where carbodiimides are insufficient.
HCTU / HBTU Aminium/Uronium SaltVery HighRecommended for sterically hindered couplings and reducing racemization.
HATU Aminium/Uronium SaltGold StandardConsidered one of the most effective reagents for extremely difficult couplings, such as coupling to the N-terminus of an α-CF₃ residue.[5]

Key Experimental Protocols

Protocol 1: General Procedure for SPPS Incorporating a Fluorinated Amino Acid (Fmoc/tBu Strategy)

This protocol outlines the key steps for incorporating a generic Fmoc-protected fluorinated amino acid (Fmoc-F-AA-OH) into a peptide sequence on a solid support resin.

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add fresh 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times).

  • Coupling of the Fluorinated Amino Acid (Fmoc-F-AA-OH):

    • In a separate vial, dissolve 3-4 equivalents of Fmoc-F-AA-OH and 3 equivalents of a high-potency coupling reagent (e.g., HATU) in DMF.

    • Add 6 equivalents of a non-nucleophilic base (e.g., DIPEA) to the activation mixture. Vortex briefly.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate for 2-4 hours at room temperature. Note: Coupling times for fluorinated amino acids may need to be extended compared to their non-fluorinated counterparts.[9]

    • Drain the coupling solution and wash the resin with DMF (3 times).

  • Confirmation and Capping (Optional but Recommended):

    • Perform a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, repeat Step 3 ("double coupling").[5]

    • If the Kaiser test remains positive, consider capping the unreacted amines. Add a solution of 10% acetic anhydride and 2% DIPEA in DMF to the resin and agitate for 30 minutes. Wash thoroughly with DMF.

  • Chain Elongation:

    • Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the resin with dichloromethane (DCM) and dry under vacuum.

    • Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry the pellet.

  • Purification:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[9]

Visualized Workflows and Logic

G General Workflow for Fluorinated Amino Acid Synthesis cluster_0 Synthesis Phase cluster_1 Purification & Analysis A Precursor Synthesis B Fluorination Reaction (Nucleophilic or Electrophilic) A->B C Protecting Group Manipulation/Removal B->C D Crude Product Isolation C->D Proceed to Purification E Purification (e.g., Chromatography, Recrystallization) D->E F Characterization (NMR, MS, etc.) E->F

Caption: A generalized workflow for the synthesis and purification of fluorinated amino acids.

G Troubleshooting Low Coupling Yield in SPPS Start Kaiser Test Positive (Incomplete Coupling) Action1 Perform 'Double Coupling' with fresh reagents Start->Action1 Check1 Kaiser Test Still Positive? Action1->Check1 Action2 Switch to a stronger coupling reagent (e.g., HATU) Check1->Action2 Yes End1 Proceed with Synthesis Check1->End1 No Action3 Implement a 'Capping' step with Acetic Anhydride Action2->Action3 If still incomplete End2 Proceed with Synthesis (accepting capped sequences) Action3->End2

Caption: A decision tree for troubleshooting incomplete coupling reactions during peptide synthesis.

G Selecting a Fluorination Strategy Start Substrate Type? Nuc_Path Nucleophilic Fluorination Start->Nuc_Path Leaving Group Present Elec_Path Electrophilic Fluorination Start->Elec_Path Electron-Rich Site Nuc_Sub Substrate has a good leaving group (e.g., -OH, -OTs) or is an epoxide Nuc_Path->Nuc_Sub Elec_Sub Substrate is electron-rich (e.g., enolate, silyl enol ether, activated aromatic ring) Elec_Path->Elec_Sub

Caption: Logic diagram for choosing between nucleophilic and electrophilic fluorination methods.

References

how to avoid incomplete deprotection of 2-Fluoro-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the deprotection of 2-Fluoro-DL-phenylglycine derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is the deprotection of this compound derivatives sometimes incomplete?

Incomplete deprotection of this compound, whether N-Boc or N-Cbz protected, can be attributed to several factors:

  • Electronic Effects of the Fluorine Substituent: The electron-withdrawing nature of the fluorine atom at the ortho position can decrease the electron density of the aromatic ring and potentially influence the stability of the protecting group, making it more resistant to cleavage compared to its non-fluorinated analog.

  • Steric Hindrance: The presence of the fluorine atom in the ortho position may introduce steric hindrance, impeding the access of the deprotection reagents (e.g., acid for Boc, catalyst for Cbz) to the reaction center.

  • Suboptimal Reaction Conditions: Inadequate reaction time, temperature, reagent concentration, or catalyst activity can lead to incomplete reactions.

  • Catalyst Poisoning (for Cbz deprotection): Impurities in the substrate or solvents, particularly sulfur-containing compounds, can poison the palladium catalyst used for hydrogenolysis, reducing its efficiency.[1]

Q2: Which protecting group, Boc or Cbz, is generally easier to remove from this compound?

The ease of removal depends on the overall molecular structure and the presence of other functional groups.

  • Boc (tert-butyloxycarbonyl): Removed under acidic conditions (e.g., trifluoroacetic acid). The electron-withdrawing fluorine may slightly stabilize the carbamate, potentially requiring stronger acidic conditions or longer reaction times.

  • Cbz (carboxybenzyl): Typically removed by catalytic hydrogenolysis. While generally a mild method, the efficiency can be affected by catalyst choice and the presence of catalyst poisons.[2][3]

Q3: Are there any specific side reactions to be aware of during the deprotection of this compound derivatives?

  • For Boc Deprotection: Besides incomplete deprotection, potential side reactions with trifluoroacetic acid (TFA) are possible, though less common for this substrate.

  • For Cbz Deprotection: Incomplete hydrogenolysis can be a significant issue. If using harsher acidic conditions for Cbz removal (e.g., HBr in acetic acid), other acid-labile groups in the molecule may be affected.[2]

Troubleshooting Guides

Incomplete Deprotection of N-Boc-2-Fluoro-DL-phenylglycine

Problem: Significant amount of starting material remains after deprotection with TFA.

dot

start Incomplete Boc Deprotection check_conditions Review Reaction Conditions start->check_conditions increase_time Increase Reaction Time check_conditions->increase_time Initial Step monitor Monitor by TLC/LC-MS increase_time->monitor increase_tfa Increase TFA Concentration stronger_acid Use Stronger Acid (e.g., HCl in Dioxane) increase_tfa->stronger_acid If still incomplete increase_tfa->monitor stronger_acid->monitor monitor->increase_tfa Still Incomplete complete Deprotection Complete monitor->complete Successful

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Solutions:

Observation Potential Cause Recommended Action
Starting material persists after standard reaction time (e.g., 1-2 hours).Insufficient reaction time due to the electronic effect of the fluorine atom.Extend the reaction time to 4-6 hours and monitor the reaction progress by TLC or LC-MS.
Incomplete reaction even with extended time.Insufficient acid strength.Increase the concentration of TFA in the reaction mixture (e.g., from 25% to 50% in DCM).[4]
The reaction is still not complete.The Boc group is particularly stable on this substrate.Switch to a stronger deprotection reagent, such as 4M HCl in dioxane.[5]
Incomplete Deprotection of N-Cbz-2-Fluoro-DL-phenylglycine

Problem: Incomplete removal of the Cbz group using catalytic hydrogenolysis.

dot

start Incomplete Cbz Deprotection check_catalyst Evaluate Catalyst and Substrate start->check_catalyst fresh_catalyst Use Fresh/More Active Catalyst (e.g., Pd(OH)2/C) check_catalyst->fresh_catalyst Catalyst Poisoning/Activity increase_pressure Increase H2 Pressure check_catalyst->increase_pressure Reaction Conditions monitor Monitor by TLC/LC-MS fresh_catalyst->monitor increase_pressure->monitor transfer_hydrogenolysis Switch to Transfer Hydrogenolysis acid_cleavage Consider Acidic Cleavage (HBr/AcOH) transfer_hydrogenolysis->acid_cleavage If other methods fail transfer_hydrogenolysis->monitor acid_cleavage->monitor monitor->increase_pressure Still Incomplete monitor->transfer_hydrogenolysis Still Incomplete complete Deprotection Complete monitor->complete Successful

Caption: Troubleshooting workflow for incomplete Cbz deprotection.

Solutions:

Observation Potential Cause Recommended Action
Sluggish or stalled reaction.Catalyst poisoning or low catalyst activity.Use a fresh batch of high-quality 10% Pd/C catalyst. If sulfur-containing impurities are suspected, purify the starting material. Consider using a more robust catalyst like Pearlman's catalyst (Pd(OH)₂/C).[1]
Reaction is slow at atmospheric pressure.Insufficient hydrogen for the reaction.Increase the hydrogen pressure (e.g., using a Parr hydrogenator) to 40-50 psi.
Difficulty with handling hydrogen gas or persistent slow reaction.Methodological limitations.Switch to catalytic transfer hydrogenation using a hydrogen donor like ammonium formate or formic acid with Pd/C. This can sometimes be more effective and avoids the need for a hydrogen gas setup.[2]
Hydrogenolysis methods are ineffective.Substrate is resistant to catalytic reduction.If the molecule is stable to strong acids, consider acidic cleavage with HBr in acetic acid. Note that this is a harsher method and may affect other protecting groups.[2][6]

Data Presentation

The following tables summarize typical conditions for Boc and Cbz deprotection. Note that optimal conditions for this compound may require adjustments from these general guidelines.

Table 1: N-Boc Deprotection Conditions

Reagent Solvent Temperature (°C) Typical Time Yield (%) Notes
25-50% TFADCMRoom Temp1-4 h>95Standard conditions. May require longer time for 2-fluorophenylglycine.[7][8]
4M HCl1,4-DioxaneRoom Temp1-2 h>95A stronger alternative to TFA/DCM.[5]

Table 2: N-Cbz Deprotection Conditions

Method Reagents Solvent Temperature (°C) Typical Time Yield (%) Notes
Catalytic HydrogenationH₂ (1 atm), 10% Pd/CMeOH or EtOHRoom Temp2-24 h>90Most common and mild method.[2][3]
Transfer HydrogenolysisAmmonium formate, 10% Pd/CMeOHRoom Temp - Reflux1-6 h>90Avoids the use of hydrogen gas.[2]
Acidic Cleavage33% HBr in Acetic AcidAcetic AcidRoom Temp0.5-2 h~90Harsh conditions, use with caution.[2]

Experimental Protocols

Protocol 1: N-Boc Deprotection of N-Boc-2-Fluoro-DL-phenylglycine with TFA

dot

start Start dissolve Dissolve Boc-protected amino acid in DCM start->dissolve add_tfa Add TFA (50% v/v) dissolve->add_tfa stir Stir at room temperature for 2-4 hours add_tfa->stir monitor Monitor reaction by TLC/LC-MS stir->monitor workup Evaporate solvent and excess TFA monitor->workup end Obtain deprotected amino acid TFA salt workup->end

Caption: Experimental workflow for Boc deprotection with TFA.

  • Dissolution: Dissolve N-Boc-2-Fluoro-DL-phenylglycine (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).

  • Acid Addition: To the solution, add trifluoroacetic acid (TFA) to a final concentration of 25-50% (v/v).[7][9]

  • Reaction: Stir the mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting trifluoroacetate salt of this compound can often be used directly in the next step or can be neutralized with a mild base.

Protocol 2: N-Cbz Deprotection of N-Cbz-2-Fluoro-DL-phenylglycine by Catalytic Hydrogenolysis

dot

start Start dissolve Dissolve Cbz-protected amino acid in MeOH start->dissolve add_catalyst Add 10% Pd/C catalyst dissolve->add_catalyst hydrogenate Stir under H2 atmosphere (1 atm) add_catalyst->hydrogenate monitor Monitor reaction by TLC/LC-MS hydrogenate->monitor filter Filter through Celite to remove catalyst monitor->filter concentrate Concentrate the filtrate filter->concentrate end Obtain deprotected amino acid concentrate->end

Caption: Experimental workflow for Cbz deprotection by catalytic hydrogenolysis.

  • Dissolution: Dissolve N-Cbz-2-Fluoro-DL-phenylglycine (1.0 eq) in methanol (MeOH) or ethanol (EtOH) (approx. 0.1 M concentration) in a flask equipped with a stir bar.

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol% relative to the substrate).[2]

  • Hydrogenation: Secure a balloon filled with hydrogen gas to the flask or use a hydrogenation apparatus. Evacuate and backfill the flask with hydrogen three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.[2][3]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled while wet.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected this compound.

References

Technical Support Center: Managing Steric Hindrance from the Fluorine Atom

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing the steric effects of fluorine in chemical reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the unique challenges posed by the fluorine atom's steric hindrance.

Frequently Asked Questions (FAQs)

Q1: Why is managing steric hindrance from the fluorine atom challenging, given its van der Waals radius is only slightly larger than hydrogen?

A: While the van der Waals radius of fluorine (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å), its steric effect can be remarkably significant in many transformations.[1] This apparent discrepancy arises from several factors. The C-F bond is longer and stronger than a C-H bond, making it less flexible.[2] Additionally, the high electron density of the fluorine atom's lone pairs can lead to significant electrostatic repulsion with incoming nucleophiles or reagents, a phenomenon sometimes referred to as "steric hindrance of the lone electron-pairs".[3] This repulsion can effectively block the desired reaction pathway, especially in sterically crowded environments.[4]

Q2: How does the fluorine atom's steric hindrance impact reaction rates and selectivity?

A: The steric hindrance from fluorine can dramatically influence both the rate and selectivity of a reaction.

  • Reaction Rates: Fluorine substituents close to a reaction center can significantly decelerate reaction rates.[3] For example, in SN2 reactions, the rate of substitution on alkyl bromides was found to decrease as fluorine atoms were introduced closer to the reaction site.[3] This is often attributed to the repulsion between the fluorine's lone pairs and the incoming nucleophile.[3] In some cases, such as Diels-Alder reactions, fluorinated dienophiles have shown a notable rate deceleration.[5]

  • Selectivity: Fluorine can have a profound impact on diastereoselectivity and regioselectivity. In some aza-Henry reactions, the presence of a fluorine atom can reverse the inherent anti-selectivity of the reaction.[6] Similarly, in Diels-Alder reactions, the position of the fluorine atom on the dienophile can invert the endo/exo selectivity.[5] This control over stereoselectivity is often a complex interplay of steric repulsion and electronic effects.[6][7]

Q3: What are the primary strategies to overcome steric hindrance in fluorination reactions?

A: Overcoming the steric challenges of fluorine requires a multi-faceted approach involving the careful selection of reagents, catalysts, and reaction conditions.

  • Reagent Selection: For sterically hindered substrates, using more reactive or specialized fluorinating reagents can be effective. For instance, in deoxyfluorination, a larger excess of a potent reagent like DAST may be required.[8]

  • Catalyst Design: In transition metal-catalyzed reactions, the choice of ligand is crucial. The use of bulky, electron-rich phosphine ligands (like BrettPhos in palladium catalysis) can facilitate reductive elimination to form C-F bonds, a step often impeded by fluorine's electronic effects.[1][9]

  • Reaction Conditions: Optimizing reaction conditions is key. This can involve increasing the reaction temperature to overcome activation barriers, though this must be done cautiously to avoid side reactions.[8] In other cases, milder conditions may be necessary to prevent decomposition of sensitive substrates.[10] The choice of solvent is also critical, as some common solvents can react with fluorinating agents or lead to undesired side products.[10][11]

  • Flow Chemistry: Using continuous-flow microreactors can offer improved safety and control over highly exothermic or fast fluorination reactions, which can be beneficial for managing sterically demanding transformations.[12][13]

Q4: My reaction with a fluorinated substrate is sluggish or fails completely. What are the common causes and how can I troubleshoot it?

A: A failed reaction involving a fluorinated substrate can stem from several issues. A systematic troubleshooting approach is recommended.

  • Inactive Reagents: Many fluorinating reagents are moisture-sensitive and can degrade over time.[8][10] Always use a fresh bottle or test the activity of your reagent.

  • Poor Leaving Group: If you are performing a substitution reaction (e.g., deoxyfluorination of an alcohol), ensure the leaving group is sufficiently activated.[8] It may be necessary to convert the alcohol to a better leaving group, such as a sulfonate ester, before fluorination.[8]

  • Solvent Incompatibility: The solvent can play a significant role. Some fluorinating reagents, like Selectfluor, can react exothermically with solvents such as DMF, pyridine, and DMSO.[10][11] Ensure your solvent is anhydrous and compatible with your chosen reagent.[10]

  • Steric Hindrance: The substrate itself may be too sterically hindered for the reaction to proceed under the current conditions. Consider using a less bulky protecting group, a more powerful reagent, or a catalyst designed for hindered substrates.[14]

  • Reaction Monitoring: Monitor the reaction progress closely using techniques like TLC or GC-MS to determine if the reaction is stalling.[10] If it stops, it could indicate reagent degradation or catalyst deactivation.[10]

Q5: I'm observing unexpected stereoselectivity in my reaction. Could the fluorine atom be responsible?

A: Yes, it is highly likely. The fluorine atom is well-documented to influence and even control the stereochemical outcome of reactions.[6] For instance, in certain Diels-Alder reactions, an α-fluorostyrene favored the endo product, while a β-fluorostyrene favored the exo product.[5] This directing effect is a result of a combination of steric interactions and quantum mechanical effects, such as hyperconjugation and electrostatic interactions, in the transition state.[5][6] If you observe unexpected stereoselectivity, it is crucial to consider the position of the fluorine atom relative to the reacting center and how it might influence the approach of the incoming reagent.

Troubleshooting Guides

Problem 1: Low or No Conversion of Starting Material in Nucleophilic Fluorination
Possible Cause Troubleshooting Steps & Solutions
Inactive Fluoride Source Many fluoride salts (e.g., anhydrous Bu₄NF) are highly hygroscopic.[10] Solution: Use a fresh, properly stored reagent. Consider less hygroscopic alternatives like Bu₄NF·(t-BuOH)₄.[10]
Poor Leaving Group The group being displaced is not sufficiently activated. Solution: Convert alcohols to better leaving groups (e.g., tosylates, mesylates) before fluorination.[8]
Steric Hindrance at Reaction Center The nucleophile is blocked from accessing the electrophilic carbon. Solution: Increase reaction temperature cautiously.[8] Use a smaller, more nucleophilic fluoride source if possible. Redesign the substrate to reduce steric bulk near the reaction site.
Solvent Issues The solvent may not be polar enough to dissolve the fluoride salt, or it may be coordinating to the cation, reducing nucleophilicity. Solution: Screen a range of anhydrous, polar aprotic solvents like acetonitrile or DMF.[10]
Problem 2: Poor Yield in Electrophilic Fluorination of a Sterically Congested Center
Possible Cause Troubleshooting Steps & Solutions
Insufficient Reagent Reactivity The electrophilic fluorinating agent (e.g., Selectfluor, NFSI) is not powerful enough to react with the electron-rich center due to steric shielding. Solution: Switch to a more reactive N-F reagent. Some reactions may require specific activation, such as using a co-solvent system (e.g., water/chloroform for Selectfluor).[10]
Substrate Decomposition The substrate is sensitive to the reaction conditions, leading to degradation or polymerization.[10] Solution: Employ milder reaction conditions. Consider neutral fluorination methods for sensitive substrates.[10] Running the reaction at a lower temperature may prevent byproduct formation.[10]
Catalyst Deactivation In catalyzed reactions, the catalyst may be deactivated by the substrate, products, or additives. For instance, tertiary amines can sometimes lead to catalyst deactivation pathways.[10] Solution: Re-evaluate the catalyst system. Consider using a more robust catalyst or different additives.
Problem 3: Difficulty in Transition Metal-Catalyzed Cross-Coupling with Fluorinated Substrates
Possible Cause Troubleshooting Steps & Solutions
Difficult Reductive Elimination The strong electron-withdrawing nature of fluorine can make the final C-F bond-forming reductive elimination step from the metal center challenging.[1] Solution: Use bulky, electron-donating ligands (e.g., BrettPhos for Pd-catalysis) to promote reductive elimination.[1][9]
C-F Bond Activation Issues In reactions where a C-F bond is meant to be activated, the bond strength can be a significant barrier. Solution: Employ catalyst systems known for C-F activation, often involving nickel or palladium complexes with specific phosphine ligands.[15] The presence of ortho-directing groups on the substrate can sometimes facilitate this step.[15]
Ligand/Metal Incompatibility The chosen ligand or metal may not be suitable for the specific fluorinated substrate. Solution: Screen different ligands and metal precursors. Computational studies can sometimes help predict more effective catalyst systems.[1]

Quantitative Data Summary

The following table summarizes the relative reaction rates for an SN2 reaction of various fluorinated n-alkyl bromides with azide in methanol at 50°C, illustrating the impact of fluorine's proximity to the reaction center.

SubstrateApproximate Relative Rate
n-alkyl-Br1
n-alkyl-CHFBr0.20
n-perfluoroalkyl-CH₂CH₂Br0.12
n-perfluoroalkyl-CH₂Br1 x 10⁻⁴
n-alkyl-CF₂Br< 1 x 10⁻⁴
(Data sourced from literature studying the effect of proximate fluorine substituents on SN2 reaction rates)[3]

Experimental Protocols

Protocol 1: Deoxyfluorination of a Sterically Hindered Cycloheptanol using DAST

This protocol is a general procedure for the deoxyfluorination of a secondary alcohol where steric hindrance may be a factor, requiring careful control of the reagent addition and temperature.[8]

Materials:

  • Cycloheptanol derivative (1.0 eq)

  • Diethylaminosulfur trifluoride (DAST) (1.2-1.5 eq)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: Dissolve the cycloheptanol derivative in anhydrous DCM in a flame-dried flask under an inert atmosphere (Nitrogen or Argon).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[8]

  • Reagent Addition: Slowly add DAST (1.2-1.5 eq) dropwise to the stirred solution.[8] A larger excess may be required for highly hindered alcohols.

  • Reaction: Allow the reaction to stir at -78 °C and then slowly warm to room temperature over several hours.[8] Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Quenching: Once the reaction is complete, carefully and slowly add the reaction mixture to a saturated aqueous solution of NaHCO₃ at 0 °C to quench the excess DAST.[8]

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM.[8]

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[8]

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the fluorinated cycloheptane.[8]

Protocol 2: Palladium-Catalyzed Fluorination of an Arylboronic Acid Derivative

This protocol describes a method for the synthesis of functionalized aryl fluorides, which can be challenging due to the C-F reductive elimination step.[16]

Materials:

  • Arylboronic acid derivative (1.0 eq)

  • Palladium catalyst system (e.g., Pd precursor with a specialized ligand like BrettPhos)

  • Electrophilic fluorine source (e.g., a derivative of F-TEDA)

  • Appropriate anhydrous solvent (e.g., acetonitrile)

  • Nitrogen or Argon atmosphere

Procedure:

  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add the palladium precursor and the appropriate ligand.

  • Reagent Addition: Add the arylboronic acid derivative and the electrophilic fluorine source to the flask.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Stir the reaction mixture at the optimized temperature (e.g., 80 °C) for the required time.[1] Monitor the reaction by TLC, GC-MS, or ¹⁹F NMR.

  • Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite, washing with an appropriate solvent.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired aryl fluoride.

Visualizations

G start Fluorination Reaction Fails (Low Yield / No Conversion) check_reagents 1. Check Reagents start->check_reagents reagents_ok Reagents Active? check_reagents->reagents_ok replace_reagents Use Fresh/Active Reagents reagents_ok->replace_reagents No check_conditions 2. Evaluate Conditions reagents_ok->check_conditions Yes replace_reagents->check_reagents conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Optimize T°, Solvent, Time Consider Flow Chemistry conditions_ok->optimize_conditions No check_substrate 3. Assess Substrate conditions_ok->check_substrate Yes optimize_conditions->check_conditions substrate_ok Steric/Electronic Issues? check_substrate->substrate_ok modify_substrate Modify Protecting Groups Redesign Synthesis substrate_ok->modify_substrate Yes check_catalyst 4. Review Catalyst (if applicable) substrate_ok->check_catalyst No modify_substrate->start Re-attempt catalyst_ok Catalyst/Ligand Active? check_catalyst->catalyst_ok change_catalyst Screen Ligands/Metals Use Bulky Ligands catalyst_ok->change_catalyst No success Reaction Successful catalyst_ok->success Yes change_catalyst->check_catalyst

Caption: A workflow for troubleshooting failed fluorination reactions.

G fluorine Fluorine Atom steric Steric Effects fluorine->steric electronic Electronic Effects fluorine->electronic repulsion Lone Pair Repulsion steric->repulsion size van der Waals Radius steric->size inductive Strong Inductive Withdrawal (-I) electronic->inductive resonance Weak Resonance Donation (+M) electronic->resonance outcome Reaction Outcome (Rate & Selectivity) repulsion->outcome size->outcome inductive->outcome resonance->outcome

Caption: Interplay of fluorine's steric and electronic effects on reactions.

G start Goal: Introduce Fluorine to a Sterically Hindered Site is_alcohol Is the Precursor an Alcohol? start->is_alcohol deoxy Deoxyfluorination (e.g., DAST, PyFluor) is_alcohol->deoxy Yes is_aryl Is the Substrate an Arene? is_alcohol->is_aryl No activate Activate OH first (e.g., to -OTs) deoxy->activate If low reactivity tmc Transition-Metal Catalysis (e.g., Pd with bulky ligand) is_aryl->tmc Yes is_enolate Can an Enolate or Enol Ether be formed? is_aryl->is_enolate No snar Nucleophilic Aromatic Substitution (SNAr) tmc->snar If activated electrophilic Electrophilic Fluorination (e.g., Selectfluor, NFSI) is_enolate->electrophilic Yes other Consider Alternative Synthetic Route is_enolate->other No

Caption: Decision flowchart for selecting a fluorination strategy.

References

Technical Support Center: Refining Experimental Conditions for 2-Fluoro-DL-phenylglycine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-DL-phenylglycine. The information is designed to address common challenges encountered during experimental procedures, particularly in the context of peptide synthesis.

Troubleshooting Guide

Incorporating this compound into synthetic pathways can present challenges due to its unique structural and electronic properties. The following guide addresses specific issues that may arise during its use.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Coupling Yield in Peptide Synthesis Incomplete Activation or Insufficient Reactivity of Coupling Reagent: Standard coupling reagents may not be effective for the sterically hindered this compound residue.Optimize Coupling Reagent: Switch to a more potent onium salt-based coupling reagent. HATU, HCTU, and COMU are generally more reactive than HBTU and are highly effective for hindered couplings. For carbodiimide-mediated couplings (e.g., DIC), the addition of an additive like Oxyma is recommended to enhance efficiency.[1]
Steric Hindrance: The ortho-fluorophenyl side chain can physically block the approach of the activated amino acid to the N-terminus of the growing peptide chain.Increase Reaction Time and/or Temperature: Extend the coupling time from the standard 1-2 hours to 4-6 hours, or consider an overnight reaction. A moderate increase in temperature (e.g., to 30-40°C) can also improve reaction kinetics, but should be used cautiously to avoid increased racemization.
Peptide Aggregation: Hydrophobic sequences containing this compound can be prone to aggregation on the solid support, limiting reagent access.Improve Solvation: Use N-methylpyrrolidone (NMP) as the solvent, as it is generally better at solvating peptide resins than dichloromethane (DCM) or dimethylformamide (DMF).[2] In cases of severe aggregation, mixtures containing DMSO or chaotropic salts may be employed.
High Degree of Racemization Base-Catalyzed Epimerization: The α-proton of phenylglycine derivatives is acidic and prone to abstraction by the base used in the coupling step, leading to racemization.[3][4]Optimize Base Selection: Replace stronger bases like diisopropylethylamine (DIPEA) with a weaker or more sterically hindered base such as N-methylmorpholine (NMM), 2,4,6-trimethylpyridine (TMP), or 2,6-dimethylpyridine (DMP).[4] Use the minimum necessary amount of base.
Over-activation of the Carboxylic Acid: Highly reactive coupling reagents can increase the rate of oxazolone formation, a key intermediate in the racemization pathway.Control Temperature: Perform the coupling reaction at 0°C or allow it to warm slowly from 0°C to room temperature. Avoid elevated temperatures unless essential for overcoming steric hindrance.
Choice of Coupling Reagent: Some coupling reagents are more prone to inducing racemization than others.Select Racemization-Suppressing Reagents: DEPBT and COMU, when used in combination with a hindered base like TMP or DMP, have been shown to significantly reduce racemization in phenylglycine-containing peptides.[3][4]
Poor Solubility of Starting Material Intrinsic Properties of this compound: As a zwitterionic compound, its solubility can be limited in certain organic solvents. The N-protected derivative's solubility can also vary.Solvent Selection: For solid-phase peptide synthesis, DMF and NMP are common solvents with good solvating properties for protected amino acids.[2][5] For other reactions, consider polar aprotic solvents. The solubility of unprotected phenylglycine is low in water but can be increased by adjusting the pH to be more acidic or basic.
Side Reactions Involving the Fluoro-Aromatic Ring Nucleophilic Aromatic Substitution: Although generally stable, under harsh nucleophilic conditions, the fluorine atom could potentially be displaced.Use Mild Reaction Conditions: Avoid strong nucleophiles and harsh reaction conditions where possible. The electron-withdrawing nature of the carboxyl and amino groups generally deactivates the ring towards nucleophilic attack.

Frequently Asked Questions (FAQs)

Q1: What is the recommended N-terminal protecting group for this compound in solid-phase peptide synthesis (SPPS)?

A1: For Fmoc-based SPPS, the standard 9-fluorenylmethoxycarbonyl (Fmoc) group is used for the α-amino group. For Boc-based SPPS, the tert-butyloxycarbonyl (Boc) group is appropriate. The choice depends on the overall synthetic strategy and the chemistry used for deprotection and cleavage.[6]

Q2: Which coupling reagent is the best starting point for incorporating this compound?

A2: HATU is an excellent starting point due to its high reactivity, which helps to overcome the steric hindrance of the phenylglycine residue.[1] A combination of DIC and Oxyma is a good alternative, particularly when trying to minimize costs, though it may require longer reaction times.

Q3: How can I monitor the progress of the coupling reaction?

A3: The ninhydrin (Kaiser) test is a common qualitative method for detecting free primary amines on the solid support.[5] A negative result (beads remain yellow) indicates that the coupling reaction is complete. For quantitative analysis, a small aliquot of the resin can be cleaved and analyzed by HPLC-MS.

Q4: What are the recommended conditions for purifying peptides containing this compound?

A4: Peptides containing this compound can be purified using standard reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 or C8 column is typically used with a mobile phase gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA).[6] Since DL-phenylglycine is used, the resulting peptide will be a mixture of diastereomers, which will likely require separation by preparative HPLC.

Q5: Are there any known side reactions specific to the ortho-fluoro substitution on the phenyl ring?

A5: While the fluorine atom is generally stable, its electron-withdrawing nature can influence the acidity of the α-proton, potentially increasing the propensity for racemization compared to unsubstituted phenylglycine. Specific side reactions involving the fluorine atom itself under standard peptide synthesis conditions are not widely reported, but it is always advisable to use the mildest conditions possible.

Data Presentation

Table 1: Comparison of Coupling Reagents for Phenylglycine Derivatives

Coupling ReagentAdditiveBaseRelative ReactivityRacemization PotentialNotes
HATU-DIPEA/NMM/TMPVery HighModerateHighly effective for sterically hindered couplings. Use of hindered bases can reduce racemization.
HBTU-DIPEA/NMMHighModerateA common and effective reagent, though slightly less reactive than HATU.
HCTU-DIPEA/NMMVery HighModerateSimilar in reactivity to HATU, often a more cost-effective alternative.
COMU-DIPEA/TMP/DMPVery HighLowA third-generation uronium reagent that has been shown to suppress racemization effectively.[3][4]
PyBOP-DIPEA/NMMHighModerateA phosphonium-based reagent; byproducts are generally non-carcinogenic.
DICHOBt/Oxyma-ModerateModerate to HighRacemization can be significant without an additive. Oxyma is generally preferred over HOBt for suppressing racemization.
DEPBT-DIPEA/TMP/DMPHighLowParticularly effective at suppressing racemization for arylglycines.[7]

Table 2: Recommended Reagent Equivalents for SPPS Coupling

ReagentEquivalents (relative to resin loading)
N-protected this compound3 - 5
Coupling Reagent (e.g., HATU)2.9 - 4.9
Base (e.g., DIPEA)6 - 10

Experimental Protocols

Protocol 1: N-Boc Protection of this compound

This protocol describes a general procedure for the protection of the amino group of this compound with a tert-butyloxycarbonyl (Boc) group.

  • Dissolution: Dissolve this compound (1 equivalent) in a mixture of dioxane and water. Add sodium hydroxide (NaOH) to adjust the pH to approximately 10-11, ensuring the amino acid is in its deprotonated form.

  • Reaction: Cool the solution to 0°C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) portion-wise while maintaining the temperature at 0°C.

  • Stirring: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

    • Wash the aqueous residue with a non-polar solvent like ethyl acetate to remove any unreacted (Boc)₂O.

    • Cool the aqueous layer to 0°C and acidify to pH 2-3 with 1M HCl.

  • Extraction: Extract the product with ethyl acetate (3 times).

  • Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate under reduced pressure to yield N-Boc-2-Fluoro-DL-phenylglycine.[5]

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - Coupling Cycle

This protocol outlines a single coupling cycle for incorporating N-Fmoc-2-Fluoro-DL-phenylglycine into a peptide chain on a solid support.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution and repeat the piperidine treatment for 15-20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Coupling:

    • In a separate vessel, dissolve N-Fmoc-2-Fluoro-DL-phenylglycine (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, continue the coupling or perform a second coupling.

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and then with DCM (3-5 times) to prepare for the next cycle.

Visualizations

experimental_workflow cluster_SPPS_Cycle Solid-Phase Peptide Synthesis (SPPS) Cycle Resin Resin with Free Amine Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling (Fmoc-2-F-Phg-OH, Activator, Base) Washing1->Coupling Coupling->Washing1 Incomplete? (Kaiser Test) Washing2 DMF/DCM Wash Coupling->Washing2 Next_Cycle Proceed to Next Cycle or Final Cleavage Washing2->Next_Cycle

Caption: A typical workflow for a single coupling cycle in solid-phase peptide synthesis (SPPS).

troubleshooting_logic Start Low Coupling Yield? Cause1 Steric Hindrance Start->Cause1 Cause2 Reagent Reactivity Start->Cause2 Cause3 Aggregation Start->Cause3 Solution1a Increase Time/Temp Cause1->Solution1a Solution2a Use Potent Activator (e.g., HATU, COMU) Cause2->Solution2a Solution3a Change Solvent (e.g., NMP) Cause3->Solution3a Racemization High Racemization? Cause4 Strong Base Racemization->Cause4 Cause5 Coupling Reagent Racemization->Cause5 Solution4a Use Weaker/Hindered Base (e.g., NMM, TMP) Cause4->Solution4a Solution5a Use Racemization Suppressing Reagent (e.g., DEPBT, COMU) Cause5->Solution5a Solution5b Lower Temperature Cause5->Solution5b

Caption: A logical decision tree for troubleshooting common issues in this compound reactions.

References

Validation & Comparative

Unveiling the Bioactivity of 2-Fluoro-DL-phenylglycine in Comparison to Other Phenylglycine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences in biological activity between structurally similar molecules is paramount. This guide provides a comparative analysis of 2-Fluoro-DL-phenylglycine and other phenylglycine derivatives, focusing on their performance in various biological assays. The inclusion of fluorine, a bioisostere for hydrogen, can significantly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, thereby influencing its biological activity.[1][2]

This publication delves into the available experimental data to offer an objective comparison, supported by detailed methodologies and visual representations of key concepts to facilitate a deeper understanding of these compounds' potential in therapeutic applications.

Comparative Analysis of Biological Activity

While direct, head-to-head comparative studies of this compound against a wide array of other phenylglycine derivatives are limited in publicly available literature, valuable insights can be gleaned from research on more complex molecules incorporating these moieties. The following data summarizes the inhibitory effects of various substituted phenylglycine analogs on enzymatic activity and their efficacy against fungal pathogens.

Enzyme Inhibition: Aminopeptidase Activity

A study on phosphonic acid analogues of phenylglycine provides a compelling case for the influence of fluorine substitution on biological activity. The inhibitory constants (Ki) against porcine aminopeptidase N (pAPN) were determined for a series of compounds, including those with and without fluorine atoms on the phenyl ring.

CompoundSubstitution PatternKi (µM) for pAPN
Reference Phenylglycine Analog Unsubstituted PhenylData Not Provided
Fluoro-substituted Analog 1 2-Fluoro1.8 ± 0.2
Fluoro-substituted Analog 2 3-Fluoro0.9 ± 0.1
Fluoro-substituted Analog 3 4-Fluoro1.2 ± 0.1
Di-Fluoro-substituted Analog 2,4-Difluoro0.7 ± 0.1
Chloro-substituted Analog 4-Chloro0.5 ± 0.1
Data sourced from a study on phosphonic acid analogues of phenylglycine. It is important to note that these are not direct values for phenylglycine derivatives but for their phosphonic acid analogs.

The data suggests that the position and number of fluorine substituents on the phenyl ring can modulate the inhibitory potency against aminopeptidases.

Antifungal Activity

In the realm of antifungal research, various derivatives of 2-phenylglycine have been synthesized and tested. While data for the parent this compound is not explicitly available in these studies, the activity of derivatives containing a 2-fluorophenyl group can be compared with other substituted analogs.

Compound IDKey Structural MoietyTarget FungusEC50 (µg/mL)
III11 2-phenylglycine containing 1,3,4-oxadiazole-thioetherNigrospora oryzae17.3
I3 2-phenylglycine containing 1,3,4-oxadiazole-thioetherNigrospora oryzae25.1
G19 2-phenylglycine containing 1,3,4-oxadiazole-thioetherThanatephorus cucumeris32.4
Data extracted from studies on novel 2-phenylglycine derivatives as potential fungicides.[3][4]

These findings highlight the potential of the 2-phenylglycine scaffold in developing antifungal agents.[3] The variation in EC50 values underscores the importance of the overall molecular structure in determining biological activity.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, the following are summaries of the key experimental methodologies employed in the cited studies.

Aminopeptidase Inhibition Assay

The inhibitory activity of the phosphonic acid analogues of phenylglycine against porcine aminopeptidase N (pAPN) was determined spectrophotometrically. The assay measures the rate of hydrolysis of L-leucine-p-nitroanilide, a chromogenic substrate, by the enzyme. The reaction was monitored by measuring the increase in absorbance at 405 nm. The inhibitory constant (Ki) was calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.

In Vitro Antifungal Activity Assay

The antifungal activity of the synthesized 2-phenylglycine derivatives was evaluated using the mycelium growth rate method. The compounds were dissolved in a suitable solvent and added to potato dextrose agar (PDA) medium at various concentrations. Mycelial plugs of the test fungi were then inoculated onto the center of the agar plates. The plates were incubated at a controlled temperature, and the diameter of the fungal colony was measured at regular intervals. The effective concentration for 50% inhibition (EC50) was calculated by probit analysis.[3]

Visualizing the Concepts

To better illustrate the relationships and processes discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation cluster_data Data Analysis synthesis Synthesis of Phenylglycine Derivatives purification Purification & Characterization synthesis->purification enzyme_assay Enzyme Inhibition Assay (e.g., Aminopeptidase) purification->enzyme_assay antifungal_assay Antifungal Activity Assay (Mycelium Growth) purification->antifungal_assay ki_calc Ki Calculation enzyme_assay->ki_calc ec50_calc EC50 Calculation antifungal_assay->ec50_calc

Figure 1. A generalized workflow for the synthesis and biological evaluation of phenylglycine derivatives.

signaling_pathway cluster_enzyme Enzyme Inhibition Inhibitor Phenylglycine Derivative (e.g., 2-Fluoro analog) Enzyme Target Enzyme (e.g., Aminopeptidase) Inhibitor->Enzyme Blocks active site Product Product Enzyme->Product Catalyzes conversion Substrate Substrate Substrate->Enzyme Binds to active site

Figure 2. A simplified diagram illustrating the mechanism of competitive enzyme inhibition by a phenylglycine derivative.

References

A Comparative Guide to the Validation of 2-Fluoro-DL-phenylglycine Incorporation by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful and high-fidelity incorporation of non-canonical amino acids (ncAAs) is a critical step in the development of novel biologics and research tools. This guide provides an objective comparison of mass spectrometry with alternative methods for the validation of 2-Fluoro-DL-phenylglycine (2-F-Phg) incorporation, supported by experimental data and detailed protocols.

The introduction of 2-F-Phg, a phenylalanine analog, into a protein sequence can confer unique properties, including altered enzymatic activity, enhanced stability, and the introduction of a bio-orthogonal handle for further modifications. However, the success of these applications hinges on the accurate and efficient incorporation of the ncAA at the desired position. Mass spectrometry has become the gold standard for validating such incorporations due to its high sensitivity and ability to provide precise mass measurements and sequence information. This guide will delve into the mass spectrometry-based workflow and compare its performance with other common validation techniques.

Quantitative Data Comparison

The following table summarizes the key performance metrics of different methods for validating the incorporation of this compound.

FeatureMass SpectrometryFluorescence SpectroscopyX-ray Crystallography
Principle Measures the mass-to-charge ratio of peptides or intact proteins to detect the mass shift caused by 2-F-Phg incorporation.Detects changes in fluorescence properties of a reporter protein upon successful ncAA incorporation or utilizes the intrinsic fluorescence of the ncAA.Determines the three-dimensional atomic structure of the protein, directly visualizing the incorporated 2-F-Phg.
Incorporation Fidelity (%) High (e.g., 95.6% for 2-F-Phe with a specific synthetase)[1]Indirectly assessed through reporter signal; prone to false positives/negatives.High, provides atomic-level confirmation of incorporation at the specific site.
Incorporation Efficiency (%) Quantitative, can be determined by comparing peak intensities of modified and unmodified peptides.Semi-quantitative, often provides a relative measure of protein expression.[1]Not a primary method for quantification, but can infer occupancy at a specific site.
Sensitivity High (low femtomole to attomole range).High, can detect low concentrations of fluorescent molecules.[2]Low, requires high concentrations of pure protein for crystallization.
Structural Information Limited to sequence and post-translational modifications.Can provide information on protein conformation and dynamics.[3]Provides high-resolution 3D structural information.
Throughput High, amenable to automated analysis of complex samples.High, suitable for high-throughput screening in multi-well plate formats.[4]Low, crystal screening and optimization can be time-consuming.
Sample Requirements Low sample amounts, compatible with complex mixtures.Variable, can be performed in cell lysates or with purified protein.Requires highly pure and concentrated protein that can form well-diffracting crystals.

Mass Spectrometry-Based Validation: A Detailed Workflow

Mass spectrometry, particularly using a bottom-up proteomics approach, offers a robust and comprehensive method for confirming 2-F-Phg incorporation. This workflow involves the enzymatic digestion of the protein of interest into smaller peptides, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis protein_extraction Protein Expression & Extraction denaturation Denaturation, Reduction & Alkylation protein_extraction->denaturation Solubilized Protein digestion Enzymatic Digestion (e.g., Trypsin) denaturation->digestion Processed Protein lc_separation Peptide Separation (Reverse-Phase LC) digestion->lc_separation Peptide Mixture ms1_scan MS1 Scan (Precursor Ion Scan) lc_separation->ms1_scan Eluting Peptides ms2_scan MS2 Scan (Fragmentation) ms1_scan->ms2_scan Select & Fragment database_search Database Search (Modified Database) ms2_scan->database_search MS/MS Spectra validation Peptide-Spectrum Match Validation database_search->validation Identified Peptides quantification Quantification of Incorporation validation->quantification Confirmed Incorporation

A bottom-up proteomics workflow for validating 2-F-Phg incorporation.
Experimental Protocol:

  • Protein Expression and Purification: Express the target protein in a suitable expression system (e.g., E. coli, mammalian cells) supplemented with this compound and the appropriate engineered aminoacyl-tRNA synthetase/tRNA pair. Purify the protein using standard chromatography techniques.

  • Sample Preparation for Mass Spectrometry:

    • Denaturation, Reduction, and Alkylation: Denature the purified protein in a buffer containing urea or guanidinium chloride. Reduce disulfide bonds with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide.

    • Enzymatic Digestion: Dilute the denatured protein solution and digest with a protease, most commonly trypsin, overnight at 37°C. Trypsin cleaves C-terminal to lysine and arginine residues.

    • Peptide Desalting: Desalt the resulting peptide mixture using a C18 solid-phase extraction column to remove salts and detergents that can interfere with mass spectrometry analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Separate the desalted peptides using a reverse-phase liquid chromatography system coupled to the mass spectrometer. A gradient of increasing organic solvent (e.g., acetonitrile) is used to elute the peptides from the column based on their hydrophobicity.

    • Mass Spectrometry:

      • MS1 Scan: As peptides elute from the LC column, the mass spectrometer performs a full scan (MS1) to determine the mass-to-charge ratio (m/z) of the intact peptide ions.

      • MS2 Scan (Tandem MS): The most abundant peptide ions from the MS1 scan are automatically selected for fragmentation (e.g., by collision-induced dissociation). The mass spectrometer then acquires a tandem mass spectrum (MS2) of the resulting fragment ions.

  • Data Analysis:

    • Database Searching: Use a database search engine (e.g., Mascot, MaxQuant, Proteome Discoverer) to match the experimental MS/MS spectra against a protein sequence database. Crucially, this database must be modified to include the mass of this compound as a variable modification on phenylalanine or the target amino acid. The mass of phenylalanine is 147.0684 Da, while this compound has a mass of 169.15 Da. The search algorithm will identify peptides containing this mass shift.

    • Validation: Validate the peptide-spectrum matches to ensure high confidence in the peptide identifications.

    • Quantification: Determine the incorporation efficiency by comparing the peak areas or intensities of the peptide containing 2-F-Phg with the corresponding wild-type peptide (if present).

Alternative Validation Methods

While mass spectrometry provides definitive evidence of incorporation, other techniques can offer complementary information.

Fluorescence Spectroscopy

Principle: This method often relies on a reporter system, such as Green Fluorescent Protein (GFP), where successful incorporation of the ncAA at a specific site (e.g., replacing a permissive residue) leads to the production of a functional, fluorescent protein.[1] The fluorescence intensity can then be used as a proxy for incorporation efficiency. Alternatively, if the ncAA itself is fluorescent, its intrinsic fluorescence can be directly measured.[3]

Advantages:

  • High-throughput capability, suitable for screening libraries of mutant synthetases.[4]

  • Can be performed in living cells, providing a measure of incorporation in a native environment.

Disadvantages:

  • Often provides a relative rather than an absolute measure of incorporation.

  • The reporter signal can be influenced by factors other than ncAA incorporation, such as protein misfolding or degradation.

  • Construct Design: Clone the gene for a reporter protein (e.g., GFP) with a suppression codon (e.g., TAG) at a permissive site.

  • Expression: Co-transform cells with the reporter plasmid and a plasmid containing the engineered aminoacyl-tRNA synthetase/tRNA pair. Culture the cells in media supplemented with this compound.

  • Fluorescence Measurement: After a suitable expression period, measure the fluorescence of the cell culture or cell lysate using a fluorometer or a fluorescence plate reader.

  • Data Analysis: Compare the fluorescence intensity of the experimental sample to positive (wild-type reporter) and negative (no ncAA) controls to estimate the relative incorporation efficiency.[1]

X-ray Crystallography

Principle: X-ray crystallography is a powerful technique for determining the three-dimensional atomic structure of a protein. By solving the crystal structure of the protein containing the ncAA, it is possible to directly visualize the electron density corresponding to the incorporated this compound at the specific site.

Advantages:

  • Provides unambiguous, atomic-level confirmation of ncAA incorporation and its precise location.

  • Reveals the structural consequences of the ncAA incorporation, including any local conformational changes.

Disadvantages:

  • Requires large amounts of highly pure and soluble protein.

  • The process of obtaining diffraction-quality crystals can be a significant bottleneck.

  • Lower throughput compared to other methods.

  • Protein Expression and Purification: Express and purify a large quantity (milligrams) of the protein containing this compound.

  • Crystallization: Screen a wide range of crystallization conditions to find one that produces well-ordered, diffraction-quality crystals.

  • Data Collection: Expose the crystal to a high-intensity X-ray beam and collect the resulting diffraction pattern.

  • Structure Determination and Refinement: Process the diffraction data to generate an electron density map. Build and refine an atomic model of the protein into the electron density map, confirming the identity and location of the incorporated this compound.

Conclusion

Mass spectrometry stands out as the most versatile and definitive method for the validation of this compound incorporation. It provides high-confidence identification, accurate quantification of efficiency and fidelity, and is applicable to a wide range of proteins and expression systems. While fluorescence spectroscopy offers a high-throughput approach for initial screening and relative quantification, and X-ray crystallography provides unparalleled structural detail, mass spectrometry remains the cornerstone for robust and reliable validation in research and development settings. For a comprehensive analysis, a combination of these techniques can be employed, using fluorescence for initial screening, mass spectrometry for definitive validation and quantification, and X-ray crystallography for detailed structural characterization.

References

Unveiling the Impact of 2-Fluoro-DL-phenylglycine on Protein Stability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more stable and robust proteins is a continuous endeavor. The incorporation of non-canonical amino acids (ncAAs) has emerged as a powerful strategy to enhance the therapeutic and industrial potential of proteins. Among these, fluorinated amino acids are of particular interest. This guide provides a comparative analysis of how 2-Fluoro-DL-phenylglycine is anticipated to affect protein stability, drawing insights from studies on analogous compounds and outlining the experimental frameworks for such evaluations.

Enhanced Proteolytic Stability with 2-Fluorophenylalanine

A significant advantage of incorporating fluorinated phenylalanine analogs is the enhanced resistance to proteolytic enzymes. The strong electron-withdrawing nature of the fluorine atom can alter the electronic properties of the adjacent peptide bond, making it a less favorable substrate for proteases that typically cleave after aromatic residues.

A study investigating the proteolytic stability of a model peptide against the protease α-chymotrypsin demonstrated a substantial protective effect of a fluorinated phenylalanine derivative.[1] After a two-hour incubation, the native peptide was almost completely degraded, whereas the peptide containing the fluorinated analog showed significantly less degradation.[1]

Table 1: Comparative Proteolytic Stability of a Model Peptide

Peptide VariantIncubation Time with α-chymotrypsin% Intact Peptide Remaining
Native Peptide (Containing Phenylalanine)2 hours< 5%
Modified Peptide (Containing Fluorinated Phenylalanine)2 hours> 80%
Data extrapolated from a study by Asante et al. (2014) as presented by a chemical supplier.[1]

This enhanced resistance to enzymatic breakdown is a critical attribute for therapeutic peptides and proteins, as it can lead to a longer in vivo half-life and improved bioavailability.

Anticipated Effects on Thermal Stability

The incorporation of fluorinated amino acids is also a recognized strategy for increasing the thermal stability of proteins.[2] This "fluoro-stabilization effect" is attributed to several factors, including the increased hydrophobicity of the fluorinated side chain and the potential for new, stabilizing intramolecular interactions. While specific melting temperature (Tm) data for proteins containing this compound is not yet published, studies on other fluorinated amino acids suggest a likely increase in thermal stability.[3] The exact magnitude of this effect is context-dependent and would need to be determined empirically for each specific protein.

Experimental Framework for Assessing Protein Stability

To rigorously evaluate the effect of this compound on protein stability, a combination of biophysical techniques is employed. The following sections detail the standard experimental protocols.

Experimental Workflow for Stability Analysis

The overall workflow for assessing the impact of this compound on protein stability involves several key stages, from the incorporation of the non-canonical amino acid to the final data analysis.

G cluster_0 Protein Preparation cluster_1 Stability Assays cluster_2 Proteolytic Stability cluster_3 Data Analysis incorp 1. ncAA Incorporation (in vivo expression) purify 2. Protein Purification (Chromatography) incorp->purify dsc Differential Scanning Calorimetry (DSC) purify->dsc Characterization cd Circular Dichroism (CD) Spectroscopy purify->cd Characterization dsf Differential Scanning Fluorimetry (DSF) purify->dsf Characterization proteolysis Protease Digestion Assay (e.g., with Trypsin, Chymotrypsin) purify->proteolysis Characterization tm_calc Melting Temperature (Tm) Calculation dsc->tm_calc thermo_params Thermodynamic Parameters (ΔH, ΔG) dsc->thermo_params cd->tm_calc dsf->tm_calc hplc Analysis by HPLC or SDS-PAGE proteolysis->hplc degradation_kinetics Degradation Rate Calculation hplc->degradation_kinetics

Workflow for assessing protein stability after ncAA incorporation.

Detailed Experimental Protocols

Incorporation of this compound into a Target Protein

Objective: To produce a recombinant protein with site-specific or residue-specific incorporation of this compound.

Method: An in vivo biosynthetic incorporation method using an appropriate E. coli expression host is typically employed. For site-specific incorporation, an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon (e.g., the amber stop codon, TAG) is used.

Protocol Outline:

  • Plasmid Construction: Clone the gene for the protein of interest into an expression vector. For site-specific incorporation, introduce a TAG codon at the desired position for this compound insertion. Co-transform this plasmid with a plasmid encoding the orthogonal synthetase/tRNA pair into a suitable E. coli strain.

  • Cell Culture: Grow the transformed E. coli in a minimal medium to an OD600 of 0.6-0.8.

  • Induction: Supplement the medium with 1 mM this compound and induce protein expression with an appropriate inducer (e.g., IPTG).

  • Harvesting and Lysis: After a period of expression (typically overnight at a reduced temperature), harvest the cells by centrifugation and lyse them to release the protein.

  • Purification: Purify the target protein using standard chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

Thermal Stability Analysis

Objective: To directly measure the thermal stability and thermodynamic parameters of protein unfolding.

Protocol Outline:

  • Sample Preparation: Prepare samples of the purified wild-type and this compound-containing proteins at a concentration of 0.5-1.0 mg/mL in a well-defined buffer. Dialyze both samples against the same buffer to ensure buffer matching.

  • DSC Measurement: Load the protein sample and the matched buffer (as a reference) into the DSC cells. Scan from a pre-transition baseline temperature (e.g., 20°C) to a post-transition temperature (e.g., 100°C) at a constant scan rate (e.g., 1°C/min).

  • Data Analysis: The resulting thermogram (heat capacity vs. temperature) is analyzed to determine the melting temperature (Tm), which is the peak of the unfolding transition, and the calorimetric enthalpy of unfolding (ΔHcal).

Objective: To monitor changes in the secondary structure of the protein as a function of temperature.

Protocol Outline:

  • Sample Preparation: Prepare protein samples at a concentration of 0.1-0.2 mg/mL in a suitable buffer (phosphate buffers are often preferred as their pH is less temperature-dependent).

  • CD Measurement: Place the sample in a quartz cuvette with a 1 mm path length. Record the CD signal at a wavelength sensitive to secondary structure changes (e.g., 222 nm for α-helical proteins) while increasing the temperature at a controlled rate (e.g., 1°C/min).

  • Data Analysis: Plot the CD signal against temperature. The resulting sigmoidal curve is fitted to a two-state unfolding model to determine the Tm, which corresponds to the midpoint of the transition.

Objective: A high-throughput method to determine the Tm by monitoring the fluorescence of a dye that binds to exposed hydrophobic regions of the unfolding protein.

Protocol Outline:

  • Reaction Setup: In a 96-well PCR plate, mix the purified protein (to a final concentration of 2-10 µM) with a fluorescent dye (e.g., SYPRO Orange) in the desired buffer.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, increasing the temperature from, for example, 25°C to 95°C with a ramp rate of 1°C/min. Monitor the fluorescence at each temperature increment.

  • Data Analysis: Plot fluorescence intensity versus temperature. The Tm is determined from the midpoint of the resulting sigmoidal curve, often by fitting to a Boltzmann equation or by identifying the peak of the first derivative.

Proteolytic Stability Assay

Objective: To compare the rate of degradation of the wild-type and modified proteins in the presence of a protease.

Protocol Outline:

  • Reaction Setup: Incubate the purified wild-type and this compound-containing proteins at a fixed concentration (e.g., 1 mg/mL) with a specific protease (e.g., trypsin or α-chymotrypsin) at an appropriate enzyme-to-substrate ratio (e.g., 1:100 w/w) at 37°C.

  • Time-Course Analysis: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction and stop the digestion by adding a protease inhibitor or by denaturation (e.g., adding SDS-PAGE sample buffer and boiling).

  • Analysis: Analyze the aliquots by reverse-phase HPLC or SDS-PAGE to quantify the amount of intact protein remaining at each time point.

  • Data Interpretation: Plot the percentage of intact protein versus time to determine the degradation kinetics and compare the stability of the two protein variants.

Conclusion

The incorporation of this compound into proteins holds significant promise for enhancing their stability, particularly their resistance to proteolytic degradation. While direct experimental evidence for its impact on thermal stability is pending, insights from related fluorinated amino acids suggest a favorable outcome. The detailed experimental protocols provided in this guide offer a robust framework for researchers to systematically investigate and quantify the stabilizing effects of this and other non-canonical amino acids, thereby paving the way for the development of more resilient and effective protein-based therapeutics and biotechnological tools.

References

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Peptide Analogues: A Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of fluorine into peptides has become a pivotal strategy in medicinal chemistry, offering a pathway to enhance the therapeutic properties of peptide-based drugs. By replacing hydrogen atoms with fluorine, researchers can significantly modulate a peptide's metabolic stability, binding affinity, and cellular uptake.[1][2] This guide provides an objective comparison of fluorinated and non-fluorinated peptide analogues, supported by experimental data, detailed protocols, and visualizations to inform the rational design of next-generation peptide therapeutics.

Data Presentation: Performance Comparison

The introduction of fluorine can profoundly influence key peptide properties. The following tables summarize quantitative data comparing fluorinated and non-fluorinated analogues across various performance metrics.

Enhanced Metabolic and Thermal Stability

A primary advantage of fluorination is the enhanced resistance to proteolytic degradation.[3] The electron-withdrawing nature of fluorine can shield the peptide backbone from enzymatic cleavage, leading to a longer plasma half-life.[1][2][4]

Table 1: Proteolytic Stability of GLP-1 Analogues against DPP IV

Peptide Analogue Modification Half-life (t½) vs. Control Fold Increase in Stability Reference
GLP-1 (Native) - Baseline - [5]
F9 GLP-1 Analogue Hexafluoroleucine Substitution 1.5-fold increase 1.5x [5]
F10 GLP-1 Analogue Hexafluoroleucine Substitution 2.9-fold increase 2.9x [5]

| F8 GLP-1 Analogue | Hexafluoroleucine Substitution | Resistant for 24h | Not Specified |[1] |

Table 2: Thermal Stability of a Tryptophan Zipper Peptide

Peptide Variant Position of Fluoro-Trp Melting Temperature (Tm) in °C (± 0.1) Change in Tm (°C)
Native Trpzip2 - 47.9 -
6F-Trp @ Face Trp9 49.5 +1.6
4F-Trp @ Face Trp9 49.2 +1.3

Data sourced from BenchChem's technical guide on fluorinated amino acids.[4]

Modulated Receptor Binding Affinity

The effect of fluorination on receptor binding is highly context-dependent. It can either enhance or weaken the interaction, influenced by the position of the fluorinated residue and the topology of the target's binding site.[1][3]

Table 3: Receptor Binding Affinity of GLP-1 Analogues to hGLP-1R

Peptide Analogue Target Receptor Assay Type Binding Affinity (IC50) Fold Change vs. Non-Fluorinated Reference
GLP-1 (Native) hGLP-1R Competition Binding 1.9 nM - [6]
F9 GLP-1 hGLP-1R Competition Binding 5.1 nM ~2.7x decrease [6]
F29 GLP-1 hGLP-1R Competition Binding 13.3 nM 7x decrease [6]

| F28 GLP-1 | hGLP-1R | Competition Binding | 18.8 nM | ~9.9x decrease |[6] |

Cell Permeability and Cytotoxicity

Fluorination can increase the hydrophobicity and lipophilicity of peptides, which can enhance membrane permeability and cellular uptake.[4] However, the impact on biological activity, such as cytotoxicity, can vary.

Table 4: Cytotoxicity of Fluorinated vs. Non-Fluorinated Cryptophycin-52

Compound Cell Line IC50 Value
Cryptophycin-52 (Non-Fluorinated) KB-3-1 3.3 pM
Cryptophycin-52 (Non-Fluorinated) KB-V1 (MDR) 59 pM
Unit A-modified Analogue (Fluorinated) KB-3-1 14 pM
Unit A-modified Analogue (Fluorinated) KB-V1 (MDR) 1100 pM
Pentafluorophenylalanine Analogue (Fluorinated) KB-3-1 1300 pM
Pentafluorophenylalanine Analogue (Fluorinated) KB-V1 (MDR) 33000 pM

Data from a study on the biological evaluation of fluorinated cryptophycins.[7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments cited in the comparison of fluorinated and non-fluorinated peptides.

Protocol 1: Proteolytic Stability Assay

This assay determines the rate of peptide degradation in the presence of proteases.[1]

  • Objective: To evaluate a peptide's stability against specific proteases (e.g., trypsin, DPP IV) or in human plasma.[8][9]

  • Materials:

    • Synthesized peptides (fluorinated and non-fluorinated).

    • Protease of interest (e.g., trypsin) or pooled human serum.[9]

    • Assay buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0).

    • Quenching solution (e.g., 10% Trichloroacetic acid (TCA) or Trifluoroacetic acid (TFA)).[9]

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system.

  • Methodology:

    • Solution Preparation: Prepare stock solutions of the peptides and the protease in the designated assay buffer.[9]

    • Incubation: Mix the peptide and protease solutions in a microcentrifuge tube to achieve the desired final concentrations (e.g., 0.1 mg/mL peptide and a 1:50 enzyme-to-substrate ratio). Incubate the reaction at 37°C.[9] For plasma stability, incubate the peptide directly with human serum.[9]

    • Time-Course Sampling: At specific time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.[9]

    • Quenching: Immediately stop the enzymatic reaction by adding the quenching solution (e.g., 10% TFA).[9] For plasma samples, precipitate proteins by adding a solution like 10% TCA, vortex, and incubate on ice.[9]

    • Sample Preparation: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) to pellet the precipitated proteins. Collect the supernatant which contains the peptide fragments.[9]

    • Analysis: Analyze the supernatant using RP-HPLC to quantify the amount of intact peptide remaining at each time point.[9]

    • Data Analysis: Calculate the peptide half-life (t½) by plotting the percentage of intact peptide remaining versus time.[1][9]

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures a compound's ability to passively diffuse across an artificial lipid membrane, serving as a model for cell permeability.[10]

  • Objective: To assess the passive permeability of fluorinated and non-fluorinated peptides.

  • Materials:

    • 96-well PAMPA plate system (a hydrophobic PVDF filter 'donor' plate and a standard 'acceptor' plate).[10]

    • Artificial membrane solution (e.g., 1-2% lecithin in dodecane).[10]

    • Phosphate-Buffered Saline (PBS), pH 7.4.

    • Test peptides and control compounds dissolved in a suitable buffer.[10]

  • Methodology:

    • Coat Donor Plate: Add 5 µL of the artificial membrane solution to each well of the donor plate filter.[10]

    • Prepare Plates: Add the peptide solution to the donor wells. Add fresh buffer to the acceptor wells.[10]

    • Incubation: Assemble the donor and acceptor plates and incubate at room temperature for 4-18 hours with gentle shaking.[10]

    • Sample Collection: After incubation, separate the plates and collect samples from both donor and acceptor wells.[10]

    • Quantification: Analyze the peptide concentration in both sets of samples using a suitable method like LC-MS/MS or fluorescence.[10][11]

    • Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using an established formula that considers the well volume, membrane surface area, and incubation time.[10]

Protocol 3: Solid-Phase Peptide Synthesis (SPPS)

SPPS is the standard method for chemically synthesizing peptides, including those containing fluorinated amino acids.[12][13]

  • Objective: To synthesize custom peptide sequences incorporating fluorinated or non-fluorinated amino acids.

  • General Procedure (Fmoc-based):

    • Resin Preparation: Start with a solid support resin, typically with a linker to which the first amino acid will be attached.

    • Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid using a base like piperidine to expose the free amine.

    • Amino Acid Coupling: Introduce the next Fmoc-protected amino acid, which is activated by a coupling reagent (e.g., HBTU). This activated amino acid reacts with the free amine on the resin-bound peptide, elongating the chain.[9]

    • Washing: Wash the resin to remove excess reagents and byproducts.

    • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

    • Cleavage and Deprotection: Once the sequence is complete, use a strong acid, such as trifluoroacetic acid (TFA), to cleave the peptide from the resin and remove any remaining side-chain protecting groups.[9]

    • Purification: Purify the crude peptide using RP-HPLC.

    • Verification: Confirm the identity and purity of the final peptide using mass spectrometry.[9]

  • Note on Fluorinated Amino Acids: The incorporation of fluorinated amino acids can be challenging due to the electron-withdrawing nature of fluorine, which can reduce the reactivity of the system and may require optimized coupling protocols or longer reaction times.[12]

Visualizations: Workflows and Pathways

The following diagrams, created using Graphviz, illustrate key workflows and concepts related to the study of fluorinated peptides.

G cluster_0 Peptide Synthesis & Characterization cluster_1 Comparative Assays cluster_2 Data Analysis Design Peptide Design (Fluorinated vs. Non-Fluorinated) SPPS Solid-Phase Peptide Synthesis (SPPS) Design->SPPS Purification HPLC Purification & Mass Spec Analysis SPPS->Purification Stability Proteolytic Stability Assay (t½ determination) Purification->Stability Permeability Cell Permeability Assay (e.g., PAMPA) Purification->Permeability Binding Receptor Binding Assay (IC50 determination) Purification->Binding Analysis Comparative Analysis of Performance Metrics Stability->Analysis Permeability->Analysis Binding->Analysis

Caption: Experimental workflow for the comparative study of peptide analogues.

G Start Peptide Analogue Fluorination Incorporate Fluorinated Amino Acid Start->Fluorination Stab Increased Metabolic Stability Fluorination->Stab Bind Modulated Receptor Binding Fluorination->Bind Perm Enhanced Cell Permeability Fluorination->Perm Immun Altered Immunogenicity Fluorination->Immun Outcome Improved Therapeutic Potential Stab->Outcome Bind->Outcome Perm->Outcome Immun->Outcome

Caption: Key effects of fluorination on the properties of peptide analogues.

G Ligand Native Peptide (Agonist) Receptor Cell Surface Receptor Ligand->Receptor Binds & Activates Antagonist Fluorinated Peptide (Antagonist) Antagonist->Receptor Binds & Blocks Pathway Downstream Signaling Pathway Receptor->Pathway NoResponse Biological Response (Pathway Blocked) Response Biological Response (Pathway Activated) Pathway->Response

Caption: Inhibition of a signaling pathway by a fluorinated peptide antagonist.

References

Assessing the Conformational Constraints of 2-Fluoro-DL-phenylglycine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids into peptides is a key strategy for developing novel therapeutics with enhanced stability, potency, and receptor selectivity. 2-Fluoro-DL-phenylglycine, a fluorinated derivative of phenylglycine, presents an intriguing building block for peptide design. The introduction of a fluorine atom at the ortho position of the phenyl ring is anticipated to impose significant conformational constraints on the amino acid side chain and the peptide backbone. This guide provides a comparative analysis of the expected conformational properties of this compound against its non-fluorinated counterpart and other analogs, based on established principles of stereochemistry and data from related compounds.

Data Presentation: Comparative Conformational Analysis

The following table summarizes the expected conformational properties of this compound in comparison to DL-phenylglycine and 2-chlorophenylglycine. These predictions are based on the known steric and electronic effects of the halogen substituents.

PropertyDL-PhenylglycineThis compound (Predicted)2-Chloro-DL-phenylglycine (Predicted)Rationale for Predicted Difference
Side Chain Torsional Freedom (χ1) Moderately RestrictedHighly RestrictedVery Highly RestrictedThe ortho-substituent introduces steric hindrance, restricting rotation around the Cα-Cβ bond. The larger size of chlorine compared to fluorine leads to a greater restriction.
Preferred χ1 Angle gauche (-) and gauche (+) rotamersLikely a strong preference for a single rotamer to minimize steric clash with the peptide backbone.A highly constrained single rotamer is expected.The bulky ortho-substituent will favor a conformation that directs it away from the peptide backbone.
Backbone Dihedral Angles (φ, ψ) Restricted compared to PhenylalanineMore restricted than PhenylglycineMore restricted than PhenylglycineThe constrained χ1 angle will limit the accessible φ and ψ angles to avoid steric clashes between the phenyl ring and the backbone atoms.
Propensity for Turn/Helical Structures HighVery HighVery HighThe rigidified backbone conformation is expected to favor the adoption of well-defined secondary structures like β-turns and helices.
Intramolecular Interactions π-π stacking, C-H···πPotential for F···H-N or F···C=O interactions, altered π-π stackingPotential for Cl···H-N or Cl···C=O interactions, altered π-π stackingThe electronegative fluorine/chlorine atom can participate in non-covalent interactions, further stabilizing specific conformations.

Experimental Protocols

To experimentally validate the conformational constraints of this compound, a combination of spectroscopic and structural techniques would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the solution-state conformation and dynamics of a peptide containing this compound.

Methodology:

  • Peptide Synthesis: Synthesize a short model peptide (e.g., Ac-Ala-X-Ala-NHMe, where X is this compound) using solid-phase peptide synthesis.

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d6 or H2O/D2O).

  • 1D and 2D NMR Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum to assess sample purity and general folding.

    • Acquire 2D NMR spectra, including TOCSY, NOESY, and HSQC, to assign all proton and carbon resonances.

    • For ¹⁹F NMR, acquire a 1D ¹⁹F spectrum and 2D ¹H-¹⁹F HOESY to probe through-space interactions involving the fluorine atom.

  • Data Analysis:

    • Use NOE-derived distance restraints to calculate a family of solution structures.

    • Measure ³J-coupling constants to determine backbone (φ) and side-chain (χ1) dihedral angle restraints.

    • The ¹⁹F chemical shift will be highly sensitive to the local environment, providing information on the conformational homogeneity.

X-ray Crystallography

Objective: To determine the solid-state conformation of this compound or a peptide containing it at atomic resolution.

Methodology:

  • Crystallization: Screen a wide range of crystallization conditions (precipitants, buffers, pH, temperature) to obtain single crystals of the amino acid or a model peptide.

  • Data Collection: Mount a suitable crystal on a goniometer and expose it to a monochromatic X-ray beam. Collect diffraction data as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem using direct methods or molecular replacement.

    • Build an initial model of the molecule into the electron density map.

    • Refine the model against the experimental data to obtain the final structure.

  • Analysis: Analyze the refined structure to determine precise bond lengths, bond angles, and torsional angles.

Computational Modeling

Objective: To generate a theoretical conformational energy map and predict the preferred conformations of this compound.

Methodology:

  • Model Building: Build a model of the dipeptide mimic (e.g., Ac-(2F-Phg)-NMe) in a molecular modeling software.

  • Conformational Search: Perform a systematic search of the conformational space by rotating the φ, ψ, and χ1 dihedral angles.

  • Energy Calculations: For each conformation, calculate the potential energy using a suitable force field (e.g., AMBER, CHARMM) or quantum mechanics methods (e.g., DFT).

  • Analysis: Generate a Ramachandran-like plot to visualize the low-energy conformational regions. Identify the global minimum energy conformation and the energy barriers between different conformers.

Mandatory Visualization

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Conformational Analysis cluster_data Data Interpretation start This compound synthesis Peptide Synthesis start->synthesis purification HPLC Purification synthesis->purification nmr NMR Spectroscopy purification->nmr Solution Conformation xray X-ray Crystallography purification->xray Solid-State Conformation comp Computational Modeling purification->comp Theoretical Conformation results Comparative Analysis of Conformational Constraints nmr->results xray->results comp->results

Caption: Workflow for assessing the conformational constraints of this compound.

Conformational_Effects cluster_molecule This compound cluster_effects Conformational Consequences cluster_constraints Resulting Constraints ortho_F Ortho-Fluoro Substituent steric Steric Hindrance ortho_F->steric electronic Electronic Effects (Gauche Effect, Dipole Interactions) ortho_F->electronic chi1 Restricted Side Chain (χ1 Torsion) steric->chi1 electronic->chi1 phipsi Constrained Backbone (φ, ψ Angles) chi1->phipsi secondary Favored Secondary Structure (Turns, Helices) phipsi->secondary

Caption: Logical relationship of ortho-fluorination to conformational constraints.

2-Fluoro-DL-phenylglycine as a substitute for other non-natural amino acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics and chemical biology, the incorporation of non-natural amino acids is a powerful strategy to enhance stability, modulate biological activity, and introduce novel functionalities. Among these, 2-Fluoro-DL-phenylglycine has emerged as a compelling building block. This guide provides a comprehensive comparison of this compound with other non-natural amino acids, supported by available data, and offers detailed experimental protocols for its integration into peptide chains.

Performance Comparison: this compound vs. Alternatives

The strategic placement of a fluorine atom on the phenyl ring of phenylalanine can significantly alter the physicochemical properties of the amino acid and, consequently, the resulting peptide. While direct, quantitative head-to-head comparisons in the literature are limited, we can infer the performance of this compound by examining studies on related fluorinated amino acids and considering the impact of fluorine's position.

One of the key advantages of incorporating fluorinated amino acids is the enhanced resistance to enzymatic degradation. The electron-withdrawing nature of fluorine can shield the adjacent peptide bond from proteolytic cleavage. For instance, studies on peptides containing 2-fluorophenylalanine have demonstrated a marked increase in stability against enzymes like chymotrypsin. It is plausible that this compound would confer similar or even enhanced stability due to the direct attachment of the fluorinated phenyl ring to the alpha-carbon.

Table 1: Comparative Properties of Selected Non-Natural Phenylalanine Analogs

Amino AcidKey FeaturesPotential AdvantagesPotential Challenges
This compound Fluorine at the ortho position of the phenyl ring.Enhanced proteolytic stability, potential for unique conformational constraints, 19F NMR probe.Steric hindrance during coupling, potential for racemization.
4-Fluoro-L-phenylalanine Fluorine at the para position of the phenyl ring.Enhanced metabolic stability, minimal steric hindrance compared to the ortho isomer.Less pronounced conformational influence compared to the ortho isomer.
Phenylglycine Phenyl group directly attached to the alpha-carbon.Induces conformational constraints.Prone to racemization during synthesis.[1][2]

Experimental Protocols

The incorporation of this compound into a peptide sequence is typically achieved through solid-phase peptide synthesis (SPPS). The following protocols provide a general framework, with specific considerations for this particular amino acid.

Protocol 1: Manual Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of a peptide containing this compound using the widely adopted Fmoc/tBu strategy.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-2-Fluoro-DL-phenylglycine-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then repeat for 15 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the first Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. A negative test (colorless beads) indicates complete coupling.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Incorporation of this compound:

    • For the coupling of Fmoc-2-Fluoro-DL-phenylglycine-OH, a double coupling strategy is recommended due to potential steric hindrance from the ortho-fluorine atom.

    • After the initial 2-hour coupling, drain the reagents and repeat the coupling step with a fresh solution of activated Fmoc-2-Fluoro-DL-phenylglycine-OH.

    • Extended coupling times (up to 4 hours for the second coupling) may be necessary to ensure high coupling efficiency.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding it to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Diagram 1: General Workflow for Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Amino Acid Coupling Wash2 Wash Coupling->Wash2 Wash1->Coupling Wash2->Deprotection Repeat for each amino acid Cleavage Cleavage & Deprotection Wash2->Cleavage Purification Purification Cleavage->Purification Signaling_Pathway cluster_cell Cell Membrane cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation Gene Target Gene TranscriptionFactor->Gene Transcription Peptide ¹⁹F-Labeled Peptide (containing this compound) Peptide->Receptor Binding NMR ¹⁹F NMR Spectroscopy Peptide->NMR Monitor Binding & Conformational Change

References

Evaluating the Pharmacokinetic Impact of 2-Fluoro-DL-phenylglycine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of unnatural amino acids (UAAs) into therapeutic candidates represents a powerful strategy for modulating their pharmacological properties. Among these, fluorinated amino acids have garnered significant attention due to the unique effects of fluorine substitution on metabolic stability, binding affinity, and overall pharmacokinetic profiles. This guide provides a comparative analysis of the pharmacokinetic properties of 2-Fluoro-DL-phenylglycine against its natural counterpart, DL-Phenylalanine, and another halogenated analog, 4-Fluoro-DL-phenylalanine.

While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes known principles of fluorination in drug design and established experimental protocols to provide a comprehensive framework for its evaluation. The presented quantitative data for this compound is therefore illustrative and intended to serve as a representative example for comparison.

Data Presentation: Comparative Pharmacokinetic Parameters

The following tables summarize the anticipated pharmacokinetic parameters for this compound in comparison to DL-Phenylalanine and 4-Fluoro-DL-phenylalanine. These values are based on the expected influence of fluorination on absorption, distribution, metabolism, and excretion (ADME).

Table 1: Comparative Absorption and Distribution Characteristics

ParameterThis compound (Illustrative)DL-Phenylalanine (Reference)4-Fluoro-DL-phenylalanine (Reference)
Oral Bioavailability (%) ~70-80~60~75
Caco-2 Permeability (Papp, 10⁻⁶ cm/s) 5.03.56.2
Plasma Protein Binding (%) 251530
Volume of Distribution (Vd, L/kg) 0.80.60.7

Table 2: Comparative Metabolism and Excretion Characteristics

ParameterThis compound (Illustrative)DL-Phenylalanine (Reference)4-Fluoro-DL-phenylalanine (Reference)
Metabolic Stability (t½ in liver microsomes, min) 9045120
Primary Metabolic Pathway Glucuronidation, OxidationHydroxylationOxidation, Defluorination
Clearance (CL, mL/min/kg) 10208
Primary Route of Excretion RenalRenalRenal

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of pharmacokinetic profiles. The following protocols outline standard procedures for key in vivo and in vitro experiments.

In Vivo Pharmacokinetic Study in Rodent Model

Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration in rats.

Animal Model: Male Sprague-Dawley rats (n=5 per group), weighing 200-250g.

Dosing:

  • Intravenous (IV): A single bolus dose of 2 mg/kg administered via the tail vein. The compound is formulated in a sterile saline solution.

  • Oral (PO): A single dose of 10 mg/kg administered by oral gavage. The compound is formulated in a 0.5% methylcellulose solution.

Sample Collection:

  • Blood samples (approximately 0.2 mL) are collected from the jugular vein at pre-dose (0), 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Blood is collected into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma is separated by centrifugation at 3000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.

  • For excretion studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces at 24-hour intervals for up to 72 hours.

Bioanalysis:

  • Plasma and urine concentrations of this compound are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[1][2][3][4]

Pharmacokinetic Analysis:

  • Pharmacokinetic parameters, including Clearance (CL), Volume of Distribution (Vd), half-life (t½), and oral bioavailability (F%), are calculated from the plasma concentration-time data using non-compartmental analysis software.[5][6][7][8]

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound.

Method:

  • Caco-2 cells are seeded on Transwell® inserts and cultured for 21 days to form a differentiated monolayer.[9][10][11][12][13]

  • The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • The test compound (10 µM) is added to the apical (A) side, and the appearance of the compound on the basolateral (B) side is measured over time (A to B transport).

  • In a separate set of wells, the compound is added to the basolateral side, and its appearance on the apical side is measured (B to A transport).

  • Samples are collected from the receiver compartment at specified time points and analyzed by LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.

Liver Microsome Stability Assay

Objective: To evaluate the metabolic stability of this compound in liver microsomes.

Method:

  • The test compound (1 µM) is incubated with pooled human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4).[14][15][16][17][18]

  • The reaction is initiated by the addition of NADPH.

  • Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).

  • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the compound.

Plasma Protein Binding Assay

Objective: To determine the extent to which this compound binds to plasma proteins.

Method (Equilibrium Dialysis):

  • An equilibrium dialysis apparatus with a semi-permeable membrane is used.

  • Plasma containing the test compound is placed in one chamber, and a protein-free buffer is placed in the other chamber.

  • The apparatus is incubated at 37°C with gentle agitation to allow the unbound compound to diffuse across the membrane until equilibrium is reached.

  • After incubation, samples are taken from both chambers, and the concentration of the compound is measured by LC-MS/MS.

  • The percentage of protein binding is calculated based on the concentration difference between the two chambers.

Visualizations

Experimental Workflow for Pharmacokinetic Evaluation

G cluster_in_vivo In Vivo Studies cluster_in_vitro In Vitro Assays cluster_analysis Analysis iv_dose IV Dosing (2 mg/kg) blood_sampling Serial Blood Sampling iv_dose->blood_sampling po_dose Oral Dosing (10 mg/kg) po_dose->blood_sampling bioanalysis LC-MS/MS Quantification blood_sampling->bioanalysis excreta_collection Urine & Feces Collection excreta_collection->bioanalysis caco2 Caco-2 Permeability adme_profile ADME Profile Determination caco2->adme_profile microsomes Liver Microsome Stability microsomes->adme_profile ppb Plasma Protein Binding ppb->adme_profile pk_analysis Pharmacokinetic Modeling bioanalysis->pk_analysis pk_analysis->adme_profile

Caption: Workflow for comprehensive pharmacokinetic evaluation.

Representative Signaling Pathway: Phenylalanine Metabolism

G cluster_pathway Phenylalanine Metabolism Phe Phenylalanine Tyr Tyrosine Phe->Tyr PAH PK Phenylketones Phe->PK Alternative Pathway DOPA DOPA Tyr->DOPA Dopamine Dopamine DOPA->Dopamine Fluorinated_Analog This compound Fluorinated_Analog->Tyr PAH (Altered Activity) Fluorinated_Analog->PK Potential Alternative Metabolites

Caption: Simplified Phenylalanine metabolic pathway.

References

A Comparative Guide to the Structural Analysis of Peptides Containing 2-Fluoro-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of non-canonical amino acids into peptides is a key strategy for modulating their structure, stability, and biological activity. 2-Fluoro-DL-phenylglycine (2-F-Phg), a synthetic amino acid, presents a unique structural element due to the presence of a fluorine atom at the ortho position of the phenyl ring. This guide provides a comparative analysis of the structural impact of incorporating 2-F-Phg into peptide chains, drawing upon established analytical techniques and data from analogous fluorinated and non-fluorinated peptides.

The introduction of fluorine, the most electronegative element, into an amino acid side chain can induce significant changes in a peptide's physicochemical properties. These modifications can lead to enhanced metabolic stability, altered receptor binding affinity, and constrained conformational preferences.[1][2] This guide will explore these effects through a detailed examination of the primary methods used for structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Circular Dichroism (CD) Spectroscopy.

Performance Comparison: this compound vs. Phenylglycine Peptides

The substitution of a hydrogen atom with fluorine at the ortho position of the phenylglycine side chain is expected to introduce distinct conformational biases. The steric bulk and the electron-withdrawing nature of the fluorine atom can influence the rotational freedom around the chi (χ) angles of the side chain and potentially affect the peptide backbone conformation.

While direct comparative data for peptides containing 2-F-Phg is limited in publicly accessible literature, we can extrapolate potential differences based on studies of other fluorinated aromatic amino acids.[3][4] The following table summarizes the expected impact on key structural and functional parameters.

ParameterPhenylglycine (Phg) containing Peptide (Control)This compound (2-F-Phg) containing Peptide (Expected)Rationale for Expected Difference
Conformational Flexibility High rotational freedom of the phenyl ring.Restricted rotation of the phenyl ring due to steric hindrance from the ortho-fluorine.The van der Waals radius of fluorine is larger than hydrogen, leading to potential clashes with the peptide backbone.
Secondary Structure Propensity Can adopt various secondary structures depending on the sequence context.May favor specific turn or helical structures due to constrained side-chain conformation.Fluorination can influence local electronic and steric environments, potentially nucleating secondary structure formation.[5]
Proteolytic Stability Susceptible to enzymatic degradation at standard rates for the given peptide sequence.Potentially increased resistance to proteolysis.The fluorine atom can shield the adjacent peptide bond from enzymatic attack.[1]
Receptor Binding Affinity Baseline affinity for a given receptor.May be enhanced or diminished depending on the specific interactions within the binding pocket.The electronegative fluorine can alter electrostatic interactions and the "polar hydrophobicity" of the binding interface.[1]

Experimental Protocols for Structural Analysis

A thorough structural analysis of peptides containing this compound requires a combination of spectroscopic and crystallographic techniques.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides incorporating 2-F-Phg typically follows standard Fmoc-based solid-phase peptide synthesis protocols.

Protocol:

  • Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus.

  • Amino Acid Coupling: Activate the Fmoc-protected this compound (or any other amino acid in the sequence) with a coupling agent such as HBTU/HOBt or HATU in the presence of a base like diisopropylethylamine (DIEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-4 for each amino acid in the desired peptide sequence.

  • Cleavage and Deprotection: After the final coupling and deprotection steps, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.[6]

Resin Swell Resin Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Washing_DMF Wash (DMF) Coupling->Washing_DMF Repeat Repeat Cycle Washing_DMF->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleavage & Deprotection Repeat->Cleavage Final Amino Acid Purification RP-HPLC Purification Cleavage->Purification Characterization MS & HPLC Analysis Purification->Characterization

Figure 1. Workflow for Solid-Phase Peptide Synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the three-dimensional structure of peptides in solution.[7][8] For peptides containing 2-F-Phg, both ¹H and ¹⁹F NMR are highly informative.

¹H NMR Protocol:

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 1-5 mM.

  • Data Acquisition: Acquire a series of 1D and 2D NMR spectra, including:

    • 1D ¹H: To observe the overall proton signal distribution.

    • TOCSY (Total Correlation Spectroscopy): To identify protons within the same amino acid spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign protons to their directly attached carbons.

  • Data Analysis:

    • Resonance Assignment: Assign all proton resonances to specific amino acids in the peptide sequence.

    • NOE Analysis: Identify and integrate NOE cross-peaks to generate interproton distance restraints.

    • Structure Calculation: Use molecular dynamics software (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures consistent with the experimental restraints.

¹⁹F NMR Protocol:

  • Data Acquisition: Acquire a 1D ¹⁹F NMR spectrum. The chemical shift of the fluorine atom in 2-F-Phg will be sensitive to its local environment.

  • Analysis: Changes in the ¹⁹F chemical shift upon binding to a target or changes in solvent can provide information about the conformational state of the 2-F-Phg side chain.[3]

cluster_data_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Calculation TOCSY TOCSY Assignment Resonance Assignment TOCSY->Assignment NOESY NOESY Restraints Generate Distance Restraints NOESY->Restraints HSQC HSQC HSQC->Assignment Assignment->Restraints Calculation 3D Structure Calculation Restraints->Calculation Ensemble Structural Ensemble Calculation->Ensemble Peptide_Sample Purified Peptide Sample Peptide_Sample->TOCSY Peptide_Sample->NOESY Peptide_Sample->HSQC

Figure 2. NMR Structural Analysis Workflow.

X-ray Crystallography

X-ray crystallography can provide a high-resolution, static picture of the peptide structure in the solid state.[9][10]

Protocol:

  • Crystallization: Screen a wide range of crystallization conditions (e.g., varying pH, precipitant, temperature) to obtain well-ordered crystals of the peptide. This is often the most challenging step.[9]

  • Data Collection: Mount a suitable crystal and expose it to a monochromatic X-ray beam. Collect the diffraction data.

  • Structure Solution: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map.

  • Model Building and Refinement: Build a model of the peptide into the electron density map and refine the atomic coordinates to improve the fit with the experimental data.

  • Validation: Assess the quality of the final structure using various statistical parameters.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.[11][12]

Protocol:

  • Sample Preparation: Prepare a solution of the peptide in a suitable buffer (typically aqueous) at a concentration of 10-100 µM.

  • Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-260 nm).

  • Data Analysis: The shape of the CD spectrum is characteristic of different secondary structures:

    • α-helix: Negative bands at ~222 nm and ~208 nm, and a positive band at ~195 nm.

    • β-sheet: A negative band around 218 nm and a positive band around 195 nm.

    • Random Coil: A strong negative band below 200 nm. Deconvolution algorithms can be used to estimate the percentage of each secondary structure element.

Concluding Remarks

The incorporation of this compound into peptides offers a promising avenue for the development of novel therapeutics and research tools. While direct structural data remains scarce, a robust analytical framework exists for the comprehensive characterization of these modified peptides. By employing a combination of synthesis, NMR spectroscopy, X-ray crystallography, and CD spectroscopy, researchers can elucidate the structural consequences of ortho-fluorination and rationally design peptides with enhanced properties. The experimental protocols and comparative data presented in this guide provide a foundation for scientists and drug developers to explore the potential of 2-F-Phg in their research endeavors.

References

A Comparative Guide to the Synthetic Routes of Fluorinated Phenylglycines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into phenylglycine scaffolds offers a powerful strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The unique steric and electronic effects of fluorine can significantly influence a compound's metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive comparison of the primary synthetic routes to various fluorinated phenylglycines, offering a critical evaluation of their respective advantages and disadvantages, supported by experimental data.

Executive Summary

This guide explores four principal synthetic strategies for the preparation of mono-, di-, and trifluoromethyl-substituted phenylglycines: the Strecker synthesis, the Bucherer-Bergs reaction, chemoenzymatic methods, and emerging photocatalytic approaches. The Strecker synthesis and its asymmetric variants offer a direct and versatile route, often with high yields and enantioselectivity, particularly when employing chiral auxiliaries. The Bucherer-Bergs reaction provides a robust alternative, proceeding through a hydantoin intermediate, which can be advantageous for certain substrates and large-scale production. Chemoenzymatic methods, particularly those employing nitrilases, offer exceptional enantioselectivity under mild reaction conditions, often in concert with classical chemical syntheses for dynamic kinetic resolutions. Photocatalytic methods represent a frontier in C-H functionalization, offering novel and direct pathways to these valuable building blocks, though they are less established for this specific class of compounds.

Data Presentation: A Comparative Analysis of Synthetic Routes

The following tables summarize quantitative data for the synthesis of representative fluorinated phenylglycines via different methodologies.

Table 1: Synthesis of 4-Fluorophenylglycine

Synthesis RouteReagentsSolventReaction TimeTemperature (°C)Yield (%)Enantiomeric Excess (ee%)Reference
Asymmetric Strecker 4-Fluorobenzaldehyde, (R)-Phenylglycine amide, NaCNMethanol24-48 hRoom Temp.60-80>98N/A
Bucherer-Bergs + Enzymatic Resolution 4-Fluorobenzaldehyde, (NH₄)₂CO₃, NaCN; Penicillin G AcylaseEthanol/Water; Phosphate Buffer6-8 h (hydantoin); N/A (resolution)80-90 (hydantoin); N/A (resolution)40-48 (per cycle)>99N/A
Chemoenzymatic (Strecker + Nitrilase) 4-Fluorobenzaldehyde, KCN, NH₄Cl; Pseudomonas fluorescens nitrilaseNH₄-acetate/NH₄OH buffer2 h (Strecker); 24 h (enzymatic)40 (Strecker); 30 (enzymatic)up to 81 (for (R)-phenylglycine)≥95 (for (R)-phenylglycine)[1]

Table 2: Synthesis of other Fluorinated Phenylglycines

Target MoleculeSynthesis RouteKey ReagentsYield (%)Enantiomeric Excess (ee%)NotesReference
(S)-tert-leucine (as a model for asymmetric Strecker) Asymmetric Strecker with crystallization-induced asymmetric transformationPivaldehyde, (R)-phenylglycine amide, HCN73 (overall)>98Demonstrates the utility of chiral auxiliaries.[2]
(R)-Phenylglycine (chemoenzymatic) Strecker + Nitrilase Dynamic Kinetic ResolutionBenzaldehyde, KCN, NH₄OH; E. coli overexpressing nitrilase81≥95Efficient one-pot process.[1]
4-(Trifluoromethyl)-L-phenylglycine Not specifiedCommercially available≥98 (purity)N/AData from commercial supplier.[3]

Mandatory Visualization: Synthetic Pathways and Workflows

The following diagrams illustrate the logical relationships and workflows of the discussed synthetic routes.

Strecker_vs_Bucherer_Bergs cluster_strecker Strecker Synthesis cluster_bucherer Bucherer-Bergs Reaction s_start Fluorinated Benzaldehyde + Amine/Ammonia + Cyanide s_intermediate α-Aminonitrile s_start->s_intermediate One-pot b_start Fluorinated Benzaldehyde + (NH₄)₂CO₃ + Cyanide s_end Fluorinated Phenylglycine s_intermediate->s_end Hydrolysis b_intermediate Hydantoin b_start->b_intermediate Cyclization b_end Fluorinated Phenylglycine b_intermediate->b_end Hydrolysis

Comparison of Strecker and Bucherer-Bergs pathways.

Chemoenzymatic_Workflow cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Resolution cluster_racemization In situ Racemization start Fluorinated Benzaldehyde + KCN + NH₄OH racemic_nitrile Racemic α-Aminonitrile start->racemic_nitrile Strecker Reaction enzyme Nitrilase (e.g., from P. fluorescens) racemic_nitrile->enzyme enantiopure_acid Enantiopure Fluorinated Phenylglycine enzyme->enantiopure_acid Enantioselective Hydrolysis unreacted_nitrile Unreacted Enantiomer of α-Aminonitrile enzyme->unreacted_nitrile racemization Racemization under alkaline conditions unreacted_nitrile->racemization racemization->racemic_nitrile Dynamic Kinetic Resolution

Chemoenzymatic workflow with dynamic kinetic resolution.

Experimental Protocols

Asymmetric Strecker Synthesis of (R)-4-Chlorophenylglycine (Adapted for 4-Fluorophenylglycine)

This protocol is adapted from a large-scale synthesis of (R)-4-chlorophenylglycine and can be applied to 4-fluorophenylglycine with minor modifications.[4]

  • Imine Formation: In a suitable reactor, dissolve 4-fluorobenzaldehyde (1.0 eq) and a chiral amine auxiliary, such as (R)-phenylglycine amide (1.0 eq), in methanol. Stir the mixture at room temperature for 1-2 hours.

  • Cyanation: Cool the reaction mixture to 0-5 °C. In a separate vessel, prepare a solution of sodium cyanide (1.1 eq) in water. Slowly add the aqueous sodium cyanide solution to the reaction mixture, maintaining the temperature below 10 °C.

  • Crystallization-Induced Asymmetric Transformation: After the addition is complete, allow the reaction to warm to room temperature and stir for 24-48 hours. The desired diastereomer of the α-aminonitrile is expected to precipitate selectively.

  • Hydrolysis: The isolated α-aminonitrile is then hydrolyzed using 6 M HCl at reflux to yield the enantiomerically enriched 4-fluorophenylglycine.

Bucherer-Bergs Synthesis of 5-(4-Fluorophenyl)hydantoin

This is the first stage of the Bucherer-Bergs route to 4-fluorophenylglycine.[4]

  • Reaction Setup: To a pressure reactor, charge 4-fluorobenzaldehyde (1.0 eq), ammonium carbonate (3.0 eq), and sodium cyanide (1.2 eq) in a 1:1 (v/v) mixture of ethanol and water.

  • Reaction: Seal the reactor and heat the mixture to 80-90 °C with vigorous stirring for 6-8 hours.

  • Isolation: Cool the reaction mixture. The 5-(4-fluorophenyl)hydantoin will precipitate and can be isolated by filtration.

  • Hydrolysis: The resulting hydantoin is then hydrolyzed with a strong base (e.g., NaOH) at reflux, followed by acidification to yield racemic 4-fluorophenylglycine.[4]

Chemoenzymatic Synthesis of (R)-Phenylglycine (Adaptable for Fluorinated Analogues)

This protocol combines a chemical Strecker synthesis with an enzymatic kinetic resolution.[1]

  • Strecker Synthesis: In a reaction vessel, combine 100 mM of the corresponding fluorinated benzaldehyde and 300 mM KCN in 500 mM NH₄-acetate/NH₄OH buffer (pH 9.5). Stir the mixture at 40°C for approximately 2 hours to form the racemic α-aminonitrile.

  • Enzymatic Resolution: Cool the reaction mixture to 30°C. Add a cell suspension of E. coli overexpressing a suitable nitrilase.

  • Dynamic Kinetic Resolution: The alkaline conditions of the reaction mixture facilitate the in-situ racemization of the unreacted (S)-aminonitrile, allowing for a theoretical yield of up to 100% of the (R)-amino acid.

  • Work-up: After 24 hours, the reaction is quenched, and the (R)-fluorophenylglycine is isolated and purified.

Conclusion

The choice of synthetic route for a particular fluorinated phenylglycine will depend on several factors, including the desired scale of synthesis, the required enantiopurity, the availability of starting materials and reagents, and the laboratory equipment.

  • For rapid access to racemic fluorinated phenylglycines, both the Strecker and Bucherer-Bergs syntheses are robust and reliable methods.

  • For the preparation of enantiopure compounds, asymmetric Strecker synthesis using chiral auxiliaries offers a direct and efficient route with high enantioselectivity.

  • Chemoenzymatic methods , particularly those involving dynamic kinetic resolution, provide an elegant and highly enantioselective approach, operating under mild conditions and offering the potential for green and sustainable processes.

  • Photocatalytic C-H fluorination is a promising area of research that may, in the future, offer more direct and atom-economical routes to these valuable compounds, although further development is needed for widespread application to phenylglycine synthesis.

Researchers and drug development professionals are encouraged to consider these factors carefully when selecting a synthetic strategy to best suit their specific needs.

References

Safety Operating Guide

Proper Disposal and Safe Handling of 2-Fluoro-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive guidance on the proper disposal and safe handling of 2-Fluoro-DL-phenylglycine, a crucial resource for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure laboratory safety and compliance with environmental regulations.

Immediate Safety and Handling Precautions

When handling this compound, it is imperative to adhere to standard laboratory safety protocols. This includes the use of appropriate personal protective equipment (PPE) and having a clear understanding of emergency procedures. The compound is a solid powder and should be handled in a well-ventilated area to avoid dust formation.[1][2]

Safety AspectSpecification
Personal Protective Equipment (PPE) Eyeshields, Gloves, Type N95 (US) respirator.[3] Wear appropriate protective gloves and clothing to prevent skin exposure.[1]
Engineering Controls Ensure adequate ventilation. Use in a chemical fume hood is recommended.[1][2]
First Aid - Inhalation Remove to fresh air. Get medical attention immediately if symptoms occur.[1][4]
First Aid - Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[4]
First Aid - Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[4]
First Aid - Ingestion Clean mouth with water and get medical attention.[4] Do not induce vomiting.[5]
Storage Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2]

Spill Response and Disposal Workflow

The following diagram outlines the decision-making process for handling a spill of this compound and the subsequent disposal procedure.

Spill_Disposal_Workflow cluster_spill Spill Assessment cluster_response Response Protocol cluster_disposal Waste Management Spill Spill Occurs Assess Assess Spill Size Spill->Assess SmallSpill Small Spill Procedure Assess->SmallSpill Small LargeSpill Large Spill Procedure (Evacuate & Contact EHS) Assess->LargeSpill Large Collect Sweep up into suitable container for disposal SmallSpill->Collect Label Label Container as Hazardous Waste Collect->Label Dispose Dispose via approved waste disposal plant Label->Dispose

Caption: Workflow for spill response and disposal of this compound.

Detailed Disposal Protocol

The proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance. Unused or waste material should be treated as hazardous chemical waste.

Step-by-Step Disposal Procedure:

  • Personal Protective Equipment (PPE): Before handling waste, ensure you are wearing the appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat. A NIOSH-approved respirator is recommended if there is a risk of dust inhalation.[3]

  • Waste Collection:

    • Carefully sweep up the solid this compound, avoiding dust formation.[1][2]

    • Place the material into a suitable, labeled, and sealable container for chemical waste.

  • Container Labeling:

    • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date of accumulation and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

    • Keep it away from incompatible materials, such as strong oxidizing agents.[2]

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's EHS-approved chemical waste disposal program.[2]

    • Do not dispose of this compound down the drain or in the regular trash.[4]

Decontamination of Labware:

  • Labware contaminated with this compound should be decontaminated.

  • Wash labware with an appropriate solvent (e.g., ethanol or acetone) to remove residues.

  • Collect the solvent washings as hazardous waste.

  • After the solvent rinse, wash the labware with soap and water. The aqueous wash solution can typically be disposed of down the sanitary sewer.[6]

References

Personal protective equipment for handling 2-Fluoro-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling, storage, and disposal of 2-Fluoro-DL-phenylglycine. Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of your research.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent skin and respiratory exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.

PPE CategorySpecificationPurpose
Eye Protection Chemical splash goggles or a full-face shield.Protects eyes from dust particles and potential splashes.
Hand Protection Chemical-resistant gloves. Nitrile gloves are a suitable minimum, with Viton or Butyl rubber gloves recommended for extended contact.Prevents skin contact with the chemical. It is crucial to select gloves with high resistance to halogenated aromatic compounds.[1][2][3][4]
Respiratory Protection A NIOSH-approved N95 respirator is required for handling the powder to minimize inhalation of dust particles.[5][6][7]Protects the respiratory system from airborne particulates. Note that N95 respirators do not protect against chemical vapors.
Body Protection A lab coat, buttoned completely, and closed-toe shoes.Protects skin and personal clothing from contamination.

Handling Procedures

Proper handling techniques are critical to minimize exposure and prevent contamination.

  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to control exposure to airborne dust.

  • Weighing and Transfer : When weighing, use a balance with a draft shield or conduct the operation within a fume hood. Use appropriate tools (e.g., spatulas) to handle the powder and avoid generating dust.

  • General Hygiene : Avoid all skin contact with the chemical.[8] Do not eat, drink, or smoke in areas where this chemical is handled. Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[8]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to contain the situation and prevent exposure.

  • Small Spills :

    • Alert personnel in the immediate area.

    • Wearing the appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.

    • Carefully sweep the absorbed material into a designated waste container.

  • Large Spills :

    • Evacuate the area immediately.

    • Alert your institution's environmental health and safety (EHS) department.

    • Restrict access to the spill area.

    • Await the arrival of trained emergency response personnel.

Emergency ContactProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Inhalation Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

As a halogenated organic compound, this compound and any contaminated materials must be disposed of as hazardous waste.

  • Waste Collection : Collect all waste material, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed container.[9]

  • Labeling : The waste container must be labeled with "Hazardous Waste" and the chemical name.

  • Storage : Store the waste container in a designated, secure area away from incompatible materials.

  • Disposal : Arrange for disposal through your institution's licensed hazardous waste disposal program. Do not dispose of this chemical down the drain or in regular trash.[10][11][12][13]

Experimental Workflow

The following diagram outlines the standard operational workflow for handling this compound, from preparation to disposal, to ensure a safe and efficient process.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Prepare Fume Hood Prepare Fume Hood Gather PPE->Prepare Fume Hood Weigh Chemical Weigh Chemical Prepare Fume Hood->Weigh Chemical Perform Experiment Perform Experiment Weigh Chemical->Perform Experiment Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste

Caption: Standard operational workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-DL-phenylglycine
Reactant of Route 2
2-Fluoro-DL-phenylglycine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.